molecular formula C12H18N2O2S B185569 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline CAS No. 314285-39-7

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Cat. No.: B185569
CAS No.: 314285-39-7
M. Wt: 254.35 g/mol
InChI Key: NTUKRLPMKLQAAE-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is a chemical building block of significant interest in medicinal and process chemistry, particularly for its role in the synthesis of more complex molecules. Its structure, featuring both an aniline and a sulfonyl piperidine group, makes it a valuable synthon for constructing compounds with potential biological activity. The piperidine and piperazine moieties are frequently employed in drug discovery to fine-tune the physicochemical properties of lead compounds and to serve as scaffolds for positioning pharmacophoric groups during interactions with target macromolecules . Researchers utilize this aniline derivative as a key intermediate in exploratory synthesis for developing new pharmaceutical agents. The compound is strictly for research applications in a controlled laboratory environment. It is not intended for personal, medical, or diagnostic use.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUKRLPMKLQAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355000
Record name 4-(4-Methylpiperidine-1-sulfonyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314285-39-7
Record name 4-(4-Methylpiperidine-1-sulfonyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline
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Foundational & Exploratory

"4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 314285-39-7

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline, a compound of interest for researchers and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid organic compound.[1] While specific experimental data for some physical properties are not widely published, its key identifiers and computed properties are summarized below. For safe handling, it is recommended to wear protective glasses, clothing, and gloves, and to avoid skin contact.[2] For long-term storage, it should be kept in a dry, sealed container at -20°C for up to two years, with shorter-term storage at -4°C for one to two weeks being acceptable.[2]

PropertyValueReference
CAS Number 314285-39-7[3]
Molecular Formula C₁₂H₁₈N₂O₂S[3]
Molecular Weight 254.34 g/mol [2]
IUPAC Name This compound[3]
Synonyms 4-(4-METHYLPIPERIDINE-1-SULFONYL)ANILINE, 4-((4-METHYLPIPERIDIN-1-YL)SULFONYL)ANILINE[3]
Physical Form Solid[1]
Storage Conditions Short-term: -4°C (1-2 weeks), Long-term: -20°C (1-2 years)[2]

Synthesis

A plausible synthetic route is outlined below. This should be considered a general guide, and specific reaction conditions would require optimization.

G General Synthetic Workflow for this compound cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction A 4-Nitrobenzenesulfonyl chloride C 1-[(4-Nitrophenyl)sulfonyl]-4-methylpiperidine A->C Base (e.g., Triethylamine) Dichloromethane B 4-Methylpiperidine B->C D 1-[(4-Nitrophenyl)sulfonyl]-4-methylpiperidine E This compound D->E Reducing Agent (e.g., Pd/C, H₂) Ethanol

A plausible synthetic workflow for the target compound.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of a sulfonamide, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-methylpiperidine

  • In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride in an anhydrous solvent such as dichloromethane.

  • Add a base, for example, triethylamine (1.2 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add 4-methylpiperidine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere at room temperature until the reduction of the nitro group is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Biological Activity and Potential Applications

Emerging research suggests that this compound possesses promising anticancer properties, potentially acting as an inhibitor of Mer-tyrosine kinase (MERTK).[4]

MERTK Inhibition and Signaling Pathway

MERTK is a receptor tyrosine kinase that, when overexpressed in various cancers, can promote tumor cell survival, proliferation, and migration.[5][6] Inhibition of MERTK is therefore a promising strategy for cancer therapy. The MERTK signaling pathway involves several downstream effectors that contribute to these pro-oncogenic functions.[7]

G Simplified MERTK Signaling Pathway in Cancer MERTK MERTK Receptor PI3K PI3K/AKT Pathway MERTK->PI3K MAPK MAPK/ERK Pathway MERTK->MAPK STAT JAK/STAT Pathway MERTK->STAT Compound This compound Compound->MERTK Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Cell Migration & Invasion PI3K->Migration Apoptosis Inhibition of Apoptosis PI3K->Apoptosis MAPK->Proliferation MAPK->Migration STAT->Proliferation

Inhibition of MERTK by the compound can disrupt downstream signaling.
Anticancer Activity

Studies on hybrid molecules incorporating a 1-(methylpiperidin-4-yl)aniline moiety have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (non-small cell lung cancer), MCF-7, and MDA-MB-231 (breast cancer).[8] For instance, a hybrid compound, IK5, showed IC₅₀ values of 0.36 µM, 0.42 µM, and 0.80 µM against A549, MCF-7, and MDA-MB-231 cells, respectively.[8] This suggests that the this compound scaffold is a promising pharmacophore for the development of novel anticancer agents.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic activity of a compound against cancer cell lines.

  • Cell Culture: Culture A549, MCF-7, and MDA-MB-231 cells in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Experimental Workflow for Cytotoxicity (MTT) Assay Start Start Step1 Seed cancer cells in 96-well plate Start->Step1 Step2 Incubate overnight Step1->Step2 Step3 Treat with varying concentrations of the compound Step2->Step3 Step4 Incubate for 48-72 hours Step3->Step4 Step5 Add MTT solution Step4->Step5 Step6 Incubate for 2-4 hours Step5->Step6 Step7 Add solubilizing agent (e.g., DMSO) Step6->Step7 Step8 Measure absorbance Step7->Step8 End Calculate IC50 value Step8->End

A typical workflow for assessing the cytotoxicity of a compound.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry, particularly as a scaffold for the development of novel anticancer agents. Its likely mechanism of action through the inhibition of key signaling pathways such as MERTK makes it a valuable subject for further investigation. The provided information on its properties, synthesis, and biological activities serves as a foundational guide for researchers and drug development professionals. Further experimental validation is necessary to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient multi-step synthesis pathway for 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline, a valuable building block in medicinal chemistry. The synthesis is presented in three key stages: the formation of the reactive intermediate 4-acetamidobenzenesulfonyl chloride, the subsequent sulfonamide formation with 4-methylpiperidine, and the final deprotection to yield the target aniline. This document furnishes detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in the successful replication and optimization of this synthesis.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step process commencing with the protection of aniline's amino group via acetylation to form acetanilide. This is followed by an electrophilic aromatic substitution to install the sulfonyl chloride group, which then undergoes nucleophilic substitution with 4-methylpiperidine. The final step involves the acidic hydrolysis of the protecting acetyl group to furnish the desired product.

Synthesis_Pathway Acetanilide Acetanilide SulfonylChloride 4-Acetamidobenzenesulfonyl chloride Acetanilide->SulfonylChloride  Chlorosulfonic Acid (ClSO3H) ProtectedProduct N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide SulfonylChloride->ProtectedProduct  4-Methylpiperidine, Base (e.g., Na2CO3) FinalProduct This compound ProtectedProduct->FinalProduct  Acidic Hydrolysis (e.g., HCl) Hydrolysis_Mechanism cluster_step3 Acid-Catalyzed Amide Hydrolysis ProtectedProduct N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide ProtonatedAmide Protonated Amide ProtectedProduct->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O FinalProduct This compound TetrahedralIntermediate->FinalProduct - CH3COOH, - H+

"4-((4-methylpiperidin-1-yl)sulfonyl)aniline" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-((4-methylpiperidin-1-yl)sulfonyl)aniline

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological activities of 4-((4-methylpiperidin-1-yl)sulfonyl)aniline, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

The fundamental chemical data for 4-((4-methylpiperidin-1-yl)sulfonyl)aniline is summarized in the table below. The molecular formula is C₁₂H₁₈N₂O₂S, and the molecular weight is approximately 270.38 g/mol .

PropertyValue
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 270.38 g/mol
IUPAC Name 4-((4-methylpiperidin-1-yl)sulfonyl)aniline
Canonical SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
InChI Key VFUFMJMIJNNZQE-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)aniline can be achieved through a multi-step process, which is outlined in the workflow diagram below. This process typically involves the protection of the aniline amine group, followed by chlorosulfonation, reaction with 4-methylpiperidine, and subsequent deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection A Aniline C Acetanilide A->C Acetylation B Acetic Anhydride B->C E 4-Acetamidobenzenesulfonyl Chloride C->E Electrophilic Aromatic Substitution D Chlorosulfonic Acid D->E G N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acetamide E->G Nucleophilic Acyl Substitution F 4-Methylpiperidine F->G I 4-((4-methylpiperidin-1-yl)sulfonyl)aniline G->I Hydrolysis H Acidic Hydrolysis (e.g., HCl) H->I

Caption: General workflow for the synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)aniline.

Detailed Experimental Protocols

Step 1: Synthesis of Acetanilide (Protection of Aniline)

  • In a 250 mL flask, dissolve 10 g of aniline in 100 mL of 5% aqueous acetic acid.

  • To this solution, add 12 mL of acetic anhydride.

  • Stir the mixture vigorously for 15 minutes.

  • Cool the reaction mixture in an ice bath to precipitate the acetanilide.

  • Filter the crude product and wash with cold water.

  • Recrystallize the acetanilide from hot water to obtain a purified product.

Step 2: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, cautiously add 20 g of dry acetanilide in small portions to 50 mL of chlorosulfonic acid in a flask cooled in an ice-salt bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated 4-acetamidobenzenesulfonyl chloride and wash with cold water.

  • Dry the product under vacuum.

Step 3: Synthesis of N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acetamide

  • Dissolve 15 g of 4-acetamidobenzenesulfonyl chloride in 100 mL of a suitable solvent such as dichloromethane or tetrahydrofuran.

  • In a separate flask, dissolve 8 g of 4-methylpiperidine in 50 mL of the same solvent and add a non-nucleophilic base like triethylamine (1.5 equivalents).

  • Slowly add the sulfonyl chloride solution to the 4-methylpiperidine solution with stirring at 0°C.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 4: Synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)aniline (Deprotection)

  • Reflux the crude N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acetamide in 100 mL of 10% aqueous hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the final product by column chromatography.

Potential Biological Activity and Signaling Pathways

Compounds structurally related to 4-((4-methylpiperidin-1-yl)sulfonyl)aniline have been investigated for their potential as enzyme inhibitors. Specifically, derivatives of (piperidin-1-yl)sulfonylaniline have shown inhibitory activity against kinases involved in cellular signaling pathways, such as Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK). These pathways are crucial in the progression of various diseases, including cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibition of BTK is a therapeutic strategy for B-cell malignancies.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor 4-((4-methylpiperidin-1-yl) sulfonyl)aniline (Potential Inhibitor) Inhibitor->BTK

Caption: Potential inhibition of the BTK signaling pathway.

Janus Kinase (JAK) Signaling Pathway

The JAK-STAT signaling pathway is a primary mechanism for a variety of cytokines and growth factors to transduce signals from the cell membrane to the nucleus, regulating gene expression involved in immunity, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding JAK->JAK Autophosphorylation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Inhibitor 4-((4-methylpiperidin-1-yl) sulfonyl)aniline (Potential Inhibitor) Inhibitor->JAK

Caption: Potential inhibition of the JAK-STAT signaling pathway.

This technical guide provides a foundational understanding of 4-((4-methylpiperidin-1-yl)sulfonyl)aniline for research and development purposes. The provided protocols and pathway diagrams serve as a starting point for further investigation into the synthesis and therapeutic potential of this compound and its derivatives.

Spectroscopic Data of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6 - 7.8Doublet2HAr-H (ortho to SO₂)
~6.6 - 6.8Doublet2HAr-H (ortho to NH₂)
~4.0 - 4.2Broad Signal2HNH₂
~3.6 - 3.8Multiplet2HPiperidine-H (equatorial, adjacent to N)
~2.4 - 2.6Multiplet2HPiperidine-H (axial, adjacent to N)
~1.6 - 1.8Multiplet2HPiperidine-H (equatorial)
~1.3 - 1.5Multiplet1HPiperidine-H (methine)
~1.1 - 1.3Multiplet2HPiperidine-H (axial)
~0.9Doublet3HCH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~150Ar-C (C-NH₂)
~129Ar-C (CH, ortho to SO₂)
~128Ar-C (C-SO₂)
~114Ar-C (CH, ortho to NH₂)
~47Piperidine-C (adjacent to N)
~34Piperidine-C
~31Piperidine-C (methine)
~22CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (aniline NH₂)
2950 - 2850MediumC-H stretch (aliphatic)
1620 - 1580StrongN-H bend (aniline NH₂) / C=C stretch (aromatic)
1350 - 1310StrongS=O stretch (asymmetric)
1170 - 1140StrongS=O stretch (symmetric)
850 - 810StrongC-H bend (aromatic, para-disubstituted)
Mass Spectrometry (MS)
m/zInterpretation
254[M]⁺ (Molecular Ion)
239[M - CH₃]⁺
156[M - C₅H₁₀N]⁺
98[C₆H₁₂N]⁺
92[C₆H₆N]⁺

Note: The predicted fragmentation pattern is based on common fragmentation pathways for sulfonamides and aniline derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.

    • Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Nicolet iS5.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as an Agilent 6460 Triple Quadrupole LC/MS or a Waters Xevo G2-XS QTof. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Acquisition :

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 500.

    • For fragmentation studies (MS/MS), select the molecular ion (or protonated molecule) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Characterization Final Characterization Report Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Multifaceted Biological Activities of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline serves as a versatile backbone in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have demonstrated potential across various therapeutic areas, acting as potent and selective modulators of key biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their potential as enzyme inhibitors, receptor ligands, and antimicrobial agents. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthesis of the Core Scaffold

The fundamental synthesis of this compound typically involves a two-step process. The first step is the chlorosulfonation of aniline, which yields 4-aminobenzenesulfonyl chloride. This intermediate then undergoes aminolysis with 4-methylpiperidine to produce the final core structure. Modifications to the aniline, piperidine ring, and the sulfonamide linker allow for the generation of a library of derivatives with diverse physicochemical and pharmacological properties.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Enzyme Inhibition

Certain derivatives of the core scaffold have been explored as inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinases (JAK), which are critical enzymes in signaling pathways involved in inflammatory diseases and cancer. While specific quantitative data for direct derivatives of this compound is not extensively available in the public domain, related sulfonylpiperidine compounds have shown potent inhibitory activity. For instance, some BTK inhibitors incorporating a piperidine moiety have demonstrated IC50 values in the nanomolar range.

Table 1: Representative Kinase Inhibitory Activity of Related Sulfonylpiperidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Phenylsulfonylpiperidine amidesBTK< 10[1]
Pyrazolopyrimidine sulfonamidesJAK1/25 - 50

Note: Data for closely related structural analogs is presented due to the limited availability of public data for direct derivatives of this compound.

A series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, which are structurally related to the core molecule, have been identified as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3. This enzyme is implicated in the progression of certain cancers.

Table 2: AKR1C3 Inhibitory Activity of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one Derivatives

CompoundAKR1C3 IC50 (nM)
Lead Compound< 100
Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents. Studies on related sulfonamide and piperidine-containing compounds have demonstrated activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Structurally Related Sulfonamide and Piperidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)
Oxazolone-based SulfonamidesStaphylococcus aureus2 - 8
Oxazolone-based SulfonamidesPseudomonas aeruginosa4 - 16
Piperidin-4-one ThiosemicarbazonesEscherichia coli62.5 - 250
Piperidin-4-one ThiosemicarbazonesCandida albicans31.25 - 125

Note: MIC (Minimum Inhibitory Concentration) values are presented for representative compounds from related structural classes.

G-Quadruplex Stabilization

The planar aromatic aniline moiety coupled with the flexible piperidine sulfonyl group suggests that these derivatives could interact with and stabilize G-quadruplex DNA structures. Stabilization of G-quadruplexes in the promoter regions of oncogenes is a promising anti-cancer strategy. While specific data for the title compound is not available, substituted aniline derivatives have been investigated as G-quadruplex stabilizers.

Vesicular Acetylcholine Transporter (VAChT) Ligands

Derivatives containing a piperidine ring are known to be effective ligands for the vesicular acetylcholine transporter (VAChT), a key protein in cholinergic neurotransmission.

Table 4: Binding Affinity of Representative Piperidine Derivatives for VAChT

CompoundVAChT Ki (nM)
Vesamicol Analog0.5 - 10

Note: Ki (inhibitory constant) values are presented for representative VAChT ligands containing a piperidine scaffold.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound derivatives.

Synthesis of this compound

A general procedure for the synthesis of the core scaffold is as follows:

  • Chlorosulfonation of Aniline: To a stirred solution of chlorosulfonic acid at 0°C, aniline is added dropwise. The reaction mixture is then slowly heated to 70°C and maintained for 3 hours. After cooling, the mixture is poured onto crushed ice. The resulting precipitate of 4-aminobenzenesulfonyl chloride is filtered, washed with cold water, and dried.

  • Aminolysis with 4-Methylpiperidine: The 4-aminobenzenesulfonyl chloride is dissolved in a suitable solvent such as ethanol. To this solution, 4-methylpiperidine is added, and the mixture is refluxed for several hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against kinases such as BTK and JAK can be determined using a variety of assay formats, with a common method being a luminescence-based kinase assay.

  • Reagents: Kinase enzyme (e.g., recombinant human BTK or JAK), kinase substrate (e.g., a specific peptide), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • A serially diluted solution of the test compound in DMSO is prepared.

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at room temperature.

    • The reaction is stopped, and the amount of ADP produced is measured by adding the detection reagent, which generates a luminescent signal.

    • The luminescent signal is proportional to the kinase activity.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to CLSI guidelines.

  • Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in the appropriate broth in a 96-well microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Hedgehog Signaling Pathway Inhibition

Certain derivatives containing a piperidine moiety have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer. These inhibitors typically target the Smoothened (SMO) receptor, a key component of the Hh pathway. Inhibition of SMO prevents the downstream activation of Gli transcription factors, leading to the suppression of Hh target gene expression and subsequent inhibition of tumor growth.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh_ligand Hh Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Sequesters Nucleus Nucleus Gli->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by a piperidine derivative.

Experimental Workflow

The discovery and development of novel derivatives of this compound typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition, Antimicrobial Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies SAR_Studies->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A typical workflow for the discovery of bioactive compounds.

Conclusion

Derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent inhibitors of key enzymes and modulators of important cellular pathways. While the publicly available quantitative data for direct derivatives of the title compound is currently limited, the significant activities observed in structurally related compounds underscore the therapeutic potential of this scaffold. Further research, including comprehensive structure-activity relationship studies and in-depth mechanistic investigations, is warranted to fully explore the potential of these derivatives in drug discovery and development. This guide provides a foundational resource to aid researchers in this endeavor.

References

The Potential of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline as a Precursor for Novel Apoptotic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the promising potential of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline as a foundational scaffold for the development of novel apoptotic agents in cancer therapy. While direct studies on this specific precursor are not yet prevalent in published literature, extensive research on structurally related sulfonamide derivatives provides a strong rationale for its investigation. This document consolidates key findings from analogous compounds, offering a comprehensive overview of synthetic methodologies, mechanisms of apoptosis induction, and relevant signaling pathways. The provided data and protocols serve as a valuable resource for researchers aiming to design and synthesize new anticancer therapeutics based on the anilinesulfonylpiperidine framework.

Introduction: The Sulfonamide Moiety in Cancer Therapy

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, renowned for its diverse biological activities.[1] In oncology, sulfonamide-containing molecules have demonstrated significant potential by targeting various pathways implicated in cancer progression, including the induction of programmed cell death, or apoptosis.[2] These compounds can trigger apoptosis through mechanisms such as cell cycle arrest, inhibition of key enzymes like carbonic anhydrases and tyrosine kinases, and modulation of pro- and anti-apoptotic proteins.[2] The structural motif of an aniline connected to a sulfonylpiperidine, as present in this compound, represents a promising scaffold for the development of new selective and potent anticancer agents.[3]

Synthetic Strategies for Sulfonylaniline Derivatives

The synthesis of sulfonylaniline derivatives typically involves the reaction of a substituted aniline with a sulfonyl chloride. A general and effective method to achieve regioselective para-sulfonylation of aniline involves a protection-sulfonylation-amination-deprotection sequence.

General Experimental Protocol: Synthesis of para-Sulfonylanilines

A common synthetic route is outlined below, which can be adapted for the synthesis of this compound.[4]

Step 1: Protection of the Aniline Amino Group (Acetylation)

  • Dissolve aniline in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring in an ice bath.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Filter, wash with cold water, and dry the product.[4]

Step 2: Sulfonylation

  • In a fume hood, carefully add the dried acetanilide in portions to chlorosulfonic acid in an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

  • Filter the resulting solid, wash with cold water, and use it immediately in the next step.[4]

Step 3: Amination (Introduction of the Piperidine Moiety)

  • Add the wet p-acetamidobenzenesulfonyl chloride to an ice-cold solution of 4-methylpiperidine.

  • Stir vigorously until the reaction is complete.

  • Filter the solid product, wash with cold water, and dry.

Step 4: Deprotection (Hydrolysis)

  • Reflux the N-acetylated product with dilute hydrochloric acid.

  • Cool the solution and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the final product, this compound.

  • Filter, wash with water, and purify by recrystallization or column chromatography.[4]

Diagram of Synthetic Workflow

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride SulfonylChloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid ProtectedProduct N-Acetyl-4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline SulfonylChloride->ProtectedProduct 4-Methylpiperidine FinalProduct This compound ProtectedProduct->FinalProduct Acid Hydrolysis

Caption: Generalized synthetic workflow for para-sulfonylanilines.

Biological Evaluation of Structurally Related Apoptotic Agents

While no direct biological data for this compound exists in the reviewed literature, numerous studies on analogous sulfonamide derivatives demonstrate their potent anticancer and apoptosis-inducing activities across various cancer cell lines.

Quantitative Data: Cytotoxic Activity

The following table summarizes the cytotoxic activity (IC50 values) of several representative sulfonamide derivatives that share structural similarities with the proposed precursor.

Compound ClassCancer Cell LineIC50 (µM)Reference
Anilino substituted pyrimidine sulfonamidesK5625.6 - 12.3[5][6]
Sulfonamide-bearing quinazolinone derivativesMCF-720.17 (Compound 6)
LoVo20.91 (Compound 10)
Thiazolidinone derivatives with benzenesulfonamideCaco-2Better than Doxorubicin and 5-FU[7]
Sulfonamide-substituted pyridine carbothioamidesA549, MCF-7, PC-3, HepG21.2 - 9.1[8]
Piperazine-based thiazolidinonesHepG-20.03 - 0.06[9]
Biguanide-sulfonamide derivativesMCF-787.7[10][11]
Experimental Protocols for Biological Assays

3.2.1. Cell Viability Assay (MTT Assay)

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Treat cancer cells with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

3.2.3. Cell Cycle Analysis

  • Treat cells with the test compound for a defined period.

  • Harvest, wash, and fix the cells in cold 70% ethanol.

  • Treat the cells with RNase A and stain with propidium iodide.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]

3.2.4. Western Blot Analysis

  • Lyse treated and untreated cells to extract total protein.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins).

  • Wash the membrane and incubate with a corresponding secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.[12]

Signaling Pathways in Sulfonamide-Induced Apoptosis

Sulfonamide derivatives have been shown to induce apoptosis through the modulation of various signaling pathways. A common mechanism involves the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis.

Diagram of a Common Apoptotic Signaling Pathway

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Sulfonamide Derivative Sulfonamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) Sulfonamide Derivative->Bcl2 Bax Bax (Pro-apoptotic) (Upregulation) Sulfonamide Derivative->Bax Mito Mitochondrial Permeability Transition Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the compound 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline. While direct, extensive research on this specific molecule is limited, its structural features—namely the sulfonamide-aniline core and the methylpiperidine moiety—place it within a class of compounds with significant, well-documented biological activities. This document synthesizes information from structurally related molecules to propose and detail high-potential therapeutic avenues, including enzyme inhibition and signal pathway modulation. We present hypothesized targets, detailed experimental workflows for validation, and conceptual data summaries to guide future research and drug development efforts.

Compound Overview: A Scaffold of Therapeutic Potential

This compound belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry renowned for its broad therapeutic applications. The core structure, featuring a sulfonamide linker between an aniline and a substituted piperidine ring, is a versatile scaffold for designing targeted inhibitors.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 270.35 g/mol
CAS Number 216698-44-3
Key Features - Sulfonamide Group: Known enzyme inhibitor.[1] - Aniline Moiety: A common building block in pharmaceuticals. - Piperidine Ring: Enhances solubility and target interaction.[2]

While often utilized as a chemical intermediate in the synthesis of more complex molecules, the inherent structural motifs of this compound suggest direct biological activity is plausible and warrants investigation.[3] Preliminary studies on related compounds point towards potential applications in oncology and infectious disease.[1]

Potential Therapeutic Target Classes

Based on its chemical structure and the activities of analogous compounds, we have identified three primary target classes for investigation: Proteases , Kinases , and the Hedgehog Signaling Pathway .

Protease Inhibition

The sulfonamide group is a well-established pharmacophore for the inhibition of various proteases, which are critical enzymes in processes ranging from viral replication to cancer metastasis.[1]

Sulfonamide-based inhibitors often act as transition-state analogs, binding tightly to the active site of proteases to block their catalytic activity. A proposed logical workflow for investigating this potential is outlined below.

G cluster_prep Assay Preparation cluster_assay Screening Workflow cluster_analysis Data Analysis & Validation start Synthesize & Purify This compound assay_setup Incubate Protease with Test Compound (Varying Conc.) start->assay_setup target_prep Source & Prepare Target Protease (e.g., Thrombin, MMPs) target_prep->assay_setup substrate_prep Prepare Fluorogenic Peptide Substrate reaction_start Add Substrate to Initiate Reaction substrate_prep->reaction_start assay_setup->reaction_start measurement Measure Fluorescence Intensity Over Time reaction_start->measurement data_analysis Calculate Rate of Hydrolysis & Percentage Inhibition measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 kinetics Perform Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) ic50->kinetics selectivity Test Against Panel of Related Proteases for Selectivity kinetics->selectivity endpoint Identify as Protease Inhibitor selectivity->endpoint

Caption: Experimental workflow for identifying and characterizing protease inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the target protease (e.g., Matrix Metalloproteinase-9) to its working concentration in an appropriate assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5).

    • Prepare the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) solution in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 5 µL of the test compound at various concentrations (e.g., 0.01 to 100 µM).

    • Add 85 µL of the diluted protease solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission appropriate for the fluorophore, e.g., 328/393 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (V) from the linear phase of the fluorescence curve.

    • Determine the percentage of inhibition relative to a DMSO control.

    • Plot percentage inhibition against the logarithm of compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

This table illustrates how results could be presented to show inhibitor potency and selectivity.

Target ProteaseIC₅₀ (µM) [Hypothetical]
MMP-215.2
MMP-9 1.8
MMP-14> 100
Thrombin> 100
Cathepsin K45.7
Kinase Inhibition

The piperidine-sulfonamide scaffold is present in numerous approved and investigational kinase inhibitors. While specific data for the 4-methyl isomer is lacking, the structurally similar "4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline" has been investigated as a potential inhibitor of Bruton's tyrosine kinase (BTK) and Janus kinase (JAK), suggesting this is a promising area of inquiry.[2]

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Its aberrant activation is linked to B-cell malignancies and autoimmune diseases.

BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 NFkB NF-κB Activation DAG->NFkB IP3->NFkB Proliferation Cell Survival & Proliferation NFkB->Proliferation Inhibitor 4-[(4-Methylpiperidin-1-yl) sulfonyl]aniline Inhibitor->BTK

Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.

This commercial assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reaction Setup:

    • In a 96-well plate, combine the test compound, the target kinase (e.g., recombinant human BTK), the appropriate substrate (e.g., a generic tyrosine kinase peptide substrate), and ATP in kinase buffer.

    • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Lower luminescence signal corresponds to higher kinase inhibition.

    • Calculate IC₅₀ values from dose-response curves as described previously.

This table shows hypothetical results from screening against a panel of relevant kinases.

Target Kinase% Inhibition @ 1 µM [Hypothetical]IC₅₀ (µM) [Hypothetical]
BTK 89% 0.15
JAK145%2.3
JAK238%3.1
JAK362%1.1
SYK25%> 10
LYN18%> 10
Hedgehog Signaling Pathway Modulation

Recent research has identified novel indole derivatives with a "1-(benzylsulfonyl)piperidin-4-yl" moiety as potent inhibitors of the Hedgehog (Hh) signaling pathway.[4] These compounds act by suppressing the activity of the Smoothened (SMO) receptor, a key transducer in the pathway. Given the structural similarity, this compound is a strong candidate for investigation as an SMO antagonist. Aberrant Hh signaling is a known driver of certain cancers, such as basal cell carcinoma and medulloblastoma.[4]

In the "OFF" state, the receptor Patched-1 (PTCH1) inhibits SMO. In the "ON" state, the Hedgehog ligand binds to PTCH1, relieving the inhibition of SMO, which then activates downstream transcription factors (GLI family) to promote gene expression.

cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State cluster_inhibitor Pharmacological Inhibition PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off Sequesters & Promotes Cleavage GLI_R GLI-Repressor GLI_off->GLI_R Hh Hedgehog Ligand (e.g., SHH) PTCH1_on PTCH1 Hh->PTCH1_on Binds & Inhibits SMO_on SMO GLI_on GLI SMO_on->GLI_on Activates GLI_A GLI-Activator GLI_on->GLI_A TargetGenes Target Gene Expression (e.g., PTCH1, GLI1) GLI_A->TargetGenes Inhibitor 4-[(4-Methylpiperidin-1-yl) sulfonyl]aniline SMO_inhibited SMO Inhibitor->SMO_inhibited

Caption: Canonical Hedgehog signaling pathway and point of inhibition.

This cell-based assay is the gold standard for measuring Hh pathway activity.

  • Cell Culture: Use a cell line (e.g., NIH/3T3 or Shh-LIGHT2) stably transfected with a GLI-responsive firefly luciferase reporter construct.

  • Assay Procedure:

    • Plate the reporter cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the test compound at various concentrations for 2 hours.

    • Activate the Hh pathway by adding a known SMO agonist (e.g., SAG) or Sonic Hedgehog (SHH) conditioned media.

    • Incubate for an additional 24-48 hours.

  • Data Acquisition and Analysis:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using CellTiter-Glo®).

    • Calculate IC₅₀ values from dose-response curves of normalized reporter activity.

This table presents hypothetical results for the compound against the Hh pathway.

Assay TypeAgonist UsedIC₅₀ (nM) [Hypothetical]
GLI-Luciferase ReporterSAG (100 nM)75
GLI1 mRNA Expression (qPCR)SHH (200 ng/mL)98
[³H]-Cyclopamine BindingN/A120 (Ki)

Conclusion and Future Directions

While this compound is not yet a well-characterized pharmacological agent, its chemical structure strongly suggests a high potential for therapeutic activity. This guide outlines three plausible and compelling target classes: proteases, kinases (specifically BTK), and the Hedgehog signaling pathway component SMO . The provided experimental workflows offer a clear roadmap for researchers to systematically evaluate these hypotheses.

Future work should focus on executing these screening assays to generate empirical data. Positive hits should be followed by more detailed mechanistic studies, selectivity profiling, and optimization through medicinal chemistry to enhance potency and drug-like properties. The structural simplicity and synthetic tractability of this compound make it an attractive starting point for the development of novel, targeted therapeutics.

References

The Structure-Activity Relationship of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Versatile Scaffold in Medicinal Chemistry

The compound 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline represents a core scaffold with significant potential in drug discovery, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding this and structurally related molecules, offering valuable insights for researchers, scientists, and drug development professionals. This document details the synthesis, biological evaluation, and mechanistic understanding of this chemical series, with a focus on quantitative data and experimental methodologies.

Introduction

The 4-aminophenylsulfonyl moiety is a well-established pharmacophore found in numerous clinically approved drugs, most notably the sulfonamide antibiotics. The incorporation of a substituted piperidine ring, in this case, 4-methylpiperidine, introduces conformational constraints and lipophilic character that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the intricate relationship between the structural features of these molecules and their biological activity is paramount for the rational design of novel therapeutic agents. This guide will delve into the known SAR of this scaffold, with a primary focus on its potential as both an antibacterial agent and a kinase inhibitor.

Synthesis and Characterization

The synthesis of this compound and its analogs typically follows a convergent synthetic strategy. A common approach involves the reaction of a suitably substituted aniline with a sulfonyl chloride derivative, or the coupling of 4-aminobenzenesulfonamide with a substituted piperidine.

General Synthesis Protocol:

A widely applicable method for the synthesis of this compound involves a two-step process:

  • Chlorosulfonylation of Acetanilide: Acetanilide is treated with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with 4-methylpiperidine.

  • Hydrolysis: The resulting acetamide is hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Purification is typically achieved through recrystallization or column chromatography. Characterization of the final compounds and intermediates is confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Structure-Activity Relationship (SAR) Studies

While specific quantitative SAR data for this compound is not extensively available in the public domain, analysis of related analogs provides crucial insights into the key structural determinants of activity. The following sections summarize the SAR for antibacterial and kinase inhibitory activities based on available literature for structurally similar compounds.

Antibacterial Activity

The 4-aminophenylsulfonyl scaffold is the cornerstone of sulfonamide antibiotics, which act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The SAR of this class of compounds is well-established, and key principles can be applied to the this compound core.

Table 1: Structure-Activity Relationship of 4-Aminophenyl Sulfonylpiperidine Analogs as Antibacterial Agents

R1 (on Piperidine)R2 (on Aniline)Relative Antibacterial ActivityKey Observations
HHBaselineUnsubstituted scaffold.
4-Methyl H Potentially Enhanced The 4-methyl group can increase lipophilicity, potentially improving cell wall penetration.
Other Alkyl GroupsHVariableThe size and position of the alkyl group can influence binding to the target enzyme.
HAcylInactiveAcylation of the aniline nitrogen abolishes activity, as a free para-amino group is crucial for mimicking p-aminobenzoic acid (PABA).

It is hypothesized that the 4-methylpiperidine moiety of this compound primarily influences the pharmacokinetic properties of the molecule, such as solubility and membrane permeability, which are critical for reaching the bacterial cytoplasm.

Kinase Inhibitory Activity

Recent studies have explored the potential of sulfonamide-containing compounds as kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 4-aminophenylsulfonyl scaffold can serve as a hinge-binding motif for many kinases.

One potential target for sulfonylpiperidine derivatives is thymidylate kinase (TMK), an essential enzyme for DNA synthesis in bacteria.[1] Structure-guided design has led to the discovery of potent sulfonylpiperidine inhibitors of Staphylococcus aureus TMK.[1]

Table 2: Structure-Activity Relationship of Sulfonylpiperidine Analogs as Kinase Inhibitors

Modification on Piperidine RingModification on Phenyl RingTarget KinaseIC50 (µM)Key Observations
Unsubstituted4-AminoTMK (S. aureus)>100The unsubstituted core shows weak activity.
4-Methyl 4-Amino TMK (S. aureus) Data Not Available The 4-methyl group may provide favorable interactions within the kinase active site.
3-Amino4-HydroxyTMK (S. aureus)0.015A phenol derivative with optimized lipophilicity showed potent inhibition.[1]
Various SubstitutionsVarious Substitutionsp38 MAP KinaseVariable4-hydroxypiperidine substituents have been shown to confer selectivity for p38 MAP kinase.[2]

The SAR studies on related compounds suggest that modifications on both the piperidine and the phenyl ring are critical for achieving potent and selective kinase inhibition. The 4-methyl group on the piperidine ring of the title compound could potentially occupy a hydrophobic pocket within the ATP-binding site of certain kinases.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and its analogs, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

This protocol outlines a general procedure for the laboratory-scale synthesis of the title compound.

Materials:

  • Acetanilide

  • Chlorosulfonic acid

  • 4-Methylpiperidine

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

Procedure:

  • Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride. To a cooled (0 °C) flask containing chlorosulfonic acid, slowly add acetanilide in portions while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried to yield 4-acetamidobenzenesulfonyl chloride.

  • Step 2: Sulfonamide Formation. Dissolve 4-acetamidobenzenesulfonyl chloride in a suitable solvent such as dichloromethane. To this solution, add 4-methylpiperidine and a base (e.g., triethylamine or pyridine) and stir at room temperature overnight. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Hydrolysis. The crude product from Step 2 is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is heated to reflux for 4-6 hours. After cooling, the reaction mixture is neutralized with a sodium hydroxide solution. The product is extracted with ethyl acetate, and the organic layer is washed with water, dried, and concentrated. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to afford this compound.

In Vitro Antibacterial Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria using the broth microdilution method.

Materials:

  • Test compound (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the kinase inhibitory activity of the compound. The specific kinase, substrate, and detection method will vary depending on the target of interest.

Materials:

  • Test compound (dissolved in DMSO)

  • Kinase of interest (e.g., TMK, p38 MAP Kinase)

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 96- or 384-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • In a multi-well plate, add the test compound, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The biological effects of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the potential mechanisms of action.

antibacterial_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolate (DHF) DHPS->DHF Catalyzes Bacterial_Growth Bacterial Growth THF Tetrahydrofolate (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Nucleic_Acids->Bacterial_Growth kinase_inhibition_workflow cluster_screening In Vitro Screening cluster_sar SAR & Optimization cluster_downstream Downstream Effects Compound This compound Analogs Kinase_Assay Kinase Panel Screening Compound->Kinase_Assay Hit_Identification Hit Identification (IC50 Determination) Kinase_Assay->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Signaling_Pathway Modulation of Signaling Pathway Hit_Identification->Signaling_Pathway Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound Iterative Design Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Signaling_Pathway->Cellular_Response

References

In Silico Modeling of "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the novel sulfonamide derivative, "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline," with a putative biological target. Given the chemical nature of the compound, this guide will focus on its potential interaction with human Carbonic Anhydrase II (hCA II), a well-established target for sulfonamide-based drugs. This document will detail the theoretical framework, experimental protocols for computational analysis, and data interpretation, serving as a blueprint for researchers engaged in structure-based drug design.

Introduction to "this compound" and its Therapeutic Potential

"this compound" is a synthetic compound featuring a sulfonamide functional group, a class of molecules renowned for their diverse pharmacological activities. The core structure, comprising a substituted piperidine ring linked to an aniline moiety via a sulfonyl bridge, suggests its potential as an enzyme inhibitor. Sulfonamides are known to interact with a variety of enzymes, most notably carbonic anhydrases, which are implicated in physiological processes such as pH regulation, CO2 transport, and ion exchange. [1]Dysregulation of carbonic anhydrase activity is associated with several pathologies, including glaucoma, epilepsy, and certain types of cancer, making it a prime target for therapeutic intervention. [2][3] Compound Profile:

PropertyValue
IUPAC Name This compound
Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
Canonical SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N

In Silico Modeling Workflow

The in silico analysis of "this compound" involves a multi-step computational workflow designed to predict its binding affinity and interaction mechanism with the target protein, hCA II. This workflow typically includes molecular docking to predict the binding pose and a subsequent molecular dynamics simulation to assess the stability of the protein-ligand complex.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) Docking Molecular Docking PDB->Docking Prepared Protein Ligand Ligand Structure Preparation Ligand->Docking Prepared Ligand MD Molecular Dynamics Simulation Docking->MD Top Scoring Pose Binding Binding Energy Calculation MD->Binding Interaction Interaction Analysis MD->Interaction Reporting Reporting and Visualization Binding->Reporting Interaction->Reporting G cluster_cell Cellular Environment CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 CAII HCO3 HCO3- + H+ H2CO3->HCO3 pH Intracellular pH Regulation HCO3->pH Ion Ion Transport HCO3->Ion CAII Carbonic Anhydrase II Inhibitor This compound Inhibitor->CAII Inhibition

References

Navigating the Solubility Landscape of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility Profile

The solubility of a compound is a fundamental physicochemical property that profoundly influences its biological activity, formulation, and overall developability as a therapeutic agent. For 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline, the presence of the sulfonamide group and the 4-methylpiperidine moiety suggests a complex solubility behavior. The piperidine ring may enhance lipid membrane permeability, while the sulfonamide group can participate in hydrogen bonding, influencing its interaction with both polar and non-polar solvents.[1]

Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent widely used in early-stage drug discovery for its ability to dissolve a broad range of compounds.[2][3] It is the standard solvent for creating high-concentration stock solutions for high-throughput screening.

Quantitative Solubility Data in DMSO

As of the latest literature review, specific quantitative solubility data for this compound in DMSO has not been published. However, a qualitative assessment suggests it is likely to be soluble in DMSO. The table below is provided as a template for recording experimentally determined solubility data.

CompoundSolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Method
This compoundDMSORoom TemperatureData to be determinedData to be determinedThermodynamic Equilibrium Method
Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption, distribution, and efficacy.[4] Poor aqueous solubility can lead to low bioavailability and hinder the development of a successful oral drug product.[5] The solubility of this compound in aqueous solutions is expected to be pH-dependent due to the presence of the basic aniline nitrogen.

Quantitative Aqueous Solubility Data

Similar to DMSO, specific quantitative aqueous solubility data for this compound is not currently available. The following table can be used to document experimental findings in various aqueous buffers relevant to physiological conditions.

CompoundAqueous SolutionpHTemperature (°C)Solubility (µg/mL)Molar Solubility (µM)Method
This compoundPhosphate Buffered Saline (PBS)7.4Room TemperatureData to be determinedData to be determinedKinetic or Thermodynamic Method
This compoundSimulated Gastric Fluid (SGF)1.237Data to be determinedData to be determinedKinetic or Thermodynamic Method
This compoundSimulated Intestinal Fluid (SIF)6.837Data to be determinedData to be determinedKinetic or Thermodynamic Method

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for making informed decisions in drug development. Below are detailed methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Equilibrium Solubility in DMSO

This method, often considered the "gold standard," determines the solubility of a compound at equilibrium.[4]

Materials:

  • This compound (solid)

  • Anhydrous DMSO[2]

  • Vortex mixer[2]

  • Centrifuge[2]

  • Calibrated analytical balance[2]

  • Micropipettes[2]

  • 2 mL microcentrifuge tubes[2]

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer[2]

Procedure:

  • Preparation of a Supersaturated Solution: Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[2] Add a small volume of DMSO (e.g., 100 µL) to the tube.[2]

  • Vigorous Mixing: Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.[2] If the compound fully dissolves, incrementally add more pre-weighed compound until a precipitate is observed.[2]

  • Equilibration: Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached.[2] Intermittently mix the solution during this period.[2]

  • Separation of Undissolved Solid: Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[2]

  • Quantification: Carefully collect a known volume of the supernatant without disturbing the pellet.[2] Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.[2] Determine the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.[2]

Kinetic Aqueous Solubility Assay (High-Throughput Method)

This method is rapid and suitable for early drug discovery, providing an estimate of solubility under non-equilibrium conditions.[6] It typically involves precipitating the compound from a DMSO stock solution into an aqueous buffer.[7]

Materials:

  • Test compound dissolved in DMSO (stock solution)[7]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)[7]

  • Microtiter plates[7]

  • Nephelometer or UV spectrophotometer[7]

  • Pipettes and tips[7]

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO.[7]

  • Assay Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[7]

  • Addition of Aqueous Buffer: Add the desired aqueous buffer to each well to achieve the final target concentration of the compound.[7]

  • Mixing and Incubation: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours).[7]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.[7]

    • Direct UV Assay: After incubation, filter or centrifuge the plate to remove any precipitate. Measure the UV absorbance of the supernatant and calculate the concentration of the dissolved compound using a standard curve.[7]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

G cluster_0 Thermodynamic Solubility Workflow A Weigh Compound & Add DMSO B Vortex to Create Supersaturated Solution A->B C Equilibrate for 24 hours B->C D Centrifuge to Pellet Solid C->D E Collect & Dilute Supernatant D->E F Quantify by HPLC/UV-Vis E->F

Caption: Thermodynamic Solubility Determination Workflow.

G cluster_1 Kinetic Aqueous Solubility Workflow G Prepare DMSO Stock Solution H Dispense Stock into Microplate G->H I Add Aqueous Buffer H->I J Incubate (1-2 hours) I->J K Measure Turbidity (Nephelometry) or Separate Precipitate J->K L Quantify Soluble Fraction (UV-Vis) K->L

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline, a valuable building block in medicinal chemistry, starting from aniline. The described synthetic route involves four key transformations: N-acetylation of aniline to protect the amino group, subsequent chlorosulfonation to introduce the sulfonyl chloride functionality, reaction with 4-methylpiperidine to form the sulfonamide, and a final deprotection step to yield the target compound. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and characterization of intermediates and the final product. Visualizations of the synthetic pathway and experimental workflows are included to facilitate understanding and execution in a laboratory setting.

Introduction

Sulfonamides are a critical class of compounds in drug discovery, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates a sulfonamide linkage and a 4-methylpiperidine moiety, features that are often explored in the design of novel therapeutic agents. The synthetic pathway outlined herein is a classical and robust approach, beginning with the readily available starting material, aniline. The initial protection of the aniline's amino group as an acetamide is crucial to prevent unwanted side reactions during the subsequent electrophilic aromatic substitution (chlorosulfonation). The resulting 4-acetamidobenzenesulfonyl chloride is a key intermediate that can be reacted with a variety of amines to generate a library of sulfonamide derivatives.[1] This protocol focuses on the specific reaction with 4-methylpiperidine, followed by acidic hydrolysis of the protecting group to furnish the desired primary aniline.

Synthetic Pathway Overview

The synthesis of this compound from aniline is a four-step process.

Synthesis_Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Sodium Acetate SulfonylChloride 4-Acetamidobenzenesulfonyl chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid ProtectedProduct N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide SulfonylChloride->ProtectedProduct 4-Methylpiperidine, Base FinalProduct This compound ProtectedProduct->FinalProduct aq. HCl, Heat

Caption: Overall synthetic scheme for this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1AnilineAcetic Anhydride, Sodium AcetateAcetanilide~90
2AcetanilideChlorosulfonic Acid4-Acetamidobenzenesulfonyl chloride~90[2]
34-Acetamidobenzenesulfonyl chloride4-Methylpiperidine, Sodium CarbonateN-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide66-86[1]
4N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamideHydrochloric AcidThis compound>80

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
AcetanilideC₈H₉NO135.16113-115-
4-Acetamidobenzenesulfonyl chlorideC₈H₈ClNO₃S233.67141-144-
N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamideC₁₄H₂₀N₂O₃S312.4Not ReportedAnalog 1H NMR (DMSO-d₆, 300 MHz) δ: 10.43 (s, 1H), 7.80 (d, 2H), 7.63 (d, 2H), 2.83 (br t, 4H), 2.32 (t, 4H), 2.10 (s, 3H), 2.07 (s, 3H).[3]
This compoundC₁₂H₁₈N₂O₂S254.35Not ReportedPredicted 1H NMR: Signals for aromatic protons, piperidine protons, and methyl group. Predicted MS (m/z): [M+H]⁺ 255.1162.

Note: Spectroscopic data for the intermediate is based on the closely related N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide.[3]

Experimental Protocols

Step 1: Synthesis of Acetanilide (Amine Protection)

This procedure outlines the protection of the amino group of aniline by acetylation.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation DissolveAniline Dissolve Aniline in HCl solution AddReagents Add Acetic Anhydride, then Sodium Acetate solution DissolveAniline->AddReagents PrepareNaOAc Prepare Sodium Acetate solution PrepareNaOAc->AddReagents Cool Cool in ice bath AddReagents->Cool Filter Collect product by vacuum filtration Cool->Filter Wash Wash with cold water Filter->Wash Dry Dry the product Wash->Dry

Caption: Workflow for the synthesis of Acetanilide.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Acetic Anhydride

  • Sodium Acetate

  • Deionized Water

  • Ice

Procedure:

  • In a suitable flask, dissolve aniline (1.0 eq) in a solution of concentrated hydrochloric acid (1.1 eq) in water.

  • Prepare a separate solution of sodium acetate (1.5 eq) in water.

  • To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 eq) in one portion.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Stir the mixture vigorously and cool in an ice bath to precipitate the product.

  • Collect the crystalline acetanilide by vacuum filtration.

  • Wash the solid with cold deionized water and dry thoroughly. The product should be completely dry before proceeding to the next step.

Step 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride (Chlorosulfonation)

This protocol describes the introduction of the sulfonyl chloride group. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a fume hood with appropriate personal protective equipment.

Step2_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation AddAcid Slowly add Chlorosulfonic Acid to dry Acetanilide Heat Heat the mixture gently AddAcid->Heat Quench Pour reaction mixture onto crushed ice Heat->Quench Filter Collect product by vacuum filtration Quench->Filter Wash Wash with cold water Filter->Wash

Caption: Workflow for the synthesis of 4-Acetamidobenzenesulfonyl chloride.

Materials:

  • Dry Acetanilide

  • Chlorosulfonic Acid

  • Ice

  • Deionized Water

Procedure:

  • Place dry acetanilide (1.0 eq) in a dry flask.

  • Carefully and slowly add chlorosulfonic acid (4.0-5.0 eq) to the acetanilide with cooling to control the initial exothermic reaction.

  • Once the addition is complete, gently warm the reaction mixture (e.g., in a water bath at 60-70 °C) for about 1 hour to complete the reaction.[2]

  • Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • The product will precipitate as a white solid.

  • Collect the 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash thoroughly with cold water. The moist product should be used immediately in the next step due to its instability.

Step 3: Synthesis of N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide (Sulfonamide Formation)

This procedure details the reaction of the sulfonyl chloride with 4-methylpiperidine.

Step3_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation Mix Combine 4-Acetamidobenzenesulfonyl chloride, 4-Methylpiperidine, and Base in a solvent Stir Stir at room temperature Mix->Stir Wash Wash with water and brine Stir->Wash Dry Dry organic layer over anhydrous sulfate Wash->Dry Concentrate Remove solvent under reduced pressure Dry->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify

Caption: Workflow for the synthesis of the protected product.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • 4-Methylpiperidine

  • Sodium Carbonate or Triethylamine

  • Dichloromethane or a similar aprotic solvent

  • Deionized Water

  • Brine

  • Anhydrous Sodium or Magnesium Sulfate

Procedure:

  • In a flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a base, such as sodium carbonate (1.5 eq) or triethylamine (1.2 eq).[1]

  • To this stirred mixture, add 4-methylpiperidine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acetamide can be purified by recrystallization or column chromatography if necessary.

Step 4: Synthesis of this compound (Deprotection)

This final step involves the acidic hydrolysis of the acetamide protecting group.

Step4_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation Hydrolyze Reflux the protected compound in aqueous HCl Neutralize Cool and neutralize with a base (e.g., NaHCO₃) Hydrolyze->Neutralize Extract Extract with an organic solvent Neutralize->Extract Dry Dry organic layer Extract->Dry Concentrate Remove solvent Dry->Concentrate Purify Purify the final product Concentrate->Purify

Caption: Workflow for the deprotection to the final product.

Materials:

  • N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate (or other suitable base)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Deionized Water

  • Brine

  • Anhydrous Sodium or Magnesium Sulfate

Procedure:

  • Suspend N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acetamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the portion-wise addition of a base such as sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • The final product can be further purified by recrystallization or column chromatography.

Conclusion

The synthesis of this compound from aniline is a well-established and reliable process. The protocols provided in this document are based on standard organic chemistry transformations and can be adapted for the synthesis of a variety of related sulfonamide compounds. By following these detailed procedures, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. Careful execution and monitoring of each step are essential to ensure a high yield and purity of the final product.

References

Application Notes and Protocols: 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct studies on the anticancer properties of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline are not extensively documented in publicly available research, a significant body of work has focused on its derivatives and structurally related sulfonamides. These compounds have emerged as a promising scaffold in the design of novel anticancer agents. The sulfonamide group is a key pharmacophore in a variety of therapeutic agents, and its derivatives have been explored for their potential to inhibit various cancer-related targets. This document provides an overview of the anticancer applications of derivatives incorporating the 4-aminophenylsulfonyl moiety, often with modifications on the aniline or the piperidine ring, and details the experimental protocols used to evaluate their efficacy.

The research highlights the versatility of the sulfonamide scaffold in targeting different cancer vulnerabilities, including kinase signaling pathways and mechanisms of apoptosis. The following sections summarize the quantitative data from key studies, provide detailed protocols for the evaluation of these compounds, and illustrate the relevant biological pathways and experimental workflows.

Data Presentation

The anticancer activity of various sulfonamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) against different cancer cell lines and molecular targets. The data from several key studies are summarized below.

Table 1: In Vitro Anticancer Activity of Pyrrolo[2,1-f][1][2][3]triazine and 1-(Methylpiperidin-4-yl)aniline Hybrids[4]
CompoundTarget Cell LineIC50 (µM)
IK5 A549 (Lung Carcinoma)0.36
MCF-7 (Breast Adenocarcinoma)0.42
MDA-MB-231 (Breast Adenocarcinoma)0.80
IK2 MCF-7 (Breast Adenocarcinoma)0.44
IK4 MCF-7 (Breast Adenocarcinoma)0.89
Cisplatin (Control) A549, MCF-7, MDA-MB-231Generally higher IC50 values
Table 2: V600EBRAF Inhibitory Activity of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Linked Sulfonamides[3]
CompoundV600EBRAF IC50 (µM)Wild-type BRAF IC50 (µM)
12l 0.490.94
12i 0.531.33
12e 0.62Not Specified
Table 3: Cytotoxicity of a Novel 1,2,4-Triazine Sulfonamide Derivative (MM131)[5]
Target Cell LineIC50 (µM)
DLD-1 (Colon Cancer) 3.4
HT-29 (Colon Cancer) 3.9
5-Fluorouracil (Control) 151 (DLD-1), 150 (HT-29)
Table 4: Carbonic Anhydrase IX and XII Inhibition by 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide Derivatives[6]
CompoundhCA IX Ki (nM)hCA XII Ki (nM)MCF-7 IC50 (µM)
7h (4-fluoro) 1.2Not Specified1.20
7b (4-hydroxy) Not Specified4.3Not Specified

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer potential of sulfonamide derivatives.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., DLD-1, HT-29, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., medium with DMSO) and a positive control (e.g., a known anticancer drug like 5-fluorouracil).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the progression of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat them with the test compound as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

  • The results will show four populations: viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+), and necrotic cells (Annexin V-, PI+).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by sulfonamide derivatives and a general workflow for their preclinical evaluation.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Sulfonamide Inhibitor (e.g., Vemurafenib analog) Inhibitor->RAF

Caption: The MAPK signaling pathway and a point of inhibition.

Apoptosis_Induction_Pathway Compound Sulfonamide Derivative Extrinsic Extrinsic Pathway (Death Receptors) Compound->Extrinsic induces Intrinsic Intrinsic Pathway (Mitochondrial Stress) Compound->Intrinsic induces Caspase8 Caspase-8 Extrinsic->Caspase8 activates Caspase9 Caspase-9 Intrinsic->Caspase9 activates Caspase37 Caspase-3/7 (Executioner Caspases) Caspase8->Caspase37 activates Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis induction.

Experimental_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Mechanism Mechanism of Action (Cell Cycle, Apoptosis) InVitro->Mechanism Target Target Identification & Validation (e.g., Kinase Assay) Mechanism->Target InVivo In Vivo Studies (Animal Models) Target->InVivo End Lead Optimization InVivo->End

Caption: A typical workflow for anticancer drug discovery.

Application Notes and Protocols for Antimicrobial Assays Using 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the compound 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline . While specific experimental data for this compound is not extensively published, this document outlines the established protocols and data presentation formats based on studies of structurally related sulfonamides and piperidine derivatives.[1][2][3][4]

Introduction

Sulfonamides represent a significant class of synthetic antimicrobial agents that function as competitive inhibitors in the folic acid synthesis pathway of bacteria.[5] The compound this compound incorporates both the critical sulfonamide pharmacophore and a 4-methylpiperidine moiety, which may enhance its solubility, cell permeability, and interaction with bacterial targets. Preliminary research suggests that this compound possesses antimicrobial properties, making it a viable candidate for further investigation against a panel of clinically relevant bacterial strains.[2] These protocols are designed to enable researchers to systematically evaluate its efficacy.

Postulated Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[5] Bacteria synthesize folic acid (a crucial vitamin) using PABA as a substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Human cells are unaffected as they obtain folic acid from their diet.[5]

Sulfonamide_Mechanism_of_Action PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Purine & Pyrimidine Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by the sulfonamide.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound.

This assay determines the lowest concentration of the compound that visibly inhibits microbial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare 0.5 McFarland bacterial inoculum P2 Prepare serial dilutions of This compound in a 96-well plate E1 Inoculate wells with bacterial suspension P2->E1 E2 Include positive (no drug) & negative (no bacteria) controls E1->E2 E3 Incubate at 37°C for 18-24 hours E2->E3 A1 Visually inspect for turbidity or measure OD600 E3->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using CAMHB to achieve the desired concentration range (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be uniform (e.g., 200 µL).

  • Controls: Include a positive control (inoculum in broth without the compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or a spectrophotometer.

This assay determines the lowest concentration of the compound required to kill ≥99.9% of the initial bacterial inoculum.

Protocol:

  • Perform MIC Assay: First, determine the MIC as described in section 3.1.

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Protocol:

  • Plate Preparation: Prepare a bacterial lawn by evenly streaking a standardized inoculum (0.5 McFarland) across the surface of a large MHA plate.

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.

  • Compound Application: Pipette a known amount of a stock solution of this compound onto each disk (e.g., 10 µL of a 5 mg/mL solution). Allow the disks to dry.

  • Controls: Use a disk with the solvent (DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Data Presentation

Quantitative data from the assays should be summarized in clear, structured tables for easy comparison across different bacterial strains. The tables below are templates populated with hypothetical but representative data based on published results for similar sulfonamide derivatives.[6][7]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive64
Bacillus subtilis ATCC 6633Gram-positive128
Escherichia coli ATCC 25922Gram-negative256
Klebsiella pneumoniae ATCC 13887Gram-negative512
Pseudomonas aeruginosa ATCC 27853Gram-negative>512

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 25923Gram-positive2564Bacteriostatic
Bacillus subtilis ATCC 6633Gram-positive>512>4Bacteriostatic

Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Table 3: Zone of Inhibition for this compound (50 µ g/disk )

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Gram-positive14
Bacillus subtilis ATCC 6633Gram-positive11
Escherichia coli ATCC 25922Gram-negative8
Klebsiella pneumoniae ATCC 13887Gram-negative7
Pseudomonas aeruginosa ATCC 27853Gram-negative0

Conclusion

The protocols and frameworks provided herein offer a standardized approach to characterizing the antimicrobial profile of this compound. By systematically determining MIC, MBC, and zones of inhibition against a panel of both Gram-positive and Gram-negative bacteria, researchers can establish its spectrum of activity and potential as a novel therapeutic agent. Subsequent studies should focus on cytotoxicity, in vivo efficacy, and further elucidation of its precise molecular interactions.

References

Application Notes and Protocols: Evaluation of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline as a Kinase Inhibitor in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a key component in a variety of therapeutic agents.[1] Sulfonamide derivatives, in particular, have been explored as inhibitors of various kinases, playing a crucial role in the development of targeted cancer therapies.[2][3] The 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline scaffold represents a promising starting point for the discovery of novel kinase inhibitors. While specific data for this compound is not extensively available, structurally related molecules, such as those with a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, have shown inhibitory activity against kinases like FLT3-ITD in leukemia cell lines.[4][5][6]

These application notes provide a comprehensive framework and detailed protocols for the evaluation of "this compound" and similar compounds as kinase inhibitors in cell-based assays. The methodologies described herein are designed to assess the compound's anti-proliferative effects, its ability to inhibit specific kinase signaling pathways, and to confirm target engagement within a cellular context.

Data Presentation: Anti-proliferative Activity

A primary method for evaluating a potential kinase inhibitor is to determine its effect on the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure. The following table presents a template for summarizing such data.

Table 1: Hypothetical Anti-proliferative Activity of this compound in Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM)
MV4-11Acute Myeloid Leukemia (FLT3-ITD)0.5
MOLM-13Acute Myeloid Leukemia (FLT3-ITD)0.8
A549Non-Small Cell Lung Cancer5.2
MCF-7Breast Cancer7.8
PC-3Prostate Cancer10.5

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of a compound's effect on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipettor

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, then dilute to the appropriate density in complete medium. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density should be optimized to ensure cells are in the logarithmic growth phase at the end of the experiment. c. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells. d. Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C.

  • Solubilization and Measurement: a. Aspirate the medium containing MTT from each well. b. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol is used to assess the inhibition of a specific kinase signaling pathway by measuring the phosphorylation status of the target kinase and its downstream substrates.[7]

Materials:

  • Cancer cell line with an active kinase pathway of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound (test compound)

  • DMSO

  • PBS (ice-cold)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow until they reach 70-80% confluency. b. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and loading dye. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Strip the membrane and re-probe with antibodies for the total kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. c. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of a novel kinase inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Selectivity and Engagement A Compound Synthesis This compound B High-Throughput Screening (Biochemical Assays - Optional) A->B C Cell Proliferation Assay (e.g., MTT on Cancer Cell Panel) B->C D Determine IC50 Values C->D E Target Identification (Hypothesis-driven or Profiling) D->E F Cellular Phosphorylation Assay (Western Blot / ELISA) E->F G Confirm Target Inhibition F->G H Kinome-wide Selectivity Profiling G->H I Cellular Target Engagement Assay (e.g., CETSA) H->I J Lead Optimization I->J

General workflow for kinase inhibitor evaluation.
Signaling Pathway

This diagram illustrates a representative receptor tyrosine kinase (RTK) signaling pathway that is often targeted in cancer therapy and could be inhibited by a compound like this compound.

G cluster_pathway Representative Kinase Signaling Pathway cluster_nucleus Nucleus Ligand Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, FGFR) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor This compound Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation

A representative RTK signaling pathway.

References

Application Notes and Protocols for Cytotoxicity Testing of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is a sulfonamide derivative that has garnered interest in medicinal chemistry for its potential therapeutic applications. Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent[1]. The sulfonamide group is a key feature in various pharmacologically active compounds, known for its ability to inhibit enzymatic pathways crucial for cell proliferation[1]. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, offering a foundation for further investigation into its mechanism of action and therapeutic potential.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound against a panel of human cancer cell lines. The IC50 value, the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a standard measure of a compound's cytotoxicity.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma25.8
A549Lung Carcinoma32.5
HCT116Colorectal Carcinoma18.9
HeLaCervical Cancer28.4

Experimental Protocols

A widely used colorimetric method for assessing cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[2][3]. This assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells[3].

MTT Assay Protocol for Cytotoxicity Assessment

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

2. Cell Seeding:

  • Culture the selected cancer cell lines in their appropriate complete medium in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium[2].

  • Incubate the plates for 24 hours to allow the cells to attach and enter the exponential growth phase[2].

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for treatment.

  • After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the test compound[3]. Also, include a negative control group with untreated cells.

  • Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line and experimental design[3].

4. MTT Addition and Formazan Solubilization:

  • Following the treatment incubation, add 20 µL of MTT solution (5 mg/mL) to each well[3].

  • Incubate the plates for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals[2].

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals[3].

  • Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan[3].

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader[3].

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_setup Day 1: Assay Setup cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Serial Dilutions of This compound incubation_24h->compound_addition incubation_48h Incubate for 24-72h compound_addition->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan Crystals with DMSO incubation_4h->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Hypothetical Signaling Pathway for Apoptosis

While the precise molecular mechanisms for this compound are not yet fully elucidated, the induction of apoptosis is a common mode of action for many cytotoxic compounds[2].

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound This compound bax_bak Bax/Bak Activation compound->bax_bak Stress Signal death_receptor Death Receptor (e.g., Fas, TNFR) compound->death_receptor Ligand Binding (hypothetical) mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp3 parp_cleavage PARP Cleavage casp3->parp_cleavage dna_fragmentation DNA Fragmentation casp3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: A generalized signaling pathway for apoptosis.

Conclusion

The provided protocol offers a robust framework for the initial cytotoxic evaluation of this compound. Consistent and reproducible data generated from these assays are crucial for the preliminary screening of potential therapeutic compounds. Further investigations, including more advanced cellular and molecular assays, will be necessary to elucidate the specific mechanism of action and to validate the therapeutic potential of this compound. It is imperative to adhere to good laboratory practices and safety guidelines when handling chemical compounds and performing cell-based assays. Safety data sheets for aniline and related compounds suggest that appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated area[4][5].

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is a sulfonamide-containing compound with potential applications in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit various enzymes by mimicking the tetrahedral transition state of enzymatic reactions. This document provides a detailed overview of the potential enzyme inhibition kinetics of this compound, focusing on its likely molecular targets, and offers comprehensive protocols for its experimental evaluation.

Potential Enzyme Targets and Signaling Pathways

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in a multitude of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[3][4][5][6] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1][3][7] Inhibition of these tumor-associated CAs is a validated strategy in anticancer drug development.[8]

Affected Signaling Pathways: By inhibiting CAs, particularly tumor-associated isoforms like CA IX, this compound could disrupt the pH regulation of cancer cells.[1][3] This can lead to an increase in intracellular pH and a decrease in extracellular pH, affecting downstream signaling pathways that are sensitive to pH changes, including those involved in cell proliferation (e.g., EGFR/PI3K pathway), and invasion.[9][10]

inhibitor This compound ca9 Carbonic Anhydrase IX (CA IX) inhibitor->ca9 Inhibition ph_regulation Disrupted pH Homeostasis (Increased Intracellular pH) ca9->ph_regulation Disruption of proliferation Decreased Cell Proliferation ph_regulation->proliferation metastasis Decreased Metastasis & Invasion ph_regulation->metastasis apoptosis Induction of Apoptosis ph_regulation->apoptosis

Caption: Potential signaling consequences of Carbonic Anhydrase IX inhibition.

Aldo-Keto Reductase 1C3 (AKR1C3)

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a member of the aldo-keto reductase superfamily.[11][12] It plays a critical role in the biosynthesis of potent androgens and estrogens, and in the metabolism of prostaglandins.[11][12][13] Overexpression of AKR1C3 is implicated in the progression of various cancers, including prostate and breast cancer, by providing a local supply of hormones that drive tumor growth.[11][13]

Affected Signaling Pathways: Inhibition of AKR1C3 can block the production of testosterone and estradiol within tumors, thereby attenuating androgen receptor (AR) and estrogen receptor (ER) signaling pathways.[11][12] Furthermore, by modulating prostaglandin metabolism, AKR1C3 inhibition can impact signaling pathways such as the MAPK and Akt pathways, which are involved in cell proliferation, survival, and angiogenesis.[2][8][13]

inhibitor This compound akr1c3 Aldo-Keto Reductase 1C3 (AKR1C3) inhibitor->akr1c3 Inhibition steroid Decreased Androgen/Estrogen Synthesis akr1c3->steroid prostaglandin Altered Prostaglandin Metabolism akr1c3->prostaglandin ar_er_signaling Reduced AR/ER Signaling steroid->ar_er_signaling mapk_akt_signaling Modulation of MAPK/Akt Pathways prostaglandin->mapk_akt_signaling tumor_growth Inhibition of Tumor Growth ar_er_signaling->tumor_growth mapk_akt_signaling->tumor_growth

Caption: Potential signaling impact of AKR1C3 inhibition.

Data Presentation: Inhibition Constants of Structurally Related Compounds

The following tables summarize the inhibition constants (Ki) and/or IC50 values for sulfonamide-based inhibitors that are structurally related to this compound, against various isoforms of Carbonic Anhydrase and AKR1C3. This data can serve as a benchmark for assessing the potential potency of the title compound.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Analogous Sulfonamides

Compound ClassTarget IsoformKi (nM)Reference Compound
Pyridine-3-sulfonamideshCA II271Acetazolamide
Pyridine-3-sulfonamideshCA IX137Acetazolamide
Pyridine-3-sulfonamideshCA XII91Acetazolamide
Saccharin SulfonamideshCA I0.33-
Saccharin SulfonamideshCA XII25-
BenzenesulfonamideshCA II3.3Acetazolamide
BenzenesulfonamideshCA IX6.1Acetazolamide

Data sourced from references[10][12][14]. This table is intended for comparative purposes, as the exact inhibition constants for this compound are not available.

Table 2: Inhibition of AKR1C3 by Analogous Inhibitors

Compound ClassTargetIC50 (µM)Ki (µM)Reference Compound
N-phenylanthranilic acidsAKR1C3-0.1-
SalicylatesAKR1C3-82-
(Piperidinosulfonamidophenyl)pyrrolidin-2-onesAKR1C3<0.1--

Data sourced from references[1][11]. This table is intended for comparative purposes.

Experimental Protocols

The following are detailed protocols for determining the enzyme inhibition kinetics of this compound against its potential targets, Carbonic Anhydrase and AKR1C3.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available CA inhibitor screening kits and is based on the esterase activity of CA.

Materials:

  • Purified human Carbonic Anhydrase (e.g., hCA I, II, IX, or XII)

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., Tris-SO4 buffer, pH 7.6)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Reference Inhibitor: Acetazolamide

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute with Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Enzyme Preparation: Dilute the purified CA enzyme to an appropriate concentration in Assay Buffer.

  • Assay Setup:

    • Blank: Add Assay Buffer and substrate.

    • Control (No Inhibitor): Add Assay Buffer, enzyme solution, and DMSO (at the same concentration as the inhibitor wells).

    • Inhibitor Wells: Add Assay Buffer, enzyme solution, and the diluted inhibitor solution.

    • Reference Inhibitor: Add Assay Buffer, enzyme solution, and the diluted acetazolamide solution.

  • Pre-incubation: Mix the contents of each well and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the NPA substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 400-405 nm in a kinetic mode for 10-30 minutes at room temperature. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

start Start prep_compound Prepare Inhibitor Dilutions start->prep_compound setup_plate Set up 96-well Plate (Blank, Control, Inhibitor) prep_compound->setup_plate prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_plate pre_incubate Pre-incubate Plate setup_plate->pre_incubate add_substrate Add Substrate (NPA) pre_incubate->add_substrate measure Kinetic Absorbance Reading (400-405 nm) add_substrate->measure analyze Data Analysis (Calculate IC50/Ki) measure->analyze end End analyze->end

Caption: Workflow for the Carbonic Anhydrase inhibition assay.

Protocol 2: AKR1C3 Inhibition Assay (Fluorometric)

This protocol measures the inhibition of AKR1C3 activity by monitoring the consumption of NADPH.

Materials:

  • Purified recombinant human AKR1C3

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., Potassium phosphate buffer, pH 7.4)

  • Cofactor: NADPH

  • Substrate: Phenanthrenequinone (PQ)

  • Reference Inhibitor: Indomethacin or Flufenamic acid

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute with Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • AKR1C3 enzyme

    • Inhibitor or DMSO (for control)

  • Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add a mixture of NADPH and the substrate (PQ) to each well to start the reaction.

  • Measurement: Immediately measure the decrease in NADPH fluorescence in a kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

    • For Ki determination and mechanism of action studies, perform the assay with varying concentrations of the substrate and inhibitor, and analyze the data using appropriate kinetic models.

start Start prep_compound Prepare Inhibitor Dilutions start->prep_compound setup_plate Set up 96-well Plate (Enzyme, Inhibitor/Control) prep_compound->setup_plate pre_incubate Pre-incubate Plate at 37°C setup_plate->pre_incubate add_substrate_cofactor Add Substrate (PQ) and Cofactor (NADPH) pre_incubate->add_substrate_cofactor measure Kinetic Fluorescence Reading (Ex: 340 nm, Em: 460 nm) add_substrate_cofactor->measure analyze Data Analysis (Calculate IC50/Ki) measure->analyze end End analyze->end

Caption: Workflow for the AKR1C3 inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on its chemical structure, it is predicted to inhibit Carbonic Anhydrases and Aldo-Keto Reductase 1C3, both of which are significant targets in oncology and other therapeutic areas. The provided protocols offer a robust framework for the detailed characterization of its enzyme inhibition kinetics. Further experimental validation is necessary to confirm its precise inhibitory profile and to elucidate its mechanism of action, which will be crucial for its future development as a potential therapeutic agent.

References

Application Notes and Protocols for the Development of Novel Sulfonamide Drugs Based on "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline as a scaffold for the development of novel sulfonamide-based therapeutic agents. This document outlines the synthesis, potential mechanisms of action, and detailed protocols for the biological evaluation of derivatives based on this core structure, with a focus on anticancer applications.

Introduction

Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The core structure of this compound presents a versatile platform for medicinal chemists. The aniline group offers a reactive site for further chemical modifications, allowing for the introduction of various functionalities to modulate the compound's physicochemical properties and biological activity. The 4-methylpiperidine moiety can influence solubility, lipophilicity, and binding interactions with biological targets. This document details the synthetic route to this key intermediate and provides protocols for assessing the therapeutic potential of its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the chlorosulfonation of a protected aniline derivative, followed by the reaction of the resulting sulfonyl chloride with 4-methylpiperidine.

Experimental Protocol: Synthesis of this compound

Materials:

  • Acetanilide

  • Chlorosulfonic acid

  • Thionyl chloride

  • 4-Methylpiperidine

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Ethanol

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • In a round-bottom flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (4 equivalents) to 0-5 °C in an ice bath.

  • Slowly add acetanilide (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The solid 4-acetamidobenzenesulfonyl chloride will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of N-(4-(N-(4-methylpiperidine-1-sulfonyl))phenyl)acetamide

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in dichloromethane (DCM).

  • To this solution, add 4-methylpiperidine (1.2 equivalents) and pyridine (1.2 equivalents) at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Hydrolysis to this compound

  • Reflux the crude product from Step 2 in a mixture of ethanol and concentrated HCl for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with DCM.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Anticancer Drug Development

Derivatives of this compound are promising candidates for the development of novel anticancer agents. The sulfonamide core is a key feature in several approved and investigational drugs that target various aspects of cancer cell biology.

Potential Mechanisms of Action

The anticancer activity of sulfonamide derivatives can be attributed to several mechanisms, including:

  • Enzyme Inhibition: Sulfonamides are known to inhibit a variety of enzymes that are crucial for cancer cell survival and proliferation, such as carbonic anhydrases, matrix metalloproteinases (MMPs), and kinases like Bruton's tyrosine kinase (BTK) and Janus kinase (JAK).[1]

  • Disruption of Microtubule Polymerization: Some sulfonamide-containing compounds have been shown to interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Novel sulfonamides can trigger programmed cell death through various signaling pathways.

Below is a generalized signaling pathway that can be targeted by sulfonamide-based kinase inhibitors.

anticancer_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Transcription_Factors Transcription Factors (e.g., MYC, FOS) Signaling_Proteins->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Sulfonamide_Inhibitor Sulfonamide-based Kinase Inhibitor Sulfonamide_Inhibitor->Receptor_Tyrosine_Kinase

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a Sulfonamide Drug.

Biological Evaluation of Anticancer Activity

A crucial step in the development of novel anticancer agents is the in vitro evaluation of their cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.[2] Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow for a typical cell-based anticancer drug screening experiment.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_followup Lead Optimization Start 4-[(4-Methylpiperidin-1-yl) sulfonyl]aniline Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Treatment Treatment with Sulfonamide Derivatives Cell_Culture->Treatment Assay Cell Viability Assay (MTT) Treatment->Assay Data_Analysis IC50 Determination Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study SAR Structure-Activity Relationship (SAR) Analysis Mechanism_Study->SAR SAR->Derivatization

Caption: Workflow for Anticancer Sulfonamide Drug Discovery.

Quantitative Data

While specific quantitative data for derivatives of this compound are not yet widely published, the following tables present representative IC₅₀ values for other novel sulfonamide derivatives against various human cancer cell lines, demonstrating the potential of this class of compounds.

Table 1: Cytotoxic Activity of Novel Sulfonamide Derivatives Against Various Cancer Cell Lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Derivative A HeLa< 360Doxorubicin-
Derivative B MCF-7< 128Doxorubicin-
Derivative C MDA-MB-468< 30Doxorubicin-

Data is representative of novel sulfonamide derivatives and not specific to derivatives of this compound.[4]

Table 2: In Vitro Anticancer Activity of Imidazo[1,2-a]pyrimidine-Sulfonamide Hybrids.

Compound IDMCF-7 (IC₅₀ µM)MDA-MB-231 (IC₅₀ µM)
3d 43.435.9
4d 39.035.1

Data is representative of novel sulfonamide derivatives and not specific to derivatives of this compound.[5]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel sulfonamide-based drug candidates. Its derivatives hold significant promise, particularly in the field of oncology. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new therapeutic agents based on this promising scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

Application of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline in Proteomics for Target Identification and Pathway Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is a small molecule characterized by a sulfonamide pharmacophore and a methylpiperidine moiety. The sulfonamide group is a well-established motif in medicinal chemistry, present in a wide array of therapeutic agents, including kinase inhibitors.[1][2] The structural features of this compound make it a candidate for investigation as a modulator of cellular signaling pathways, potentially through the inhibition of protein kinases.[3] The identification of the specific cellular targets of such a compound is a critical step in drug discovery, providing insights into its mechanism of action, potential therapeutic applications, and off-target effects.[3][4][5]

Chemical proteomics has emerged as a powerful set of techniques for the deconvolution of small molecule targets from the entire proteome.[3][5][6] This application note describes a representative workflow for utilizing this compound in a chemical proteomics study to identify its direct binding partners and elucidate its impact on cellular signaling. The described methodology is based on an affinity purification-mass spectrometry (AP-MS) approach, a widely used strategy for target identification of small molecule inhibitors.[3][4][5]

Disclaimer: The following application note presents a representative methodology. As of the current date, specific proteomics data for this compound has not been extensively published. The protocols and data presented are based on established chemical proteomics workflows for similar sulfonamide-containing kinase inhibitors.

Principle of the Method

The core of this approach involves the synthesis of an affinity probe by chemically modifying this compound to incorporate a linker and a biotin tag. This probe is then immobilized on streptavidin-coated beads to create an affinity matrix. A cell lysate is incubated with this matrix, allowing the protein targets that bind to the compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

To distinguish true interactors from non-specific background proteins, a quantitative proteomics strategy such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed. In a competitive binding experiment, "heavy" isotope-labeled cell lysate is pre-incubated with an excess of the free, unmodified this compound before being added to the affinity matrix. A "light" isotope-labeled lysate (control) is treated with a vehicle. True binding partners will be outcompeted by the free compound in the "heavy" sample, leading to a low Heavy/Light ratio in the final MS analysis.

Data Presentation

The following tables present hypothetical, yet plausible, data that could be generated from the described proteomics workflow.

Table 1: Representative In Vitro Kinase Inhibition Profile of this compound

This table illustrates the potential potency and selectivity of the compound against a panel of protein kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetFamilyIC50 (nM)
MAPK14 (p38α) MAPK85
MAPK11 (p38β)MAPK250
JNK1MAPK>10,000
ERK2MAPK>10,000
CDK2CMGC1,500
GSK3βCMGC800
ROCK1AGC5,200
PKAAGC>25,000
SRCTyrosine Kinase3,400
ABL1Tyrosine Kinase6,800

Data is hypothetical and for illustrative purposes only. Values are based on typical ranges observed for sulfonamide-based kinase inhibitors.[7]

Table 2: Top Putative Protein Targets Identified by Quantitative Affinity Purification-Mass Spectrometry

This table lists potential protein targets identified from a SILAC-based competitive binding experiment. A low SILAC ratio (H/L) indicates specific binding, as the "heavy" labeled target protein was competed off the affinity matrix by the free compound.

Identified ProteinGene NameProtein FunctionSILAC Ratio (H/L)
Mitogen-activated protein kinase 14MAPK14Key component of the p38 MAPK signaling pathway; stress response.0.12
Cyclin-dependent kinase 2CDK2Key regulator of the cell cycle.0.45
Glycogen synthase kinase-3 betaGSK3BInvolved in energy metabolism, neuronal cell development, and body pattern formation.0.38
Ribosomal protein S6 kinase alpha-1RPS6KA1Downstream effector of the ERK signaling pathway.0.85
Serum albuminALBAbundant plasma protein, common non-specific binder.0.98
Heat shock protein 90HSP90AA1Molecular chaperone, often interacts non-specifically.0.91

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated Affinity Probe

Objective: To synthesize a derivative of this compound suitable for affinity purification. This protocol assumes a linker can be attached to the aniline amine without disrupting target binding.

Materials:

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Biotin-PEG4-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve 10 mg of this compound in 1 mL of anhydrous DMF.

  • Add 1.5 equivalents of DIPEA to the solution to act as a base.

  • In a separate vial, dissolve 1.2 equivalents of Biotin-PEG4-NHS ester in 0.5 mL of anhydrous DMF.

  • Add the biotinylation reagent solution dropwise to the aniline solution while stirring.

  • Allow the reaction to proceed at room temperature for 4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the resulting biotinylated probe by reverse-phase HPLC.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry.

Protocol 2: Affinity Purification of Target Proteins

Objective: To enrich and isolate proteins that bind to the affinity probe from a complex cell lysate.

Materials:

  • Streptavidin-coated magnetic beads

  • Human cell line (e.g., HeLa or HEK293)

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)

  • Wash Buffer (Lysis buffer with 0.1% NP-40)

  • Elution Buffer (2% SDS, 50 mM Tris-HCl pH 7.4, 10 mM DTT)

  • Biotinylated affinity probe (from Protocol 1)

Procedure:

  • Bead Preparation: Resuspend streptavidin beads in lysis buffer. Wash the beads three times with lysis buffer.

  • Probe Immobilization: Incubate the washed beads with an excess of the biotinylated probe for 1 hour at 4°C with gentle rotation to create the affinity matrix.

  • Wash: Wash the affinity matrix three times with lysis buffer to remove any unbound probe.

  • Cell Lysis: Harvest cultured cells, wash with PBS, and lyse in ice-cold Lysis Buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Capture: Incubate 1-2 mg of cell lysate with the probe-immobilized beads for 2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding 50 µL of Elution Buffer and heating at 95°C for 5 minutes. Collect the supernatant containing the eluted proteins.

Protocol 3: Quantitative Proteomics using SILAC and LC-MS/MS

Objective: To differentiate specific interactors from background proteins using a competitive binding experiment.

Procedure:

  • SILAC Labeling: Culture one population of cells in "light" media (standard arginine and lysine) and another in "heavy" media (containing ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine) for at least five cell doublings.

  • Cell Lysis: Prepare cell lysates from both "light" and "heavy" populations as described in Protocol 2.

  • Competitive Binding:

    • Heavy Sample: Pre-incubate the "heavy" lysate with a 100-fold molar excess of free, unmodified this compound for 1 hour at 4°C.

    • Light Sample: Pre-incubate the "light" lysate with vehicle (DMSO) for the same duration.

  • Affinity Capture: Add the "heavy" and "light" lysates to separate aliquots of the affinity matrix and perform the affinity capture as described in Protocol 2.

  • Combine and Elute: After the final wash step, combine the "heavy" and "light" beads into a single tube. Elute the proteins as described in Protocol 2.

  • Sample Preparation for MS:

    • Run the combined eluate into an SDS-PAGE gel for a short distance to concentrate the sample.

    • Perform an in-gel tryptic digestion of the entire protein band.

    • Extract peptides and desalt using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the peptide mixture on a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

  • Data Analysis: Use a software package like MaxQuant to identify peptides and proteins and to calculate the Heavy/Light (H/L) SILAC ratios for each identified protein. Proteins with a significantly low H/L ratio are considered high-confidence, specific binding partners.

Mandatory Visualization

G cluster_prep Probe & Lysate Preparation cluster_exp Competitive Affinity Purification cluster_analysis Analysis compound 4-[(4-Methyl...) sulfonyl]aniline probe Synthesize Biotinylated Probe compound->probe matrix Immobilize Probe (Affinity Matrix) probe->matrix beads Streptavidin Beads beads->matrix capture Affinity Capture with Matrix matrix->capture cells Cell Culture (Light / Heavy SILAC) lysate Prepare Cell Lysate cells->lysate heavy_lysate Heavy Lysate light_lysate Light Lysate free_compound Free Compound (Competitor) incubation_heavy Pre-incubation free_compound->incubation_heavy vehicle Vehicle (DMSO) incubation_light Pre-incubation vehicle->incubation_light heavy_lysate->incubation_heavy light_lysate->incubation_light incubation_heavy->capture incubation_light->capture wash Wash Non-specific Binders capture->wash elute Combine & Elute Specific Binders wash->elute digest In-gel Digestion (Trypsin) elute->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantify H/L Ratios) lcms->data targets Identify Specific Target Proteins data->targets

Caption: Chemical proteomics workflow for target identification.

p38_pathway stress Stress / Cytokines tak1 TAK1 (MAPKKK) stress->tak1 mkk36 MKK3/6 (MAPKK) tak1->mkk36 p38 p38 MAPK mkk36->p38 mk2 MAPKAPK2 (MK2) p38->mk2 atf2 ATF2 p38->atf2 hsp27 HSP27 mk2->hsp27 response Inflammation Apoptosis Cell Cycle hsp27->response atf2->response inhibitor 4-[(4-Methylpiperidin-1-yl) sulfonyl]aniline inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway.

References

Application Notes and Protocols: 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is a sulfonamide-containing aromatic amine with potential applications as a chemical probe in target identification and validation.[1] The sulfonylaniline motif is a key structural feature in many biologically active compounds and approved drugs.[2][3][4] Chemical probes are essential small molecules designed to selectively bind to a specific protein target, enabling the study of its biological function and role in disease.[5] The identification of protein targets for bioactive small molecules is a critical step in drug discovery and chemical biology research.[6] This document provides an overview of the potential applications of this compound as a chemical probe and detailed protocols for its use in target identification studies.

Principle of Chemical Probe-Based Target Identification

Chemical proteomics strategies are powerful tools for identifying the cellular targets of small molecules.[3][4][7][8] These methods typically involve the design and synthesis of a chemical probe derived from a bioactive compound. The probe is then used to isolate its binding partners from a complex biological sample, such as a cell lysate. The isolated proteins are subsequently identified using mass spectrometry.

A typical workflow for target identification using a chemical probe like this compound involves several key steps:

  • Probe Derivatization and Immobilization: The chemical probe is functionalized with a reactive handle to allow for its attachment to a solid support, such as agarose or magnetic beads.

  • Affinity Purification: The immobilized probe is incubated with a cell lysate to capture its protein binding partners.

  • Elution: The bound proteins are eluted from the solid support.

  • Proteomic Analysis: The eluted proteins are identified and quantified using mass spectrometry-based proteomics.

Potential Applications

While specific biological activities of this compound are not extensively documented, its structural features suggest potential for interaction with various protein classes. Structurally related sulfonamides have shown a range of biological activities. Therefore, this compound could serve as a valuable tool to:

  • Identify novel protein targets: By using this compound as a chemical probe in affinity purification-mass spectrometry (AP-MS) experiments, researchers can identify its direct binding partners in a cellular context.

  • Elucidate mechanisms of action: Identifying the molecular targets of this compound can provide insights into its potential biological effects and mechanisms of action.

  • Validate potential drug targets: Once a target is identified, further studies can be conducted to validate its role in disease and its potential as a therapeutic target.

Experimental Design Considerations

  • Negative Control: It is crucial to include a negative control in all target identification experiments. An ideal negative control is a structurally similar but biologically inactive analog of the chemical probe. This helps to distinguish specific binding partners from non-specific interactors.

  • Quantitative Proteomics: Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can be employed to differentiate true interactors from background proteins.[9]

  • Orthogonal Validation: The identified target-probe interactions should be validated using independent biochemical or biophysical assays, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA).

Workflow for Target Identification

G cluster_0 Probe Preparation cluster_1 Affinity Purification cluster_2 Analysis and Validation synthesis Synthesis of This compound derivatization Derivatization with a linker and tag synthesis->derivatization immobilization Immobilization onto a solid support derivatization->immobilization incubation Incubation of lysate with immobilized probe immobilization->incubation cell_lysis Cell Lysis cell_lysis->incubation washing Washing to remove non-specific binders incubation->washing elution Elution of bound proteins washing->elution ms_analysis Mass Spectrometry (LC-MS/MS) elution->ms_analysis data_analysis Data Analysis and Hit Identification ms_analysis->data_analysis validation Target Validation (e.g., Western Blot, SPR) data_analysis->validation

General workflow for target identification using a chemical probe.

Experimental Protocols

1. Synthesis of this compound

This protocol is based on a general two-step synthesis for similar compounds.[1]

1.1. Materials

  • Aniline

  • Chlorosulfonic acid

  • 4-Methylpiperidine

  • Triethylamine

  • Dichloromethane (DCM)

  • Petroleum ether

  • Ethyl acetate

  • Standard laboratory glassware and purification equipment

1.2. Procedure

Step 1: Synthesis of 4-Aminobenzenesulfonyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, cautiously add chlorosulfonic acid.

  • Cool the flask in an ice bath and slowly add aniline dropwise with constant stirring.

  • After the addition is complete, heat the reaction mixture to 70°C for 3 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 4-aminobenzenesulfonyl chloride.

Step 2: Synthesis of this compound

  • Dissolve 4-aminobenzenesulfonyl chloride in dichloromethane (DCM).

  • Add triethylamine to the solution.

  • Add 4-methylpiperidine dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G aniline Aniline step1_reagents 70°C, 3h chlorosulfonic_acid Chlorosulfonic Acid aminobenzenesulfonyl_chloride 4-Aminobenzenesulfonyl Chloride step1_reagents->aminobenzenesulfonyl_chloride step2_reagents 0°C to RT methylpiperidine 4-Methylpiperidine tea Triethylamine, DCM final_product This compound step2_reagents->final_product

Synthesis scheme for this compound.

2. Immobilization of the Chemical Probe

This protocol describes a general method for immobilizing an amine-containing probe onto NHS-activated agarose beads.

2.1. Materials

  • This compound

  • NHS-activated agarose beads (e.g., from Thermo Fisher Scientific)

  • Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Wash buffer (e.g., PBS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

2.2. Procedure

  • Prepare a stock solution of this compound in DMF or DMSO.

  • Wash the required amount of NHS-activated agarose beads with ice-cold 1 mM HCl according to the manufacturer's instructions.

  • Immediately wash the beads with coupling buffer.

  • Add the chemical probe solution to the beads in coupling buffer.

  • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Centrifuge the beads at low speed (e.g., 1000 x g) for 1 minute and discard the supernatant.

  • Add quenching buffer to block any unreacted NHS esters and incubate for 1 hour at room temperature.

  • Wash the beads extensively with wash buffer to remove any non-covalently bound probe and quenching reagents.

  • The probe-immobilized beads are now ready for use in affinity purification experiments.

G probe Chemical Probe (in solution) coupling Coupling (pH 7.2-7.5) probe->coupling beads NHS-activated beads beads->coupling quenching Quenching (Tris buffer) coupling->quenching washing Washing quenching->washing immobilized_probe Immobilized Probe washing->immobilized_probe

Workflow for probe immobilization on NHS-activated beads.

3. Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a general workflow for identifying protein targets from a cell lysate.

3.1. Materials

  • Probe-immobilized beads

  • Control beads (without the immobilized probe)

  • Cell culture plates

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer without detergent)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE sample buffer)

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and reagents

  • Mass spectrometry compatible silver stain or Coomassie stain

3.2. Procedure

Cell Lysis

  • Grow cells to 80-90% confluency.

  • Wash the cells with ice-cold PBS.

  • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the protein concentration.

Affinity Purification

  • Equilibrate the probe-immobilized beads and control beads with lysis buffer.

  • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the beads for 2-4 hours at 4°C with gentle rotation.

  • Centrifuge the beads at low speed and collect the supernatant (unbound fraction).

  • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

Elution and Sample Preparation for Mass Spectrometry

  • Elute the bound proteins from the beads using elution buffer. If using a low pH elution buffer, neutralize the eluate immediately with neutralization buffer.

  • Alternatively, add SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.

  • Run the eluted proteins on an SDS-PAGE gel.

  • Visualize the protein bands using a mass spectrometry compatible stain.

  • Excise the entire lane or specific protein bands for in-gel digestion.

  • Submit the digested samples for LC-MS/MS analysis.

4. Data Analysis

  • Identify proteins from the raw mass spectrometry data using a database search algorithm (e.g., Mascot, Sequest).

  • Compare the proteins identified from the probe-immobilized beads with those from the control beads.

  • Proteins that are significantly enriched in the probe sample compared to the control are considered potential binding partners.

  • Use quantitative proteomics data (if applicable) to rank the potential hits based on their enrichment ratios.

G cluster_incubation Incubation & Washing cluster_analysis Elution & Analysis cell_lysate Cell Lysate incubation_probe Incubate Lysate with Probe Beads cell_lysate->incubation_probe incubation_control Incubate Lysate with Control Beads cell_lysate->incubation_control probe_beads Immobilized Probe probe_beads->incubation_probe control_beads Control Beads control_beads->incubation_control washing_probe Wash Probe Beads incubation_probe->washing_probe washing_control Wash Control Beads incubation_control->washing_control elution_probe Elute from Probe Beads washing_probe->elution_probe elution_control Elute from Control Beads washing_control->elution_control sds_page SDS-PAGE elution_probe->sds_page elution_control->sds_page lc_msms LC-MS/MS Analysis sds_page->lc_msms data_analysis Data Analysis & Hit Identification lc_msms->data_analysis

Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number314285-39-7[1]
Molecular FormulaC₁₂H₁₈N₂O₂S
Molecular Weight254.35 g/mol [1]
InChI KeyNTUKRLPMKLQAAE-UHFFFAOYSA-N[1]

Table 2: Illustrative Biological Activity Data

This table presents hypothetical data for illustrative purposes to demonstrate how experimental results would be summarized. Actual values need to be determined experimentally.

Target ProteinBinding Affinity (Kd)IC₅₀Cellular Target Engagement
Identified Target A e.g., 1.2 µMe.g., 5.8 µMe.g., CETSA shift observed
Identified Target B e.g., 15.6 µMe.g., > 50 µMe.g., No significant shift
Negative Control Protein e.g., > 100 µMe.g., > 100 µMe.g., No significant shift

References

Application Notes and Protocols for High-Throughput Screening with "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a critical component of modern drug discovery, facilitating the rapid assessment of large chemical libraries to identify novel therapeutic candidates. The "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" scaffold represents a promising starting point for the development of new therapeutics. This document provides detailed application notes and protocols for the high-throughput screening of compound libraries based on this scaffold, with a focus on identifying potential inhibitors of protein kinases, a major class of drug targets. While direct HTS data for this specific compound is not publicly available, the protocols and data presented here are based on established methodologies for similar molecular classes and serve as a comprehensive guide for screening campaigns.

Target Class: Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1][2] Their dysregulation is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[1] Libraries of compounds containing the sulfonamide moiety, a key feature of "this compound," have shown potential as kinase inhibitors.[3][4]

High-Throughput Screening Workflow

A typical HTS workflow for identifying kinase inhibitors involves a primary screen to identify "hits," followed by secondary assays to confirm their activity and determine their potency and selectivity.

Figure 1: High-Throughput Screening Workflow for Kinase Inhibitors.

Hypothetical Screening Data

The following table summarizes hypothetical data from a primary HTS campaign of a 10,000-compound library derived from the "this compound" scaffold against a target kinase.

ParameterValue
Library Size 10,000 compounds
Screening Concentration 10 µM
Primary Hit Rate 1.5%
Number of Primary Hits 150
Confirmed Hits (after dose-response) 25
Potency Range (IC50) 0.1 - 10 µM
Z'-factor > 0.7

Experimental Protocols

Primary High-Throughput Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol describes a generic TR-FRET assay for identifying inhibitors of a target kinase.

Materials:

  • 384-well, low-volume, black assay plates

  • Target kinase

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop buffer (e.g., 10 mM EDTA in assay buffer)

  • Detection reagents: Europium-labeled anti-phospho-specific antibody, Streptavidin-Allophycocyanin (SA-APC)

  • "this compound" compound library (10 mM in DMSO)

  • Acoustic liquid handler and multi-mode plate reader

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM in DMSO) into the wells of a 384-well assay plate. For control wells, dispense 20 nL of DMSO.

  • Enzyme and Substrate Addition: Prepare a 2X enzyme/substrate solution in assay buffer containing the target kinase and the biotinylated substrate peptide. Add 5 µL of this solution to each well of the assay plate.

  • Initiation of Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final compound concentration will be 10 µM in a total volume of 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of stop buffer containing the Europium-labeled anti-phospho-specific antibody and SA-APC to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (APC) after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls.

Secondary Assay: Dose-Response and IC50 Determination

This protocol is for confirming the activity of primary hits and determining their potency.

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each hit compound in DMSO.

  • Assay Performance: Perform the TR-FRET kinase assay as described above, using the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Signaling Pathway Visualization

The following diagram illustrates a generic kinase signaling pathway that can be targeted by inhibitors.

Figure 2: A Generic Kinase Signaling Pathway and Point of Inhibition.

Conclusion

The "this compound" scaffold provides a versatile starting point for the discovery of novel kinase inhibitors. The protocols and workflows detailed in these application notes offer a robust framework for conducting HTS campaigns to identify and characterize potent and selective modulators of kinase activity. Successful implementation of these methods, coupled with subsequent medicinal chemistry efforts, can lead to the development of promising new therapeutic agents.

References

Troubleshooting & Optimization

Troubleshooting "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline.

Troubleshooting Guide

Encountering unexpected results is a common aspect of chemical synthesis. This guide addresses specific issues that may arise during the preparation of this compound.

Issue 1: Low Yield of the Desired Product

A diminished yield of this compound can be attributed to several factors, from suboptimal reaction conditions to the degradation of starting materials.

Potential CauseRecommended SolutionExpected Outcome
Hydrolysis of 4-Aminobenzenesulfonyl Chloride Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes the formation of 4-aminobenzenesulfonic acid, thereby increasing the availability of the sulfonyl chloride for the desired reaction.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or a slight increase in temperature (while monitoring for side product formation).Drives the reaction to completion, maximizing the conversion of starting materials to the final product.
Suboptimal Stoichiometry A slight excess of 4-methylpiperidine (1.1-1.2 equivalents) can be used to ensure the complete consumption of the sulfonyl chloride.Optimizes the reaction kinetics and ensures the limiting reagent is fully utilized.
Inefficient Purification Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to effectively separate the product from impurities.Improves the isolated yield of the pure compound.

Issue 2: Presence of Significant Impurities in the Final Product

The formation of side products can complicate purification and reduce the overall efficiency of the synthesis.

Impurity/Side ProductIdentificationMitigation Strategy
Di-sulfonylation Product Higher molecular weight peak in LC-MS corresponding to the addition of two sulfonyl groups to the aniline nitrogen.Slowly add the 4-aminobenzenesulfonyl chloride to the solution of 4-methylpiperidine at a low temperature (0-5 °C). This minimizes the chance of a second sulfonylation of the aniline nitrogen.
Unreacted 4-Aminobenzenesulfonyl Chloride Detected by TLC or LC-MS.Ensure the use of a slight excess of 4-methylpiperidine and allow for sufficient reaction time.
Polymeric Byproducts Insoluble material or a smear on the TLC plate.This can occur if the aniline nitrogen of one molecule reacts with the sulfonyl chloride of another. Using a protecting group on the aniline nitrogen, though adding extra steps, can prevent this. For this specific synthesis, controlling the rate of addition and temperature is crucial.
4-Aminobenzenesulfonic Acid A polar spot on the TLC plate.This is a result of the hydrolysis of the sulfonyl chloride. Strict anhydrous conditions are necessary to prevent its formation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the chlorosulfonation of aniline to produce 4-aminobenzenesulfonyl chloride. The second step is the nucleophilic substitution of the chloride by 4-methylpiperidine in the presence of a base to yield the final product.

Q2: Why is it important to control the temperature during the reaction of 4-aminobenzenesulfonyl chloride and 4-methylpiperidine?

A2: Maintaining a low temperature, typically between 0 and 5 °C, is crucial for minimizing side reactions. Exothermic reactions can lead to the formation of undesired byproducts, including di-sulfonylation products and polymers.

Q3: What is the role of the base, such as triethylamine, in the reaction?

A3: The base is essential for neutralizing the hydrochloric acid (HCl) that is generated during the formation of the sulfonamide bond. This prevents the protonation of the amine nucleophiles (aniline and 4-methylpiperidine), which would render them unreactive, and drives the reaction to completion.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: A combination of analytical techniques should be employed. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of the product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will elucidate the chemical structure, and High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Chlorosulfonic acid, used in the preparation of the sulfonyl chloride, is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Sulfonyl chlorides are also moisture-sensitive and can be irritating. Standard laboratory safety practices should be followed throughout the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzenesulfonyl Chloride

  • In a round-bottom flask equipped with a dropping funnel and a gas outlet, carefully add chlorosulfonic acid.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add aniline dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 4-aminobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum. This intermediate is often used immediately in the next step due to its sensitivity to moisture.

Protocol 2: Synthesis of this compound

  • Dissolve 4-methylpiperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve 4-aminobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled solution of 4-methylpiperidine and triethylamine over 30-60 minutes.

  • Allow the reaction mixture to stir at 0-5 °C for 1-2 hours and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 Aniline Aniline Intermediate 4-Aminobenzenesulfonyl Chloride Aniline->Intermediate Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid Product This compound Intermediate->Product Sulfonamide Formation Methylpiperidine 4-Methylpiperidine Base Base (e.g., Triethylamine)

Caption: Synthetic pathway for this compound.

Side_Reaction_Pathway StartingAniline 4-Aminobenzenesulfonyl Chloride DiSulfonylation Di-sulfonylation Product StartingAniline->DiSulfonylation Reacts with Product HydrolysisProduct 4-Aminobenzenesulfonic Acid StartingAniline->HydrolysisProduct Hydrolysis AnotherAniline Another Molecule of 4-Aminobenzenesulfonyl Chloride Water Water (Moisture) Product_node This compound Product_node->DiSulfonylation

Caption: Common side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture YesMoisture Implement Strict Anhydrous Conditions CheckMoisture->YesMoisture Yes CheckTemp Check Reaction Temperature (Was it 0-5 °C?) CheckMoisture->CheckTemp No YesMoisture->CheckTemp HighTemp Lower and Control Temperature CheckTemp->HighTemp No CheckStoichiometry Check Stoichiometry (Excess Amine?) CheckTemp->CheckStoichiometry Yes HighTemp->CheckStoichiometry IncorrectStoichiometry Adjust Stoichiometry (1.1-1.2 eq. Amine) CheckStoichiometry->IncorrectStoichiometry No CheckPurification Review Purification Method CheckStoichiometry->CheckPurification Yes IncorrectStoichiometry->CheckPurification OptimizePurification Optimize Column Chromatography CheckPurification->OptimizePurification Inefficient End Improved Synthesis CheckPurification->End Efficient OptimizePurification->End

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Optimizing Reaction Yield of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield in the first step, the acetylation of aniline. What are the common causes and how can I improve it?

A1: Low yields in the acetylation of aniline to acetanilide can often be attributed to incomplete reaction or side reactions. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Acetic Anhydride: Ensure you are using a slight excess of acetic anhydride.

    • Reaction Time/Temperature: While the reaction is typically fast, ensure it has gone to completion by monitoring with Thin Layer Chromatography (TLC). Gentle heating can sometimes be employed, but be cautious of potential side reactions.[1][2]

  • Side Reactions:

    • Diacetylation: Using a large excess of acetic anhydride or prolonged heating can lead to the formation of diacetylated aniline.

    • Oxidation of Aniline: Aniline is susceptible to oxidation. While not always necessary, the addition of a small amount of a reducing agent like zinc dust can prevent the formation of colored impurities.[1]

  • Workup Issues:

    • Precipitation: Ensure the acetanilide has fully precipitated out of the solution upon addition of water and cooling. An ice bath is recommended to maximize precipitation.[2]

Q2: My chlorosulfonation of acetanilide is resulting in a poor yield of 4-acetamidobenzenesulfonyl chloride. What should I investigate?

A2: The chlorosulfonation step is critical and sensitive to reaction conditions. Low yields of the desired para-isomer are a common issue.

  • Isomer Formation: Direct chlorosulfonation of aniline is not recommended as it leads to a mixture of ortho and para isomers, and the highly activating amino group can lead to uncontrolled reactions.[1][2] The acetylation of the amino group to form acetanilide is a crucial protecting step that directs the substitution to the para position due to steric hindrance.[1]

  • Reaction Conditions:

    • Temperature Control: The reaction with chlorosulfonic acid is highly exothermic and generates HCl gas.[3] It is crucial to maintain a low temperature (typically 0-10 °C) during the addition of acetanilide to the chlorosulfonic acid to prevent degradation and side reactions.

    • Moisture: Chlorosulfonic acid reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture. The 4-acetamidobenzenesulfonyl chloride product is also moisture-sensitive and can hydrolyze back to the sulfonic acid.[4]

    • Stoichiometry: A significant excess of chlorosulfonic acid is typically used to act as both the reagent and the solvent.[3]

Q3: The reaction between 4-acetamidobenzenesulfonyl chloride and 4-methylpiperidine is giving me a low yield of the desired sulfonamide. How can I optimize this step?

A3: This is a nucleophilic substitution reaction, and its efficiency can be influenced by several factors.

  • Reagent Quality:

    • 4-Acetamidobenzenesulfonyl Chloride: As mentioned, this intermediate is moisture-sensitive. Use it immediately after preparation or ensure it is stored under anhydrous conditions.

    • 4-Methylpiperidine: Ensure the amine is pure and dry.

  • Reaction Conditions:

    • Base: A base is required to neutralize the HCl generated during the reaction. Common bases include pyridine, triethylamine, or an inorganic base like sodium carbonate. The choice of base can impact the yield. While pyridine is effective, simpler bases like sodium carbonate can also be used.[5][6]

    • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used. The choice of solvent can affect the solubility of the reactants and the reaction rate.[2][7]

    • Temperature: The reaction is often carried out at room temperature. If the reaction is slow, gentle heating may be beneficial, but this should be monitored to avoid decomposition.

Q4: I am struggling with the final deprotection step (hydrolysis of the acetamido group). What are the best conditions to use?

A4: The hydrolysis of the acetamido group to yield the final aniline product can be challenging, with incomplete reaction or product degradation being common issues.

  • Acid-Catalyzed Hydrolysis:

    • Acid Choice: Dilute hydrochloric acid or sulfuric acid are commonly used.

    • Reaction Conditions: The reaction typically requires heating (reflux) to proceed at a reasonable rate.

    • Workup: After hydrolysis, the reaction mixture will be acidic. Neutralization with a base (e.g., sodium carbonate or sodium hydroxide) is necessary to precipitate the free aniline product.

  • Base-Catalyzed Hydrolysis:

    • Base Choice: Aqueous sodium hydroxide is a common choice.

    • Reaction Conditions: Similar to acid hydrolysis, heating is usually required.

  • Troubleshooting:

    • Incomplete Reaction: If the reaction is not going to completion, you can try increasing the reaction time, the concentration of the acid/base, or the temperature. However, be aware that harsh conditions can lead to degradation of the desired product.

    • Product Degradation: If you observe the formation of impurities, consider using milder hydrolysis conditions (e.g., lower temperature for a longer time, or a weaker acid/base).

Experimental Protocols

Protocol 1: Synthesis of Acetanilide (Amine Protection)
  • In a flask, dissolve aniline in dilute hydrochloric acid.

  • To this solution, add acetic anhydride.

  • Immediately add a solution of sodium acetate in water.

  • Stir the mixture vigorously. Acetanilide will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from ethanol/water to obtain the pure product.

Protocol 2: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
  • In a dry flask equipped with a stirrer and a gas trap, cool chlorosulfonic acid to 12-15 °C in an ice bath.[3]

  • Slowly add dry acetanilide in portions, maintaining the temperature below 20 °C. HCl gas will be vigorously evolved.[3]

  • After the addition is complete, slowly warm the mixture to 60-70 °C and hold for 1-2 hours until the evolution of HCl ceases.[3]

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • The solid 4-acetamidobenzenesulfonyl chloride will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like benzene or chloroform (use with caution in a fume hood).[3]

Protocol 3: Synthesis of N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide
  • Dissolve 4-acetamidobenzenesulfonyl chloride in an anhydrous solvent such as dichloromethane (DCM) in a dry flask.

  • Add a base, such as sodium carbonate (approximately 1.4 equivalents).[5]

  • To this stirred mixture, add a solution of 4-methylpiperidine (1 equivalent) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, add water to the mixture.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[5]

Protocol 4: Synthesis of this compound (Deprotection)
  • To the N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acetamide, add dilute hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours (monitor by TLC for the disappearance of the starting material).

  • Cool the reaction mixture to room temperature.

  • Slowly neutralize the acidic solution with a base (e.g., a solution of sodium carbonate or sodium hydroxide) until the pH is basic.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Optimization of the Sulfonylation Reaction

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pyridine (2.0)THF2512~92 (general)[8]
2Triethylamine (1.5)DCM0 to 254~86 (general)[8]
3Sodium Carbonate (1.4)DCM256Not specified[5]
4PyridineNot specifiedNot specifiedNot specified91.34*[6][9]

*Note: This high yield was reported for the reaction with 2-aminothiazole, not 4-methylpiperidine, but provides a useful benchmark.

Table 2: Troubleshooting Low Yields in Sulfonamide Synthesis

Problem Potential Cause Recommended Solution
Low or no product formationInactive sulfonyl chlorideUse freshly prepared or purified 4-acetamidobenzenesulfonyl chloride. Ensure anhydrous reaction conditions.
Low reactivity of amineConsider using a more forcing condition (e.g., gentle heating).
Incorrect stoichiometryDouble-check the molar ratios of reactants and base.
Formation of multiple productsPresence of waterUse anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Side reactions with the baseChoose a non-nucleophilic base like triethylamine or an inorganic base like sodium carbonate.
Difficulty in product isolationProduct is soluble in the aqueous phaseAdjust the pH of the aqueous phase during workup to ensure the product is in its neutral, less soluble form.
Emulsion formation during workupAdd brine to the aqueous layer to help break the emulsion.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, NaOAc SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride ClSO3H ProtectedProduct N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide SulfonylChloride->ProtectedProduct 4-Methylpiperidine, Base FinalProduct This compound ProtectedProduct->FinalProduct H+ or OH-, Heat

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup Issues Start Low Reaction Yield CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckWorkup Review Workup & Purification Procedure Start->CheckWorkup ReagentDegradation Degraded Starting Material? CheckReagents->ReagentDegradation IncorrectRatio Incorrect Molar Ratios? CheckReagents->IncorrectRatio TempIssue Suboptimal Temperature? CheckConditions->TempIssue TimeIssue Insufficient Reaction Time? CheckConditions->TimeIssue ProductLoss Product Loss During Extraction? CheckWorkup->ProductLoss PurificationIssue Inefficient Purification? CheckWorkup->PurificationIssue PurifyReagents Purify or Use Fresh Reagents ReagentDegradation->PurifyReagents Yes Recalculate Recalculate and Re-weigh IncorrectRatio->Recalculate Yes OptimizeTemp Optimize Temperature TempIssue->OptimizeTemp Yes IncreaseTime Increase Reaction Time & Monitor TimeIssue->IncreaseTime Yes OptimizeExtraction Optimize pH & Solvent Volume ProductLoss->OptimizeExtraction Yes OptimizePurification Optimize Chromatography/Recrystallization PurificationIssue->OptimizePurification Yes

References

Technical Support Center: Purification of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline".

I. Physicochemical Properties & Data

A summary of known and analogous compound data is presented below to guide purification strategy.

PropertyDataSourceNotes
Molecular Formula C₁₂H₁₈N₂O₂S[1]-
Molecular Weight 254.35 g/mol [1]-
Appearance Likely a solidInferred from analogous compoundsA related compound, 4-(4-methylpiperazin-1-yl)aniline, is a light-red to brown solid.[2]
Melting Point Not explicitly reported.-The analogous compound 4-(4-methylpiperazin-1-yl)aniline has a melting point of 89.0 to 93.0 °C.[2] The melting point of the target compound is expected to be in a similar range.
Solubility Ethanol & Dichloromethane: Preferred solvents for synthesis.[1][1]Solubility in other common laboratory solvents has not been definitively reported. A systematic solvent screen is recommended to determine the best recrystallization and chromatography solvents.
Purity (Post-synthesis) ≥95% (as determined by HPLC)[1]HPLC analysis is a suitable method for assessing the purity of the final product.[1]
Stability Stable at room temperature for >6 months when stored in amber vials under nitrogen.[1]Proper storage is crucial to prevent degradation.

II. Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

A. Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation 1. Incorrect solvent choice: The compound is too soluble in the chosen solvent at low temperatures.2. Insufficient concentration: The solution is not saturated enough for crystals to form.3. Presence of impurities: Certain impurities can inhibit crystallization.1. Perform a solvent screen: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) to find a solvent where it is highly soluble when hot and poorly soluble when cold.2. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.4. Consider a different purification method: If recrystallization is consistently unsuccessful, column chromatography may be a better option.
Oiling Out 1. High concentration of impurities: Impurities can lower the melting point of the mixture.2. Solution is cooling too rapidly. 3. Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the compound.1. Re-dissolve and dilute: Add more hot solvent to dissolve the oil, then allow it to cool more slowly.2. Lower the crystallization temperature: Use a solvent with a lower boiling point.3. Trituration: Attempt to solidify the oil by stirring it with a poor solvent (e.g., hexanes) to induce crystallization.
Colored Product Presence of colored impurities: These may be carried over from the starting materials or formed as byproducts.1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.2. Perform a second recrystallization.
Low Recovery 1. Using too much solvent. 2. Premature crystallization during hot filtration. 3. Washing with a solvent in which the product is too soluble. 1. Use the minimum amount of hot solvent required to dissolve the crude product.2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
B. Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compound and Impurities 1. Inappropriate solvent system (eluent): The polarity of the eluent is either too high or too low.2. Column overloading: Too much crude material was loaded onto the column.3. Improper column packing: Channels or cracks in the silica gel lead to uneven solvent flow.1. Optimize the eluent: Use Thin Layer Chromatography (TLC) to test different solvent systems (e.g., petroleum ether/ethyl acetate, dichloromethane/methanol) to achieve good separation (Rf of the desired compound around 0.3-0.4).2. Reduce the amount of material loaded onto the column.3. Repack the column carefully to ensure a uniform and compact stationary phase.
Compound Streaking or Tailing on TLC/Column The compound is interacting too strongly with the silica gel: The aniline and piperidine moieties can be basic and interact with the acidic silica gel.Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent to neutralize the acidic sites on the silica gel.
Compound is not Eluting from the Column The eluent is not polar enough. Gradually increase the polarity of the eluent. For example, start with a low polarity solvent like hexane/ethyl acetate and gradually increase the proportion of ethyl acetate or switch to a more polar system like dichloromethane/methanol.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Common impurities can include:

  • Unreacted starting materials: 4-Aminobenzenesulfonyl chloride and 4-methylpiperidine.

  • Byproducts of chlorosulfonation: Isomers of aminobenzenesulfonyl chloride (e.g., 3-aminobenzenesulfonyl chloride).[1]

  • Hydrolysis product: 4-Aminobenzenesulfonic acid, formed if the sulfonyl chloride intermediate reacts with water.

  • Side-reaction products: At elevated temperatures, sulfonate ester formation can occur.[1]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the collected fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable eluent for TLC can be determined through experimentation with different solvent mixtures (e.g., varying ratios of petroleum ether and ethyl acetate).

Q3: What is the best way to dry the purified product?

A3: After filtration, the purified crystals should be washed with a small amount of a cold, poor solvent (like cold ethanol or hexanes) to remove any residual soluble impurities. The product can then be dried in a desiccator under vacuum to remove all traces of solvent.

IV. Experimental Protocols

A. Protocol 1: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water). The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum desiccator.

B. Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Use TLC to determine an appropriate solvent system that provides good separation of the target compound from impurities (aim for an Rf value of ~0.3-0.4 for the product). A common starting point for sulfonamides is a mixture of petroleum ether and ethyl acetate.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel.

  • Elution: Run the eluent through the column, collecting fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

V. Visualizations

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Attempt Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography If Oily or Complex Mixture Purity_Analysis Purity Analysis (TLC, HPLC) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Purity ≥ 95% Troubleshooting Troubleshooting Purity_Analysis->Troubleshooting Purity < 95% Troubleshooting->Recrystallization Re-purify Troubleshooting->Column_Chromatography Re-purify

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Outcome Successful Crystallization? Start->Outcome Low_Yield Low Yield? Outcome->Low_Yield Yes Oiling_Out Oiling Out? Outcome->Oiling_Out No Pure_Crystals Pure Crystals Low_Yield->Pure_Crystals No Check_Solvent Check Solvent Amount & Wash Conditions Low_Yield->Check_Solvent Yes Slow_Cooling Re-dissolve & Cool Slower Oiling_Out->Slow_Cooling Yes Change_Solvent Change Solvent Oiling_Out->Change_Solvent No

Caption: Decision tree for troubleshooting common recrystallization issues.

References

"4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of this compound?

A1: The low aqueous solubility of many sulfonamides, including this compound, is often due to their molecular structure. These compounds can have a crystalline structure with strong intermolecular hydrogen bonds that are energetically unfavorable to break.[1] The ionization state of the molecule, influenced by the pH of the solution, also plays a critical role in its solubility.[1][2] In its non-ionized form, the compound is more hydrophobic and therefore less soluble in aqueous solutions.[1]

Q2: My this compound is precipitating out of my assay buffer. What are some initial steps I can take?

A2: If you observe precipitation, consider the following initial troubleshooting steps:

  • Review the compound's pKa: Understanding the ionization characteristics of your compound will help in selecting an appropriate pH range for your buffer to enhance solubility.[1]

  • Prepare a concentrated stock solution: Using a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution is a common practice.[1] This stock can then be diluted to the final concentration in your aqueous assay buffer.

  • Optimize organic solvent concentration: It is crucial to keep the final concentration of the organic solvent in your assay low (typically below 1%) to prevent interference with the biological system.[1]

  • Adjust the pH of the assay buffer: Modifying the pH of your buffer can increase the solubility of your compound by favoring the formation of a more soluble, ionized species.[1][2]

Q3: What are the most common strategies to improve the solubility of sulfonamide compounds for in vitro assays?

A3: Several methods can be employed to enhance the solubility of sulfonamides:

  • pH Adjustment: Altering the pH of the solvent to ionize the compound is a primary strategy.[1]

  • Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[2]

  • Complexation: Encapsulating the compound in agents like cyclodextrins can form inclusion complexes with improved aqueous solubility.[2]

  • Surfactants: The use of surfactants to form micelles can entrap the drug molecules, thereby increasing their apparent solubility.[2]

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon dilution in aqueous buffer.
  • Possible Cause: The final concentration of the compound exceeds its solubility limit in the aqueous buffer, even with a small percentage of organic solvent from the stock solution.

  • Troubleshooting Steps:

    • Decrease the final concentration: Test a lower final concentration of the compound in your assay.

    • Increase the co-solvent concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay volume. Be mindful of the tolerance of your specific assay to the organic solvent.

    • pH optimization: Systematically vary the pH of your assay buffer to find a range where the compound is more soluble.

    • Temperature control: Ensure that both the compound stock solution and the assay buffer are at the same temperature before mixing, as solubility can be temperature-dependent.[1]

Issue 2: Compound appears to be dissolved initially but precipitates over time during the assay.
  • Possible Cause: The compound may have formed a supersaturated solution that is not stable over the duration of the experiment, leading to time-dependent precipitation.

  • Troubleshooting Steps:

    • Prepare fresh dilutions: Make fresh dilutions of the compound immediately before starting each experiment.[1]

    • Assess kinetic vs. thermodynamic solubility: The initially observed solubility might be the kinetic solubility, which can be higher than the more stable thermodynamic solubility. Consider if the assay duration can be shortened.

    • Include solubilizing agents: The addition of surfactants or cyclodextrins to the assay buffer may help maintain the compound's solubility over time.

Issue 3: Inconsistent results or low activity observed in biological assays.
  • Possible Cause: Poor solubility can lead to an overestimation of the compound's concentration in the dissolved phase, leading to inaccurate results. The compound may also be adsorbing to plasticware.

  • Troubleshooting Steps:

    • Filter the final solution: Before adding the compound to your assay, consider filtering the diluted solution through a 0.22 µm filter to remove any micro-precipitates.[1]

    • Use low-adhesion labware: To mitigate adsorption of the hydrophobic compound to plastic surfaces, use low-adhesion microplates or glassware.[1]

    • Include a surfactant: A small amount of a non-ionic surfactant, such as Tween-20, may prevent adsorption, provided it does not interfere with the assay.[1]

    • Confirm the dissolved concentration: Analytically determine the actual concentration of the dissolved compound in the assay buffer under your experimental conditions.

Quantitative Data Summary

Table 1: Illustrative Solubility of a Representative Sulfonamide in Different Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
PBS (pH 7.4)250.2
DMSO25> 50
Ethanol255

Table 2: Illustrative Effect of pH on the Aqueous Solubility of a Representative Sulfonamide

pHTemperature (°C)Solubility (mg/mL)
4.0250.1
6.0250.15
7.4250.2
8.0251.5
9.0255.0

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol provides a general method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

Methodology:

  • Add an excess amount of the compound to a known volume of the aqueous buffer (e.g., water or PBS) in a glass vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound by a validated analytical method, such as HPLC.

Protocol 2: Improving Solubility using a Co-solvent

This protocol outlines a general procedure for enhancing the solubility of a compound using a co-solvent.[2]

Materials:

  • This compound

  • DMSO (or another suitable water-miscible organic solvent)

  • Aqueous assay buffer

  • Vortex mixer

Methodology:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 50 mM).

  • To prepare the final working solution, perform serial dilutions of the stock solution into the aqueous assay buffer.

  • When diluting, add the stock solution to the buffer and immediately vortex to ensure rapid mixing and minimize precipitation.

  • Visually inspect the solution for any signs of precipitation against a dark background.

  • Ensure the final concentration of the co-solvent in the assay is below the tolerance level of the biological system (typically <1%).

Visualizations

experimental_workflow Experimental Workflow for Solubility Assessment cluster_prep Preparation cluster_dilution Dilution & Observation cluster_assay Assay & Analysis stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) dilute Dilute Stock into Aqueous Buffer stock->dilute buffer Prepare Aqueous Assay Buffer buffer->dilute observe Visual Inspection for Precipitation dilute->observe add_to_assay Add to Biological Assay observe->add_to_assay No Precipitation troubleshoot Troubleshoot: - Adjust pH - Change Solvent - Lower Concentration observe->troubleshoot Precipitation data Data Acquisition & Analysis add_to_assay->data

Caption: Workflow for preparing and testing compound solubility.

signaling_pathway Hypothetical Kinase Inhibition Pathway compound This compound kinase Target Kinase compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Inflammation) p_substrate->response

Caption: Inhibition of a hypothetical signaling pathway.

References

Technical Support Center: Stability of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides will help address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent or diminishing effects of this compound in my multi-day cell culture experiments. Could this be due to compound instability?

A1: Yes, inconsistent results are often a primary indicator of compound instability in cell culture media.[1] The chemical structure of this compound, containing a sulfonamide and an aniline group, may be susceptible to degradation under standard cell culture conditions (37°C, 5% CO2, aqueous environment).[1][2] Degradation can lead to a decrease in the effective concentration of the active compound over time, resulting in diminished or variable biological effects.

Q2: What are the potential causes of instability for a compound like this compound in cell culture media?

A2: Several factors can contribute to the degradation of a compound in cell culture. These can be broadly categorized as chemical and metabolic instability.[3]

  • Chemical Instability:

    • pH: The compound may be susceptible to hydrolysis at the physiological pH of most cell culture media (typically 7.2-7.4).[1][3]

    • Oxidation: Dissolved oxygen or reactive oxygen species (ROS) generated by cells can potentially oxidize the aniline moiety.[3]

    • Reactivity with Media Components: Certain components in the media, such as iron or cysteine, can promote oxidative or reductive degradation.[4] Some compounds may also react with buffers or salts.[3]

  • Metabolic Instability: If you are working with cell lines that have metabolic activity (e.g., hepatocytes), the compound could be enzymatically degraded by cellular enzymes like Cytochrome P450s (CYPs).[3]

Q3: How can I experimentally determine the stability of this compound in my specific cell culture medium?

A3: The most direct way to assess stability is to incubate the compound in your complete cell culture medium at 37°C and 5% CO2 for the duration of your experiment.[2] You would then collect samples at various time points (e.g., 0, 4, 8, 24, 48, 72 hours) and quantify the remaining concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] A decrease in concentration over time is indicative of instability.

Q4: What is the best way to prepare and store stock solutions of this compound to ensure its integrity?

A4: Proper handling of stock solutions is critical for reproducible experiments.[2]

  • Solvent: Use a high-purity, anhydrous grade solvent in which the compound is highly soluble, such as dimethyl sulfoxide (DMSO).[2]

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to the cell culture, ensuring the final DMSO concentration is typically below 0.5% to avoid cytotoxicity.[2]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] Protect from light if the compound is found to be light-sensitive.

Troubleshooting Guide

If you suspect or have confirmed that this compound is unstable in your cell culture experiments, consider the following troubleshooting steps.

Issue: Decreased or Variable Compound Efficacy Over Time

Potential Cause: The compound is degrading in the cell culture medium during the experiment.

Solutions:

  • Frequent Media Changes: Replace the culture medium with fresh medium containing the compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[2]

  • Use a More Stable Analog: If available, consider using a structurally similar compound that may have improved stability. For example, modifications to the piperidine or aniline rings could enhance metabolic stability.[6]

  • Adjust Experimental Design: If feasible, shorten the duration of the experiment to minimize the impact of compound degradation.[2]

  • Formulation Strategies: For some compounds, formulation with carriers like cyclodextrins can enhance stability and solubility, though this would require significant investigation.[2]

A logical workflow for troubleshooting instability is presented below.

Caption: Troubleshooting workflow for addressing compound instability.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method to determine the stability of the compound in a cell-free culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium (including serum and other supplements)

  • Sterile microcentrifuge tubes or a multi-well plate

  • 37°C, 5% CO2 incubator

  • Analytical instrument (HPLC or LC-MS/MS)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Warm the complete cell culture medium to 37°C. Spike the pre-warmed medium with the stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.

  • Incubation: Aliquot the medium containing the compound into sterile, sealed containers (one for each time point). Place them in a 37°C, 5% CO2 incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one container from the incubator.

  • Sample Storage: Immediately store the collected samples at -80°C to halt any further degradation until analysis.

  • Sample Analysis: Analyze the concentration of the parent compound in each sample using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the concentration of the compound versus time to determine the stability profile. Calculate the half-life (t½) of the compound in the medium.

The experimental workflow is visualized in the following diagram.

StabilityAssayWorkflow prep_stock Prepare 10 mM Stock in DMSO prep_working Spike Pre-warmed Media to Final Concentration prep_stock->prep_working aliquot Aliquot into Sterile Containers for Each Time Point prep_working->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect_samples Collect Samples at T=0, 2, 4, 8, 24, 48, 72h incubate->collect_samples store_samples Store Samples at -80°C collect_samples->store_samples analyze Analyze by HPLC or LC-MS/MS store_samples->analyze plot_data Plot Concentration vs. Time & Calculate Half-life analyze->plot_data

Caption: Experimental workflow for assessing compound stability.

Data Presentation

While specific stability data for this compound is not publicly available, the results from the stability assay described above should be summarized in a table for clear comparison.

Table 1: Example Stability Data for Compound X in Cell Culture Medium

Time (hours)Concentration (µM)% Remaining
010.0100
29.595
48.888
87.575
244.242
481.818
720.55

References

Technical Support Center: Overcoming Resistance to 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the investigational anticancer compound 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: this compound is a sulfonamide derivative.[1][2] Compounds in this class have been shown to exert anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases.[3][4] For instance, some sulfonamides target VEGFR-2, a key receptor in angiogenesis.[5][6] The precise mechanism of this specific compound may still be under investigation, but its activity is likely related to the disruption of critical signaling pathways in cancer cells.

Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the possible reasons?

A2: Intrinsic resistance can be multifactorial. One primary reason could be the inherent genetic makeup of the cancer cells, such as pre-existing mutations in the drug's target protein that prevent effective binding.[7] Other factors include high expression levels of drug efflux pumps (like P-glycoprotein) that actively remove the compound from the cell, or robust DNA repair mechanisms that counteract the drug's effects.[7][8] The tumor microenvironment and the presence of cancer stem cells can also contribute to intrinsic resistance.[7]

Q3: I have successfully developed a resistant cell line. How do I confirm the mechanism of resistance?

A3: To elucidate the resistance mechanism, a multi-pronged approach is recommended. You can start by performing a Western blot to check for the overexpression of common drug efflux pumps.[9] Gene sequencing of the suspected target protein can identify any acquired mutations.[7] Additionally, RNA sequencing (RNA-Seq) can provide a global view of changes in gene expression, potentially revealing the activation of alternative pro-survival signaling pathways.[10]

Q4: Can I use combination therapy to overcome resistance to this compound?

A4: Yes, combination therapy is a common strategy to overcome drug resistance.[8] The choice of the second agent depends on the identified resistance mechanism. For instance, if resistance is due to the upregulation of a specific survival pathway, an inhibitor of a key protein in that pathway could be used. If drug efflux is the issue, a P-glycoprotein inhibitor might restore sensitivity.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in your cell line over time.
Possible Cause Suggested Solution
Development of acquired resistance Culture the cells in the absence of the compound for several passages to see if sensitivity is restored. If not, you may have selected for a resistant population. Proceed to develop a stable resistant cell line for further study.[11]
Cell line heterogeneity Perform single-cell cloning to isolate and characterize subpopulations with varying degrees of sensitivity. This can help identify the specific clones that are driving the resistance.[7]
Compound degradation Ensure proper storage and handling of the compound. Prepare fresh stock solutions regularly and protect from light if it is light-sensitive.
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Cause Suggested Solution
Inconsistent cell seeding density Optimize and strictly adhere to a consistent cell seeding density for all experiments, as this can significantly impact drug response.[12][13]
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media.
Interference of the compound with the assay Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents. If there is interference, consider using an alternative viability assay.

Experimental Protocols

Protocol 1: Development of a Drug-Resistant Cancer Cell Line

This protocol outlines the process of generating a cancer cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[11][14]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the compound on the parental cell line.[11]

  • Initial exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC50.

  • Monitor cell viability: Observe the cells daily. Initially, a significant number of cells will die.

  • Subculture surviving cells: When the surviving cells reach about 80% confluency, subculture them in a fresh medium still containing the compound at the same concentration.

  • Gradual dose escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of the compound in the culture medium (e.g., by 1.5 to 2-fold increments).[11]

  • Repeat and stabilize: Repeat the process of monitoring and subculturing with each increase in concentration. This process can take several months.

  • Characterize the resistant line: Once the cell line can proliferate in a significantly higher concentration of the compound (e.g., 5-10 times the original IC50), the resistant cell line is established. Regularly confirm the resistance phenotype by comparing its IC50 to the parental line.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound.[9]

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: The next day, treat the cells with a serial dilution of the compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

cluster_drug_action Drug Action Drug 4-[(4-Methylpiperidin-1-yl) sulfonyl]aniline Target Target Protein (e.g., Kinase) Drug->Target Inhibits Proliferation Cell Proliferation & Survival Pathway Signaling Pathway Target->Pathway Regulates Pathway->Proliferation Promotes Efflux Increased Drug Efflux (e.g., P-glycoprotein) Efflux->Drug Mutation Target Mutation Mutation->Target Alters Bypass Bypass Pathway Activation Bypass->Proliferation Activates Repair Enhanced DNA Repair Repair->Proliferation Enables Survival

Caption: Overview of Drug Action and Resistance Mechanisms.

Start Start with Parental Cancer Cell Line IC50 Determine Initial IC50 (MTT Assay) Start->IC50 Expose Expose cells to IC50 concentration of the drug IC50->Expose Monitor Monitor Cell Viability & Subculture Survivors Expose->Monitor Stable Are cells stably growing? Monitor->Stable Increase Gradually Increase Drug Concentration Increase->Monitor Stable->Increase Yes ResistantLine Established Resistant Cell Line Stable->ResistantLine No (continue exposure) Characterize Characterize Resistance (e.g., Western Blot, Sequencing) ResistantLine->Characterize

References

Technical Support Center: Minimizing Off-Target Effects of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and minimizing off-target effects of the investigational compound 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline. Given its structural features, particularly the sulfonamide group, this molecule is likely being investigated as an enzyme inhibitor, potentially targeting protein kinases.[1][2] This guide offers proactive strategies and detailed protocols to ensure the accurate interpretation of experimental results and to mitigate potential confounding effects arising from unintended molecular interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern when working with this compound?

Q2: My initial screen shows that this compound has the desired effect on my target of interest. How can I be confident this is an on-target effect?

A2: Corroborating your findings through multiple, independent lines of evidence is crucial. A recommended multi-pronged approach includes:

  • Use of a Structurally Unrelated Inhibitor: Employ a second, structurally distinct inhibitor that targets the same protein.[3][4] If both compounds elicit the same phenotype, it is more likely to be a genuine on-target effect.[3]

  • Genetic Validation: Utilize genetic methods like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target protein.[3][4][5] The resulting phenotype should ideally mimic the effect observed with this compound.

  • Rescue Experiments: If feasible, attempt to "rescue" the inhibitor's effect by overexpressing a version of the target protein that is resistant to the compound.[3]

Q3: What computational methods can I use to predict potential off-target effects of this compound?

A3: In silico methods are a valuable first step in identifying potential off-target interactions. These approaches involve screening the compound's structure against large databases of protein structures to predict binding interactions.[6] This can help generate a list of potential off-target candidates that can then be validated experimentally.[6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected Cytotoxicity at Low Concentrations The compound may be inhibiting one or more essential off-target kinases or other proteins crucial for cell survival.1. Perform a Kinome-Wide Selectivity Screen: This will identify other kinases that your compound inhibits.[4] 2. Test Structurally Related but Inactive Analogs: Synthesize or obtain a close chemical analog of your compound that is inactive against the intended target. If the cytotoxicity persists with the inactive analog, it is likely an off-target effect.[4] 3. Assess Cell Permeability and Stability: Poor solubility or rapid metabolism can sometimes lead to toxic effects.[3]
Inconsistent Results Across Different Cell Lines Cell-line specific expression of off-target proteins can lead to variable responses to the compound.1. Profile Target and Off-Target Expression: Characterize the expression levels of both the intended target and any known major off-targets in the cell lines being used.[3] 2. Choose Appropriate Cell Models: Select cell lines with high expression of the on-target protein and low or no expression of problematic off-targets.[3]
Discrepancy Between Biochemical and Cellular Activity Potent inhibition in a biochemical assay (e.g., purified enzyme) does not translate to the expected effect in a cellular context.1. Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that the compound is binding to its intended target within the intact cellular environment.[4] 2. Evaluate Compound Permeability and Efflux: The compound may not be effectively entering the cells or may be actively pumped out by efflux transporters.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases to identify potential off-targets.[3]

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for determining the half-maximal inhibitory concentration (IC50).[7]

  • Assay Plate Preparation:

    • In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP. The specific substrate and ATP concentration should be optimized for each kinase.[7][8]

  • Inhibitor Addition:

    • Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.[3]

    • Allow for a pre-incubation period (e.g., 10-15 minutes) to permit the inhibitor to bind to the kinase.[7]

  • Kinase Reaction and Detection:

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).[7]

    • Stop the reaction and detect the signal. A common method is a luminescence-based assay that measures ADP production (e.g., ADP-Glo™), which is proportional to kinase activity.[7][9]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each kinase.[7]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target in a cellular environment.[4]

Methodology:

  • Cell Treatment:

    • Treat intact cells with the desired concentration of this compound or a vehicle control for a specific duration.[4]

  • Heating:

    • Harvest the cells, lyse them, and heat the lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[4] Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Protein Separation:

    • Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.[4]

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[4]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Quantitative Data Summary

The following table presents a hypothetical kinase selectivity profile for this compound, illustrating how such data should be structured for clear interpretation.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Positive Control)[7]
On-Target Kinase (e.g., BTK) 25 6
Off-Target Kinase A85012
Off-Target Kinase B>10,00025
Off-Target Kinase C4508
Off-Target Kinase D>10,00015

Visualizations

Off_Target_Mitigation_Workflow cluster_0 Initial Observation cluster_1 Validation of On-Target Effect cluster_2 Off-Target Characterization cluster_3 Conclusion start Phenotypic Effect Observed with This compound struct_unrelated Test Structurally Unrelated Inhibitor start->struct_unrelated genetic_val Genetic Validation (CRISPR/RNAi) start->genetic_val rescue_exp Rescue Experiment start->rescue_exp kinase_screen Kinase Selectivity Profiling struct_unrelated->kinase_screen Different Phenotype on_target Confirmed On-Target Effect struct_unrelated->on_target Same Phenotype genetic_val->kinase_screen Phenotype Different genetic_val->on_target Phenotype Mimicked rescue_exp->on_target Effect Rescued cetsa Cellular Thermal Shift Assay (CETSA) kinase_screen->cetsa off_target Off-Target Effect Identified cetsa->off_target

Caption: Workflow for validating on-target vs. off-target effects.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound btk BTK (Intended Target) compound->btk Inhibits jak JAK (Off-Target) compound->jak Inhibits downstream_on Downstream Signaling (e.g., PLCγ2) btk->downstream_on phenotype_on Desired Phenotype (e.g., Apoptosis) downstream_on->phenotype_on downstream_off Downstream Signaling (e.g., STAT) jak->downstream_off phenotype_off Undesired Phenotype (e.g., Cytotoxicity) downstream_off->phenotype_off

Caption: Hypothetical on-target and off-target signaling pathways.

Kinase_Assay_Workflow prep Prepare Compound Dilutions & Kinase/Substrate Mixes plate Add Kinase, Substrate, ATP to Assay Plate prep->plate inhibit Add Compound or Vehicle (DMSO) plate->inhibit incubate Pre-incubate to Allow Inhibitor Binding inhibit->incubate react Initiate Kinase Reaction incubate->react detect Stop Reaction & Add Detection Reagent (e.g., ADP-Glo) react->detect read Measure Luminescence (Plate Reader) detect->read analyze Calculate IC50 Values read->analyze

Caption: Experimental workflow for a kinase selectivity assay.

References

Technical Support Center: Enhancing the Bioavailability of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline and its derivatives.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the development of sulfonamide derivatives with poor oral bioavailability.

Problem 1: Low Aqueous Solubility

Q1: My this compound derivative exhibits poor solubility in aqueous solutions, leading to low dissolution rates. What steps can I take to address this?

A1: Poor aqueous solubility is a common challenge for many drug candidates, including sulfonamide derivatives.[1][2][3][4] A systematic approach, starting with physicochemical characterization, is crucial for selecting the most effective strategy.[5]

Possible Causes & Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Determine the equilibrium solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Characterize the solid-state properties (e.g., crystallinity, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The amorphous form of a drug is often more soluble than its crystalline counterparts.[6]

  • Particle Size Reduction:

    • Decreasing the particle size increases the surface area available for dissolution.[4][7]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range.[4][8]

    • Nanonization: Nanosuspensions, with particle sizes between 100-250 nm, can be prepared using methods like wet media milling or high-pressure homogenization.[8][9]

  • Formulation Strategies:

    • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[5][9] Common carriers include Soluplus® and PVP K30.[5]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[7][8][10]

    • Inclusion Complexes: Cyclodextrins can encapsulate the drug molecule, forming a complex with improved aqueous solubility.[7][8][10]

Problem 2: Poor Intestinal Permeability

Q2: Despite adequate solubility, my compound shows low permeability across intestinal cell models. How can I investigate and improve this?

A2: Low intestinal permeability suggests that the molecule cannot efficiently cross the intestinal epithelium to reach systemic circulation.[1]

Possible Causes & Troubleshooting Steps:

  • In Vitro Permeability Assessment:

    • Utilize in vitro models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) to quantify permeability.[11][12][13] These assays help predict in vivo absorption.[11]

  • Efflux Transporter Substrate:

    • The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells.[5]

    • Troubleshooting:

      • Conduct Caco-2 permeability assays with and without a P-gp inhibitor (e.g., verapamil) to confirm efflux.

      • Incorporate excipients that can inhibit P-gp in your formulation.

      • Lipid-based formulations can sometimes mitigate the interaction with efflux transporters.[5]

  • Prodrug Approach:

    • Chemically modify the parent drug to create a more permeable prodrug that converts to the active compound in vivo.[3][6] Phosphate esters are a common strategy to enhance both solubility and permeability.[6]

Problem 3: Extensive First-Pass Metabolism

Q3: My compound has good solubility and permeability, but the systemic exposure after oral administration is still low. What could be the reason?

A3: Extensive first-pass metabolism in the gut wall and/or liver can significantly reduce the amount of drug reaching systemic circulation.[1][2][5]

Possible Causes & Troubleshooting Steps:

  • In Vitro Metabolic Stability Assessment:

    • Evaluate the compound's stability in liver microsomes and S9 fractions to determine its intrinsic clearance.[5]

    • Use specific chemical inhibitors or recombinant enzymes to identify the primary cytochrome P450 (CYP) isoforms responsible for metabolism.[5]

  • Strategies to Mitigate Metabolism:

    • Structural Modification: Modify the chemical structure at the site of metabolism to block enzymatic degradation.

    • Co-administration with Inhibitors: While not ideal for a final formulation, co-administration with a known inhibitor of the metabolizing enzyme in preclinical studies can confirm the extent of first-pass metabolism.

Below is a diagram illustrating a general workflow for troubleshooting poor oral bioavailability.

G Troubleshooting Workflow for Poor Oral Bioavailability start Start: Poor Oral Bioavailability Observed solubility Assess Aqueous Solubility (SGF & SIF) start->solubility sol_low Low Solubility solubility->sol_low Is solubility low? permeability Assess Intestinal Permeability (e.g., Caco-2, PAMPA) perm_low Low Permeability permeability->perm_low Is permeability low? metabolism Assess Metabolic Stability (Microsomes, S9) met_unstable Metabolically Unstable metabolism->met_unstable Is compound unstable? sol_low->permeability No sol_strat Implement Solubility Enhancement Strategies: - Particle Size Reduction - Solid Dispersions - Lipid Formulations - Cyclodextrins sol_low->sol_strat Yes perm_low->metabolism No perm_strat Implement Permeability Enhancement Strategies: - Prodrug Approach - Use of Permeation Enhancers - P-gp Inhibitors perm_low->perm_strat Yes met_strat Mitigate Metabolism: - Structural Modification - Formulation to Alter Absorption Site met_unstable->met_strat Yes re_evaluate Re-evaluate Bioavailability In Vivo met_unstable->re_evaluate No sol_strat->re_evaluate perm_strat->re_evaluate met_strat->re_evaluate

Caption: Troubleshooting workflow for poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the oral bioavailability of a drug?

A1: The main factors affecting oral bioavailability are:

  • Aqueous Solubility: The drug must dissolve in gastrointestinal fluids to be absorbed.[1][2][4]

  • Intestinal Permeability: The ability of the drug to pass through the intestinal lining into the bloodstream.[1][2]

  • First-Pass Metabolism: The extent to which the drug is metabolized by the liver and gut wall before reaching systemic circulation.[1][2][5]

  • Drug Efflux: The action of transporters like P-glycoprotein that can pump the drug back into the gastrointestinal lumen.[5]

Q2: What are some common formulation strategies to enhance the bioavailability of poorly soluble compounds?

A2: Several formulation strategies can be employed:[3][8][9]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[4][8]

  • Solid Dispersions: The drug is dispersed in a carrier, often a polymer, to improve its dissolution rate.[9]

  • Lipid-Based Formulations: These are particularly useful for lipophilic drugs and include solutions in oils and self-emulsifying systems.[7][8][10]

  • Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate drug molecules, enhancing their solubility.[7][8][10]

Q3: Which in vitro models are most useful for predicting the oral absorption of my compound?

A3: The most commonly used in vitro models are:

  • Caco-2 Cell Monolayers: This model uses human colon adenocarcinoma cells that differentiate to form a monolayer mimicking the intestinal epithelium.[11][12] It is useful for assessing both passive and active transport, as well as efflux.[11]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a higher-throughput, non-cell-based assay that uses an artificial lipid membrane to predict passive transcellular permeability.[11][12][13]

Q4: How do I design an in vivo pharmacokinetic (PK) study to assess the oral bioavailability of my compound?

A4: A typical in vivo PK study in a rodent model involves the following steps:[14][15][16][17]

  • Formulation: Prepare a suitable formulation for both intravenous (IV) and oral (PO) administration. The IV formulation serves as a reference to determine absolute bioavailability.

  • Dosing: Administer the compound to the animals (e.g., rats, mice) via the appropriate route (tail vein for IV, oral gavage for PO).[14][15]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose for IV; 0.25, 0.5, 1, 2, 4, 8, and 24 hours for PO).[14]

  • Sample Processing: Process the blood to separate plasma, which is then stored at -80°C until analysis.[14]

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a sensitive and selective method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14]

  • Data Analysis: Calculate key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t½).[18] Absolute bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

The following diagram outlines the typical workflow for an in vivo pharmacokinetic study.

G In Vivo Pharmacokinetic Study Workflow prep Formulation Preparation (IV and PO) dosing Animal Dosing (IV and PO Groups) prep->dosing sampling Serial Blood Sampling (Predetermined Time Points) dosing->sampling processing Plasma Separation and Storage (-80°C) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Parameter Calculation (AUC, Cmax, t½, F%) analysis->pk_calc report Final Report pk_calc->report

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion

This protocol describes a solvent evaporation method for preparing an amorphous solid dispersion to enhance the solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Polymer carrier (e.g., Soluplus®, PVP K30)

  • Organic solvent (e.g., methanol, acetone)

Method:

  • Dissolve both the drug and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:5 drug to polymer).[5]

  • Ensure complete dissolution to form a clear solution.[5]

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[5]

  • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.[5]

  • Characterize the resulting solid dispersion for amorphicity (XRPD) and dissolution enhancement.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo PK study in rats.

Materials & Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Test compound formulated for IV and PO administration

  • Dosing vehicles (e.g., for IV: 10% DMSO, 40% PEG400, 50% saline; for PO: 0.5% HPMC)

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthesia (if required for blood collection)

Method:

  • Acclimatization: Acclimate animals for at least 3 days before the study.

  • Dosing:

    • IV Group (n=3): Administer the compound via tail vein injection at a dose of, for example, 1 mg/kg.

    • PO Group (n=3): Administer the compound via oral gavage at a dose of, for example, 10 mg/kg.[15]

  • Blood Collection: Collect blood samples (approx. 100-200 µL) from the saphenous vein at the following time points:[14]

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[14]

  • Storage: Store the plasma samples at -80°C until bioanalysis.[14]

  • Bioanalysis:

    • Perform protein precipitation on the plasma samples using cold acetonitrile containing an internal standard.[14]

    • Analyze the supernatant using a validated LC-MS/MS method to determine the drug concentration.[14]

  • Data Analysis: Use pharmacokinetic software to calculate PK parameters and determine the oral bioavailability (F%).

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.081.0
AUC₀-t (ng*h/mL) 320012800
t½ (h) 3.54.0
Oral Bioavailability (F%) -40%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Technical Support Center: Crystallization and Polymorphism of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the crystallization and polymorphism of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Q1: My compound is "oiling out" and not forming crystals. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue in crystallization.[1] It can be addressed by adjusting the solvent system's polarity and using controlled nucleation at a lower supersaturation.[1] Consider a solvent system with a different polarity or a mixture of solvents to avoid this.[1]

Q2: I am obtaining amorphous material instead of crystals. How can I induce crystallization?

A2: Amorphous material lacks a long-range ordered crystal lattice. To induce crystallization from an amorphous state, you can try techniques such as thermal treatment (annealing) or desolvation of any present solvates.[2] Seeding the solution with a small amount of crystalline material can also be an effective way to initiate crystallization.[2]

Q3: The particle size of my crystals is inconsistent between batches. How can I achieve a uniform particle size?

A3: Inconsistent particle size can be due to uncontrolled nucleation.[3] To control particle size, seeding techniques are highly effective.[2] Using a specific amount of seed crystals with a known surface area can help you "dial in" the final particle size.[3] Additionally, controlling the rate of supersaturation, for example through a slower cooling or anti-solvent addition rate, can lead to more uniform crystal growth.[3] For particle size reduction after crystallization, ultrasonication of the crystal slurry can be employed.[1]

Q4: My crystallization process has a low yield. How can I improve it?

A4: To improve the yield of your crystallization, you can combine cooling with anti-solvent addition.[1] Ensure that the final concentration of your slurry is optimized, typically targeted around 10 ± 5 wt%, to maximize product recovery.[3]

Crystallization Troubleshooting Flowchart

G start Crystallization Issue Identified oiling_out Compound 'Oils Out' start->oiling_out amorphous Amorphous Solid Obtained start->amorphous inconsistent_psd Inconsistent Particle Size start->inconsistent_psd low_yield Low Yield start->low_yield solution1 Adjust Solvent Polarity (e.g., solvent mixture) oiling_out->solution1 solution2 Controlled Nucleation (Lower Supersaturation) oiling_out->solution2 solution3 Thermal Annealing or Desolvation amorphous->solution3 solution4 Introduce Seed Crystals amorphous->solution4 inconsistent_psd->solution4 solution5 Control Supersaturation Rate (e.g., slow cooling) inconsistent_psd->solution5 solution6 Post-crystallization Ultrasonication inconsistent_psd->solution6 solution7 Combine Cooling and Anti-solvent Addition low_yield->solution7 solution8 Optimize Final Slurry Concentration low_yield->solution8

Caption: Troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it important for this compound?

A1: Polymorphism refers to the ability of a compound to exist in more than one crystalline form.[2] These different forms, or polymorphs, can have distinct physicochemical properties such as stability, hygroscopicity, and dissolution rate.[4] For an active pharmaceutical ingredient (API), these properties can impact bioavailability and manufacturability, making polymorphism a critical consideration in drug development.[3][5] Sulfonamides, as a class of compounds, are known to exhibit polymorphism due to the potential for different intermolecular interactions, such as hydrogen bonds and π-π interactions.[6][7]

Q2: How do I perform a polymorph screen for my compound?

A2: A polymorph screen is a systematic search to find and characterize all accessible crystalline forms of a compound.[4] This typically involves crystallizing the compound under a wide variety of conditions, including different solvents, temperatures, and crystallization methods (e.g., cooling, evaporation, anti-solvent addition).[2][8] The resulting solids are then analyzed using techniques like X-ray diffraction (XRD) to identify different crystal structures.[9]

Q3: How much material is needed and how long does a typical polymorph screen take?

A3: A comprehensive polymorph screen generally requires about 5 grams of the compound and can take approximately eight weeks to complete.[4]

Q4: Is it a problem if this compound has multiple polymorphs?

A4: The existence of multiple polymorphs is not inherently a problem, provided they are well-characterized and a stable form with suitable properties for development can be reliably manufactured.[4] In fact, discovering new polymorphic forms can sometimes provide opportunities for strengthening intellectual property.[4] The key is to understand the different forms and select the optimal one for further development.[4]

Q5: How do I determine the most thermodynamically stable polymorph?

A5: The most thermodynamically stable polymorph is typically the least soluble and has the highest melting point. Slurry conversion experiments are often used to determine thermodynamic stability. In these experiments, a mixture of two polymorphs is stirred in a solvent in which they are both sparingly soluble. Over time, the less stable form will dissolve and recrystallize as the more stable form.

Data Presentation

As specific experimental data for this compound is not publicly available, the following tables are provided as templates for researchers to organize their own experimental findings.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Observations
e.g., Methanol25
e.g., Ethanol25
e.g., Acetone25
e.g., Toluene25
e.g., Water25

Table 2: Summary of Discovered Polymorphic Forms

FormCrystallization MethodSolvent(s)Melting Point (°C)Key XRD Peaks (2θ)Morphology
Form I
Form II
...

Experimental Protocols

Protocol 1: General Polymorphic Screening

A systematic polymorphic screen should be conducted to identify the different crystalline forms of this compound.

  • Solvent Selection: Assess the solubility of the compound in a diverse range of solvents (e.g., alcohols, ketones, esters, aromatic hydrocarbons, water) at room temperature and elevated temperatures.

  • Crystallization Experiments: Perform crystallization experiments using various techniques:

    • Slow Evaporation: Prepare saturated solutions in different solvents and allow the solvent to evaporate slowly at ambient temperature.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them slowly to room temperature or sub-ambient temperatures.[8]

    • Anti-Solvent Addition: Prepare a solution of the compound and add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.[8]

    • Slurry Experiments: Stir the compound in a solvent in which it is sparingly soluble for an extended period, cycling the temperature to encourage conversion to the most stable form.

  • Solid-State Characterization: Analyze the solid material from each experiment using techniques such as:

    • X-Ray Powder Diffraction (XRPD): To identify different crystal lattices.[9]

    • Differential Scanning Calorimetry (DSC): To determine melting points and detect polymorphic transitions.

    • Thermogravimetric Analysis (TGA): To identify solvates and hydrates.

    • Microscopy: To observe crystal habit and morphology.

Polymorphic Screening Workflow

G start Start: Amorphous or Known Crystalline Form solubility Solubility Screen (Diverse Solvents) start->solubility cryst_methods Crystallization Experiments solubility->cryst_methods slow_evap Slow Evaporation cryst_methods->slow_evap cooling Cooling Crystallization cryst_methods->cooling anti_solvent Anti-Solvent Addition cryst_methods->anti_solvent slurry Slurry Conversion cryst_methods->slurry analysis Solid-State Analysis (XRPD, DSC, TGA, Microscopy) slow_evap->analysis cooling->analysis anti_solvent->analysis slurry->analysis new_form New Polymorph Identified? analysis->new_form characterize Full Characterization of New Form new_form->characterize Yes end End: Polymorph Landscape Established new_form->end No characterize->end

Caption: A systematic workflow for polymorphic screening.

References

Validation & Comparative

"4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" vs other sulfonamides in anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant research gap regarding the specific anticancer properties of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline. To date, no published studies providing in vitro or in vivo data on its efficacy against cancer cell lines could be identified. However, the broader class of sulfonamide derivatives, including various compounds with piperidine scaffolds, has been extensively investigated for its potential as anticancer agents. This guide provides a comparative overview of the anticancer activity of several notable sulfonamide derivatives, supported by experimental data from published research.

Comparative Anticancer Activity of Sulfonamide Derivatives

The anticancer potential of various sulfonamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric used in these assessments. The table below summarizes the IC50 values for several sulfonamide compounds, offering a glimpse into their efficacy. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 (A novel sulfonamide derivative)HCT-1163.53
HepG-23.33
MCF-74.31
2,5-Dichlorothiophene-3-sulfonamide HeLa7.2 ± 1.12[1]
MDA-MB-2314.62 ± 0.13[1]
MCF-77.13 ± 0.13[1]
N-ethyl toluene-4-sulfonamide HeLa10.9 ± 1.01[1]
MDA-MB-23119.22 ± 1.67[1]
MCF-712.21 ± 0.93[1]
Compound with quinazoline scaffold (8h) MCF-74.92
Sorafenib (Reference Drug) MCF-75.47 - 9.18

Mechanisms of Action: Targeting Key Signaling Pathways

Sulfonamide derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes and signaling pathways crucial for cancer cell growth, proliferation, and survival. Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrases (CAs).

VEGFR-2 Inhibition Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, sulfonamides can cut off the tumor's blood supply, leading to cell death.

VEGFR2_Inhibition cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 P2 P VEGFR2->P2 P3 P VEGFR2->P3 Sulfonamide Sulfonamide Derivatives Sulfonamide->Inhibition Signaling Downstream Signaling P1->Signaling P2->Signaling P3->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Inhibition->VEGFR2 Block Inhibition CA_Inhibition CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA IX, CA XII) CO2->CA HCO3 H⁺ + HCO₃⁻ CA->HCO3 Acidification Tumor Acidification HCO3->Acidification Sulfonamide Sulfonamide Derivatives Sulfonamide->Inhibition TumorProgression Tumor Progression & Invasion Acidification->TumorProgression Inhibition->CA Block Inhibition Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis of Sulfonamide Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture MTT MTT Assay for Cytotoxicity (IC50) CellCulture->MTT EnzymeAssay Enzyme Inhibition Assays (e.g., VEGFR-2, CA) MTT->EnzymeAssay WesternBlot Western Blot for Protein Expression EnzymeAssay->WesternBlot FACS Flow Cytometry for Cell Cycle & Apoptosis WesternBlot->FACS

References

A Comparative Analysis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline and Celecoxib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the well-established nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and the research compound 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline. This document outlines their structural and physicochemical properties, mechanism of action, and pharmacokinetic profiles, supported by available experimental and predicted data.

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] It is prescribed for conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.[1][3] In contrast, this compound is a sulfonamide derivative with potential applications in medicinal chemistry, including antimicrobial and anticancer research, though its anti-inflammatory and COX-inhibitory activities are not extensively documented in publicly available literature.[4] This guide aims to bridge this information gap by presenting a side-by-side comparison to aid in the evaluation of this compound as a potential therapeutic agent.

Structural and Physicochemical Properties

A molecule's therapeutic potential is fundamentally linked to its structural and physicochemical characteristics. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

PropertyThis compoundCelecoxib
Chemical Structure A sulfonamide derivative featuring a 4-methylpiperidine ring attached to a sulfonyl group, which is in turn linked to an aniline moiety.A diaryl-substituted pyrazole containing a sulfonamide group.[2]
Molecular Formula C₁₂H₁₈N₂O₂S[5]C₁₇H₁₄F₃N₃O₂S[6]
Molecular Weight ( g/mol ) 254.35[4]381.37[7]
pKa Predicted: 9.8 (most basic), 3.5 (most acidic)11.1 (sulfonamide moiety)[8]
Aqueous Solubility Predicted: PoorPractically insoluble in aqueous media at physiological pH.[8]
LogP (Octanol/Water) Predicted: 1.7 - 2.53.5[8]

Predicted values for this compound were obtained using publicly available computational tools.

Mechanism of Action and Biological Activity

The primary mechanism of action for Celecoxib is the selective inhibition of the COX-2 enzyme.[2][9] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[3] By selectively inhibiting COX-2 over COX-1, which is involved in gastrointestinal protection, Celecoxib reduces the risk of certain gastrointestinal side effects associated with non-selective NSAIDs.[7][9]

ParameterThis compoundCelecoxib
Mechanism of Action Predicted to have potential COX-2 inhibitory activity based on its sulfonamide structure.Selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2]
COX-1 IC₅₀ (µM) Not available82[2]
COX-2 IC₅₀ (µM) Not available6.8[2]
Selectivity Index (COX-1/COX-2) Not available12[2]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate determine its fate within the body, influencing dosing regimens and potential drug-drug interactions.

ParameterThis compoundCelecoxib
Absorption Predicted: Good oral bioavailability.Rapidly absorbed, with peak plasma levels reached within 3 hours.[2]
Distribution Predicted: Moderate to high plasma protein binding.~97% bound to plasma proteins.[7]
Metabolism Predicted: Likely metabolized by cytochrome P450 enzymes.Primarily metabolized by CYP2C9 in the liver.[3]
Excretion Predicted: Likely excreted via urine and feces.Primarily eliminated via hepatic metabolism, with metabolites excreted in feces (57%) and urine (27%).[10]
Half-life (hours) Not available~11.2[10]

Predicted values for this compound were obtained using publicly available computational tools.

Experimental Protocols

To facilitate further research and a direct comparison, detailed methodologies for key experiments are provided below.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and reference compound (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.

  • In a 96-well plate, add the assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2).

  • Add the diluted compounds to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

  • Quantify the amount of PGE₂ produced in each well using the EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Objective: To assess the in vivo anti-inflammatory effect of a test compound in an acute inflammation model.

Materials:

  • Male Wistar rats (or other suitable rodent species)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound and reference compound (e.g., Celecoxib)

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer for measuring paw volume

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Divide the animals into groups: vehicle control, reference compound-treated, and test compound-treated (at various doses).

  • Administer the vehicle, reference, or test compound orally or intraperitoneally one hour before inducing inflammation.

  • Induce inflammation by injecting 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Chemical_Structures cluster_celecoxib Celecoxib cluster_aniline_derivative This compound celecoxib_img celecoxib_img aniline_img aniline_img

Caption: Chemical structures of Celecoxib and this compound.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 inhibition.

Experimental_Workflow start Start compound_prep Compound Preparation (Test & Reference) start->compound_prep in_vitro In Vitro COX-1/COX-2 Inhibition Assay compound_prep->in_vitro in_vivo In Vivo Anti-inflammatory Model (e.g., Paw Edema) compound_prep->in_vivo ic50 Determine IC50 Values in_vitro->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis efficacy Assess Efficacy in_vivo->efficacy efficacy->data_analysis end End data_analysis->end

Caption: General experimental workflow for inhibitor screening.

Conclusion

Celecoxib is a well-characterized selective COX-2 inhibitor with proven clinical efficacy. While this compound shares a key structural motif with many COX-2 inhibitors, its biological activity in this context remains to be experimentally validated. The predicted physicochemical and pharmacokinetic properties suggest it may possess drug-like characteristics. Further in vitro and in vivo studies, following the protocols outlined in this guide, are essential to determine its potential as a novel anti-inflammatory agent and to enable a direct, data-driven comparison with established drugs like Celecoxib. This comparative guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and similar sulfonamide derivatives.

References

In Vivo Validation of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline," a compound with potential therapeutic applications. Due to the limited publicly available in vivo data for this specific molecule, this document presents a hypothetical validation strategy, comparing its potential activity against a well-characterized inhibitor of the Akt signaling pathway, A-443654. The Akt pathway is a critical node in cellular signaling, often dysregulated in cancer, making it a plausible, albeit speculative, target for novel therapeutic agents.[1][2][3]

Compound Overview and Rationale for In Vivo Studies

"this compound" is a sulfonamide derivative that has been identified as a potential candidate for antimicrobial and anticancer applications.[4] Preliminary research suggests its potential as an enzyme inhibitor, possibly targeting kinases involved in cell signaling pathways.[5] To ascertain its therapeutic potential, rigorous in vivo validation is essential to assess its efficacy, pharmacokinetics, and safety profile in a living organism.

This guide outlines a comparative in vivo study design against A-443654, a potent and selective inhibitor of Akt kinases.[1] This comparison will provide a benchmark for evaluating the efficacy and potential mechanism of action of "this compound."

Structural Comparison
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound C₁₂H₁₈N₂O₂S270.35
A-443654 (Akt Inhibitor) C₂₃H₂₄N₆O₂428.48

Hypothetical In Vivo Efficacy Study in a Xenograft Model

This section outlines a potential in vivo study to evaluate the anti-tumor activity of "this compound" in a human tumor xenograft model, a standard method for assessing the efficacy of novel cancer therapeutics.[1][2]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study
  • Cell Line and Animal Model:

    • Human prostate cancer cells (LNCaP), which exhibit a constitutively activated Akt pathway due to PTEN deletion, will be used.[2]

    • Male severe combined immunodeficient (SCID) mice will serve as the hosts for the xenograft tumors.

  • Tumor Implantation and Growth:

    • LNCaP cells will be subcutaneously injected into the flank of each mouse.

    • Tumors will be allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups:

    • Vehicle control (e.g., saline or appropriate solvent).

    • "this compound" (dose range to be determined by preliminary toxicity studies).

    • A-443654 (positive control, e.g., 50 mg/kg, administered subcutaneously).[6]

    • Combination of "this compound" and a standard chemotherapeutic agent (e.g., paclitaxel).

  • Dosing and Monitoring:

    • Compounds will be administered daily for a specified period (e.g., 21 days).

    • Tumor volume and body weight will be measured twice weekly.

  • Endpoint and Analysis:

    • The study will be terminated when tumors in the control group reach a predetermined size.

    • Tumors will be excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).

    • Statistical analysis will be performed to compare tumor growth inhibition between the treatment groups.

Hypothetical Data Presentation

Table 1: Comparative In Vivo Anti-Tumor Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 2500
This compound 50800 ± 15046.7
A-443654 50650 ± 12056.7
Combination Therapy 50 + 10400 ± 9073.3

(Note: Data are hypothetical and for illustrative purposes only.)

Pharmacokinetic and Pharmacodynamic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the on-target effects of the compound in vivo, is crucial for its development.

Experimental Protocol: PK/PD Study
  • Pharmacokinetic Analysis:

    • Mice will be administered a single dose of "this compound."

    • Blood samples will be collected at various time points post-administration.

    • Plasma concentrations of the compound will be determined using LC-MS/MS to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).[6]

  • Pharmacodynamic Analysis (Target Engagement):

    • Tumor-bearing mice will be treated with the compound.

    • Tumors will be harvested at different time points after the final dose.

    • Western blot analysis will be performed on tumor lysates to assess the phosphorylation status of key proteins in the Akt signaling pathway, such as Akt itself and its downstream substrates like GSK3β and S6 ribosomal protein.[6]

Hypothetical Data Presentation

Table 2: Comparative Pharmacokinetic Parameters

CompoundDose (mg/kg)Cmax (µM)Tmax (h)AUC (µM*h)Half-life (h)
This compound 5010.5245.26.8
A-443654 5015.2160.84.5

(Note: Data are hypothetical and for illustrative purposes only.)

Table 3: Pharmacodynamic Effects on Downstream Signaling

Treatmentp-Akt (Ser473) Inhibition (%)p-GSK3β (Ser9) Inhibition (%)p-S6 (Ser235/236) Inhibition (%)
This compound 655850
A-443654 807570

(Note: Data are hypothetical and for illustrative purposes only, representing inhibition at 2 hours post-dose.)

Visualizing the Experimental Workflow and Signaling Pathway

Signaling Pathway

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates Apoptosis Apoptosis FOXO->Apoptosis Proliferation Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow

In_Vivo_Validation_Workflow cluster_preclinical Preclinical In Vivo Validation cluster_analysis Data Analysis Xenograft_Model Establish Xenograft Tumor Model Randomization Tumor Growth & Randomization Xenograft_Model->Randomization Treatment Treatment Initiation (Vehicle, Compound, Control) Randomization->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Measurement Endpoint->Tumor_Excision PK_Analysis Pharmacokinetic Analysis (Blood) Endpoint->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tumor) Tumor_Excision->PD_Analysis Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) PD_Analysis->Efficacy_Analysis

Caption: Workflow for in vivo validation.

Safety and Toxicity Assessment

A crucial aspect of in vivo validation is determining the safety profile of the test compound.

Experimental Protocol: Preliminary Toxicity Study
  • Dose Escalation: Healthy mice will be administered escalating doses of "this compound" to determine the maximum tolerated dose (MTD).

  • Clinical Observations: Animals will be monitored for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.[1]

  • Histopathology: At the end of the study, major organs will be collected for histopathological examination to identify any signs of tissue damage.

Hypothetical Data Presentation

Table 4: Comparative Toxicity Profile

CompoundMTD (mg/kg)Observed Toxicities
This compound >100No significant weight loss or adverse events observed.
A-443654 ~75Malaise, weight loss, transient hyperglycemia.[1]

(Note: Data are hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, in vivo validation plan for "this compound." By comparing its potential performance against a known inhibitor of the Akt pathway, researchers can systematically evaluate its efficacy, mechanism of action, and safety profile. The experimental protocols and data presentation formats provided herein offer a structured approach to advancing this compound through the preclinical drug development pipeline.

Future studies should focus on confirming the molecular target of "this compound" through in vitro kinase screening and cellular thermal shift assays. Additionally, exploring its efficacy in other cancer models and in combination with other therapeutic agents will be crucial in defining its potential clinical utility.

References

Unveiling the Action of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline: A Comparative Guide to its Potential as a Thymidylate Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents, the compound 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline has emerged as a molecule of interest within the scientific community. Belonging to the sulfonamide class of compounds, its structural features suggest a potential role as an enzyme inhibitor, a mechanism central to the action of many established drugs. This guide provides a comparative analysis of its likely mechanism of action, focusing on the inhibition of thymidylate kinase (TMK), a crucial enzyme in bacterial DNA synthesis. Due to the limited publicly available data on this specific molecule, this guide will utilize a closely related and well-characterized sulfonylpiperidine derivative, referred to as Compound 11 in seminal research, as a surrogate to illustrate the experimental validation of its mechanism of action and to provide a framework for comparison with other inhibitors.

Postulated Mechanism of Action: Inhibition of Thymidylate Kinase

Based on structure-activity relationship studies of similar sulfonamide-containing compounds, it is hypothesized that this compound acts as an inhibitor of thymidylate kinase (TMK). TMK is a critical enzyme in the nucleotide synthesis pathway of bacteria, responsible for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP). Inhibition of this enzyme disrupts the supply of thymidine triphosphate (dTTP), an essential precursor for DNA replication, ultimately leading to bacterial cell death. This targeted action makes TMK an attractive target for the development of novel antibacterial agents.

The proposed inhibitory action is visualized in the following signaling pathway diagram:

Thymidylate Kinase Signaling Pathway cluster_0 Bacterial Cell dTMP dUMP TS Thymidylate Synthase dTMP->TS dTDP dTMP TS->dTDP TMK Thymidylate Kinase (TMK) dTDP->TMK dTTP dTDP TMK->dTTP NDPK Nucleoside Diphosphate Kinase dTTP->NDPK DNA_poly DNA Polymerase NDPK->DNA_poly dTTP DNA DNA Synthesis DNA_poly->DNA Inhibitor This compound (or Compound 11) Inhibitor->TMK Inhibition

Caption: Proposed inhibition of the bacterial DNA synthesis pathway by this compound.

Comparative Performance: Sulfonylpiperidines vs. Other TMK Inhibitors

To contextualize the potential efficacy of this compound, we present a comparative analysis of the inhibitory activity of its structural analog, Compound 11, against Staphylococcus aureus TMK, alongside other known TMK inhibitors.

Inhibitor ClassCompound NameTarget OrganismIC50 (nM)Reference
Sulfonylpiperidine Compound 11 Staphylococcus aureus0.5 [1]
AminopyrimidineCompound AStaphylococcus aureus10Fictional Data for Comparison
Thiazole UreaCompound BStaphylococcus aureus50Fictional Data for Comparison

Note: Data for Compound A and Compound B are representative and included for comparative purposes.

The exceptionally low IC50 value of Compound 11 highlights the potent inhibitory activity of the sulfonylpiperidine class against bacterial TMK, suggesting that this compound may exhibit similar high potency.

Experimental Protocols for Mechanism Validation

Confirmation of the proposed mechanism of action requires rigorous experimental validation. The following section details the key experimental protocols that would be employed to assess the inhibitory activity of this compound against thymidylate kinase.

Thymidylate Kinase Inhibition Assay

This assay directly measures the enzymatic activity of TMK and its inhibition by the test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against thymidylate kinase.

Methodology: A common method is the enzyme-coupled spectrophotometric assay.[2]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, MgCl2, KCl, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Enzyme and Inhibitor Incubation: Purified recombinant S. aureus TMK is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, dTMP and ATP.

  • Spectrophotometric Measurement: The activity of TMK is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. This change in absorbance is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The workflow for this crucial experiment is outlined below:

Experimental Workflow for TMK Inhibition Assay cluster_workflow TMK Inhibition Assay Workflow prep Prepare Reaction Mixture (Buffer, Coupling Enzymes, etc.) incubate Incubate TMK Enzyme with This compound prep->incubate initiate Initiate Reaction (Add dTMP and ATP) incubate->initiate measure Monitor Absorbance at 340 nm initiate->measure analyze Calculate IC50 Value measure->analyze

Caption: Workflow for the in vitro thymidylate kinase inhibition assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet widely published, its structural similarity to potent sulfonylpiperidine inhibitors of bacterial thymidylate kinase provides a strong rationale for its investigation in this area. The potent activity of its analogue, Compound 11, underscores the potential of this chemical class for the development of novel antibacterial agents. The experimental protocols detailed in this guide provide a clear roadmap for the validation of its mechanism of action and the quantitative assessment of its inhibitory potency. Further research into this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

Reproducibility of Experimental Results with 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental data related to "4-[(4--Methylpiperidin-1-yl)sulfonyl]aniline" and its structural analogs. Due to a notable lack of publicly available studies specifically detailing the reproducibility of experimental results for this compound, this guide will focus on presenting the existing data for the target molecule and comparing it with closely related compounds for which experimental data has been published. This approach aims to provide a framework for assessing potential biological activities and guiding future research.

Overview of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Structure:

Chemical Formula: C₁₂H₁₈N₂O₂S

Molecular Weight: 254.35 g/mol

Key Features: This molecule contains a sulfonamide group, a well-known pharmacophore, and a 4-methylpiperidine moiety attached to an aniline ring. The sulfonamide group is often associated with various biological activities, including antimicrobial and anticancer properties, primarily through enzyme inhibition.[1] The piperidine ring can influence the compound's solubility, lipophilicity, and ability to interact with biological targets.[2]

Synthesis: The synthesis of this compound and related compounds typically involves the reaction of a substituted aniline with a sulfonyl chloride, followed by the introduction of the piperidine or other amine-containing ring.[2]

Analysis of Experimental Reproducibility

A comprehensive review of scientific literature and databases reveals a significant gap in studies specifically designed to assess the reproducibility of experimental results for this compound. While the compound is commercially available for research purposes, published research articles detailing its biological activity and any subsequent independent verification of these findings are scarce.

The lack of reproducibility studies is not uncommon for novel or less-studied chemical entities. Reproducibility is a cornerstone of the scientific method, and its absence for a specific compound necessitates a cautious interpretation of any preliminary findings. Researchers utilizing this compound are encouraged to perform rigorous internal validation and, where possible, collaborate with other laboratories to confirm their results.

Comparative Analysis with Alternative Compounds

To provide a context for the potential bioactivity of this compound, this section presents experimental data for structurally similar compounds that have been evaluated in various biological assays. These alternatives share the sulfonamide and/or piperidine/piperazine motifs.

Table 1: Comparison of In Vitro Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineAssay TypeIC₅₀ (µM)Reference
This compound Data not available---
N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070)Various cancer cell linesProliferation AssayVaries by cell line[3]
Aromatic sulfonamide with condensed piperidine (Compound 22)K562 (Leukemia)Cytotoxicity Assay< 10[4]
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA1-SA7)4T1 (Breast Cancer)Cytotoxicity AssayMinor toxicity at 1 µg/mL[5]

Table 2: Comparison of In Vitro Antimicrobial Activity of Sulfonamide and Piperidine Derivatives

CompoundMicroorganismAssay TypeMIC (µg/mL)Reference
This compound Data not available---
1-(Benzylsulfonyl)pyrrolidine-2-carboxylic acidStaphylococcus aureusMicrodilution1.8[6]
4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonateEscherichia coliMicrodilution12.5[6]
Aromatic disulfonamide derivative (Compound 9)Staphylococcus aureus, Bacillus cereus, Bacillus magaterium, Escherichia coli, Salmonella enterititisMicrodilutionNot specified, but showed activity[7]
2-[(4-Fluorophenyl)sulfanyl]-N-[2-(piperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamideA. baumannii, E. coli, M. luteus, B. subtilis, S. aureusMicrodilution16 - 64[8]

Disclaimer: The data presented in these tables are from different studies and may not be directly comparable due to variations in experimental conditions. This information is intended to provide a general overview of the activities of related compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below is a representative protocol for an in vitro cytotoxicity assay, a common method for evaluating the potential anticancer activity of novel compounds.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general synthetic route for compounds like this compound.

G General Synthesis of this compound Analogs Aniline Aniline Derivative Sulfonamide Sulfonamide Intermediate Aniline->Sulfonamide Sulfonylation SulfonylChloride Sulfonyl Chloride Derivative SulfonylChloride->Sulfonamide FinalProduct Final Product Sulfonamide->FinalProduct Nucleophilic Substitution Piperidine Piperidine/Piperazine Derivative Piperidine->FinalProduct

Caption: A generalized synthetic pathway for N-aryl-piperidine/piperazine sulfonamides.

Experimental Workflow for Biological Screening

This diagram outlines a typical workflow for the initial biological screening of a novel compound.

G Typical Workflow for In Vitro Biological Screening Compound Test Compound (e.g., this compound) PrimaryScreening Primary Screening (e.g., Single high concentration) Compound->PrimaryScreening DoseResponse Dose-Response Assay (e.g., MTT, MIC) PrimaryScreening->DoseResponse Active Compounds DataAnalysis Data Analysis (IC50/MIC Determination) DoseResponse->DataAnalysis HitConfirmation Hit Confirmation & Validation DataAnalysis->HitConfirmation LeadOptimization Lead Optimization HitConfirmation->LeadOptimization

Caption: A flowchart illustrating the initial stages of in vitro biological evaluation of a test compound.

Conclusion

While "this compound" presents an interesting scaffold for potential drug discovery due to its sulfonamide and piperidine moieties, the current lack of published, reproducible experimental data makes it challenging to definitively assess its biological activity and therapeutic potential. The comparative data from related compounds suggest that this class of molecules can exhibit significant anticancer and antimicrobial activities.

For researchers and drug development professionals, this guide highlights the critical need for foundational research on this specific compound. Any investigation into the biological effects of "this compound" should prioritize robust experimental design, thorough validation, and transparent reporting of methodologies to build a reliable body of evidence and enable future reproducibility studies.

References

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is a versatile chemical scaffold with potential applications in the development of novel therapeutics, particularly in the realms of antimicrobial and anticancer research. Its structure, featuring a sulfonamide linkage between an aniline and a 4-methylpiperidine moiety, makes it a candidate for targeting various enzymes and receptors. However, as with any potential drug candidate, understanding its selectivity and potential for off-target interactions is paramount to ensuring its safety and efficacy. This guide provides a framework for conducting and interpreting cross-reactivity studies for this compound and its analogues, offering insights into experimental design, data interpretation, and the importance of a comprehensive selectivity profile.

While specific, publicly available cross-reactivity data for this compound is limited, this guide will draw upon established principles of medicinal chemistry and pharmacology to present a comparative analysis of relevant compound classes and outline the necessary experimental protocols to ascertain a comprehensive selectivity profile.

The Importance of Cross-Reactivity Studies

Cross-reactivity, or the ability of a compound to bind to and modulate the activity of unintended biological targets, is a critical consideration in drug development. Unforeseen off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity. For a molecule like this compound, which contains structural motifs common in kinase and carbonic anhydrase inhibitors, a thorough investigation of its selectivity is essential.

A well-defined cross-reactivity profile can:

  • Identify potential safety liabilities early in the drug discovery process.

  • Provide insights into the mechanism of action and potential polypharmacology.

  • Guide lead optimization efforts to enhance selectivity and reduce off-target effects.

  • Support the development of a robust safety package for regulatory submissions.

Potential Off-Target Families for this compound

Based on its chemical structure, this compound may exhibit cross-reactivity with several protein families:

  • Protein Kinases: The aniline and sulfonamide groups are common features in many kinase inhibitors that target the ATP-binding site.

  • Carbonic Anhydrases: The sulfonamide moiety is a well-known pharmacophore for inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.

  • G-Protein Coupled Receptors (GPCRs): The piperidine ring is a common scaffold in ligands for various GPCRs.

  • Ion Channels: Piperidine-containing molecules have been shown to interact with various ion channels.

  • Cytochrome P450 (CYP) Enzymes: The aniline moiety can be a substrate for CYP-mediated metabolism, and the overall molecule could potentially inhibit or induce these enzymes.

Comparative Data Presentation

To facilitate a clear comparison of the cross-reactivity profiles of this compound and its potential alternatives, quantitative data should be summarized in structured tables. The following tables provide templates for presenting such data.

Table 1: Comparative Kinase Selectivity Profile

Kinase TargetThis compound (IC50, µM)Alternative Compound A (IC50, µM)Alternative Compound B (IC50, µM)
Primary Target Data not availableInsert DataInsert Data
Off-Target Kinases
Kinase 1Data not availableInsert DataInsert Data
Kinase 2Data not availableInsert DataInsert Data
Kinase 3Data not availableInsert DataInsert Data
............

Table 2: Comparative Off-Target Binding Profile (Non-Kinase)

Off-TargetThis compound (Ki, µM)Alternative Compound A (Ki, µM)Alternative Compound B (Ki, µM)
Carbonic Anhydrase IIData not availableInsert DataInsert Data
5-HT2A ReceptorData not availableInsert DataInsert Data
hERG ChannelData not availableInsert DataInsert Data
CYP3A4Data not availableInsert DataInsert Data
............

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. The following are key experimental protocols that should be employed.

In Vitro Kinase Panel Screening

Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.

Methodology:

  • Assay Format: A common method is a radiometric assay using ³³P-ATP, or a fluorescence-based assay (e.g., TR-FRET, FP).

  • Kinase Panel: A comprehensive panel of kinases representing different branches of the human kinome should be used (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation HotSpot℠).

  • Compound Concentration: Initially, screen at a single high concentration (e.g., 10 µM) to identify initial hits.

  • IC50 Determination: For any kinase showing significant inhibition (e.g., >50% at 10 µM), perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

  • Assay Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, ATP, the kinase, and the substrate.

  • Substrate: A specific peptide or protein substrate for each kinase.

  • Detection: For radiometric assays, measure the incorporation of ³³P into the substrate. For fluorescence-based assays, measure the change in fluorescence signal.

  • Data Analysis: Calculate percent inhibition relative to a vehicle control (e.g., DMSO) and fit dose-response data to a sigmoidal curve to determine IC50 values.

Competitive Binding Assays

Objective: To determine the binding affinity (Kd) of the test compound for a panel of kinases or other targets.

Methodology:

  • Principle: The test compound competes with a known, often fluorescently labeled or immobilized, ligand for binding to the target protein.

  • Assay Format: Can be performed in various formats, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or affinity chromatography-based methods.

  • Procedure:

    • Incubate the target protein with a fixed concentration of the labeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Measure the signal from the labeled ligand. A decrease in signal indicates displacement by the test compound.

  • Data Analysis: Determine the IC50 from the competition curve and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement and assess off-target binding in a cellular environment.

Methodology:

  • Principle: The binding of a ligand to a protein stabilizes the protein against thermal denaturation.

  • Procedure:

    • Treat intact cells or cell lysates with the test compound.

    • Heat the samples across a range of temperatures.

    • Cool the samples and separate soluble from aggregated proteins (e.g., by centrifugation).

    • Detect the amount of soluble target protein at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. This can be performed for the intended target and known off-targets.

Visualizing Key Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following are Graphviz (DOT language) diagrams relevant to cross-reactivity studies.

Kinase_Inhibitor_Binding cluster_kinase Kinase Kinase Kinase (ATP Binding Pocket) ATP ATP ATP->Kinase Binds Inhibitor This compound Inhibitor->Kinase Competitively Binds

Caption: Competitive binding of an inhibitor to the kinase ATP pocket.

Cross_Reactivity_Workflow Compound Test Compound (e.g., this compound) PrimaryScreen Primary Screen (e.g., Kinase Panel @ 10 µM) Compound->PrimaryScreen HitIdentification Hit Identification (>50% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response (IC50 Determination) HitIdentification->DoseResponse SelectivityProfile Selectivity Profile DoseResponse->SelectivityProfile

Caption: A typical workflow for in vitro cross-reactivity screening.

Signaling_Pathway_Off_Target cluster_intended Intended Pathway cluster_off_target Off-Target Pathway TargetKinase Target Kinase Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Phenotype1 Therapeutic Effect Downstream1->Phenotype1 OffTargetKinase Off-Target Kinase Downstream2 Downstream Effector 2 OffTargetKinase->Downstream2 Phenotype2 Adverse Effect Downstream2->Phenotype2 Inhibitor Inhibitor Inhibitor->TargetKinase Inhibition Inhibitor->OffTargetKinase Cross-Inhibition

Caption: On-target vs. off-target effects of a kinase inhibitor.

Conclusion

A thorough understanding of the cross-reactivity profile of this compound is indispensable for its potential development as a therapeutic agent. While direct experimental data is not yet widely available, the structural motifs present in the molecule suggest a potential for interactions with kinases, carbonic anhydrases, and other protein families. By employing a systematic and multi-faceted approach to cross-reactivity testing, as outlined in this guide, researchers can build a comprehensive selectivity profile. This will not only de-risk the development program but also provide valuable insights into the molecule's mechanism of action and guide the design of next-generation analogues with improved safety and efficacy. The use of standardized experimental protocols and clear data presentation will be crucial for making informed decisions and advancing promising compounds through the drug discovery pipeline.

Comparative Efficacy of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline Against Known Kinase Inhibitors: An Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a lack of direct comparative studies on the kinase inhibitory efficacy of the specific compound 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline against established kinase inhibitors. While the benzenesulfonamide and piperidine moieties are present in various known kinase inhibitors, experimental data detailing the specific activity and potency of this particular molecule in kinase inhibition assays is not publicly available. This guide, therefore, cannot provide a direct, data-driven comparison as initially intended. Instead, it will highlight the kinase inhibitory potential of structurally related compounds to offer a contextual understanding.

While direct data is absent for this compound, research on analogous structures provides insights into the potential kinase targets for this compound class. Studies on various derivatives containing the benzenesulfonamide or piperidine core have demonstrated activity against a range of kinases, including but not limited to p38 Mitogen-Activated Protein Kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (ROCK).

Known Kinase Inhibitors for Potential Comparison

For a future comparative analysis, should data for this compound become available, a selection of well-characterized inhibitors for relevant kinase families would be appropriate benchmarks.

Table 1: Examples of Known Kinase Inhibitors for Comparative Analysis

Kinase Target FamilyKnown InhibitorReported IC50 / Potency
p38 MAPK SB203580Potent inhibitor of p38α and p38β.
BIRB 796 (Doramapimod)High-affinity inhibitor of p38.
VX-702A p38α/β inhibitor.
ROCK Y-27632Selective ROCK inhibitor.
FasudilA potent ROCK inhibitor.
RKI-1447A potent inhibitor of ROCK1 and ROCK2.

Hypothetical Experimental Workflow for Efficacy Comparison

Should experimental evaluation of this compound be undertaken, a standard workflow would be employed to determine its efficacy relative to known inhibitors.

G cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison Compound_Synthesis Synthesis & Purification of This compound Kinase_Panel_Screening Broad Kinase Panel Screening Compound_Synthesis->Kinase_Panel_Screening Comparator_Procurement Procurement of Known Kinase Inhibitors IC50_Determination IC50 Determination for Specific Kinases (e.g., p38, ROCK) Comparator_Procurement->IC50_Determination Kinase_Panel_Screening->IC50_Determination Identifies potential targets Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) IC50_Determination->Cell_Viability Target_Phosphorylation Western Blot for Downstream Target Phosphorylation IC50_Determination->Target_Phosphorylation Data_Analysis Quantitative Comparison of IC50 and Cellular Potency Cell_Viability->Data_Analysis Target_Phosphorylation->Data_Analysis

Caption: Hypothetical workflow for kinase inhibitor comparison.

Detailed Methodologies for Key Experiments

The following are standard protocols that would be used to assess the efficacy of a novel compound like this compound.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, a suitable substrate, and ATP. Serially dilute the test compound and known inhibitors in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase and the test compound/known inhibitor at various concentrations.

  • Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor. The IC50 value is determined using a non-linear regression curve fit.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of the compound to inhibit the phosphorylation of a kinase's downstream target in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture an appropriate cell line to 70-80% confluency. Treat the cells with varying concentrations of the test compound or a known inhibitor for a specified duration. A positive control stimulated with an appropriate agonist (e.g., growth factor, cytokine) is included.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein. Densitometry is used to quantify the band intensities and determine the extent of phosphorylation inhibition.

Signaling Pathway Context

The potential kinase targets for sulfonamide derivatives are often involved in critical cellular signaling pathways implicated in diseases such as cancer and inflammation. The diagram below illustrates a simplified representation of the p38 MAPK and ROCK signaling pathways.

G cluster_p38 p38 MAPK Pathway cluster_ROCK ROCK Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation, Apoptosis Transcription_Factors->Inflammation_Apoptosis RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Myosin_LC Myosin Light Chain ROCK->Myosin_LC MLC_Phosphatase->Myosin_LC Actin_Cytoskeleton Actin Cytoskeleton (Contraction, Motility) Myosin_LC->Actin_Cytoskeleton p38_Inhibitors p38 Inhibitors (e.g., SB203580) p38_Inhibitors->p38_MAPK ROCK_Inhibitors ROCK Inhibitors (e.g., Y-27632) ROCK_Inhibitors->ROCK

Caption: Simplified p38 MAPK and ROCK signaling pathways.

Benchmarking a Novel Compound: A Comparative Analysis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is a sulfonamide-containing aromatic amine that has garnered interest within the medicinal chemistry landscape. Its structural motifs suggest potential as an inhibitor of key signaling molecules, particularly Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). These enzymes are critical components of signaling pathways that drive the pathogenesis of various malignancies and inflammatory disorders. This guide provides a comparative overview of this compound against current standard-of-care drugs for Chronic Lymphocytic Leukemia (CLL) and Rheumatoid Arthritis (RA), two primary indications for BTK and JAK inhibitors, respectively.

It is crucial to note that while the subject compound is of scientific interest, publicly available data on its biological activity, efficacy, and safety profile is currently limited. Therefore, this comparison is based on its putative mechanism of action and serves as a framework for its potential evaluation.

Conceptual Comparison Framework

Due to the absence of direct experimental data for this compound, this guide presents a conceptual benchmarking against established therapeutic agents. The tables below summarize key characteristics of standard-of-care drugs, providing a reference against which the novel compound could be evaluated.

Benchmarking Against Standard-of-Care for Chronic Lymphocytic Leukemia (CLL)

CLL treatment has been revolutionized by the advent of targeted therapies, particularly BTK inhibitors, which have demonstrated superior efficacy over traditional chemoimmunotherapy.[1][2]

Table 1: Comparison with Standard-of-Care BTK Inhibitors for CLL

FeatureThis compoundIbrutinibAcalabrutinibZanubrutinib
Target(s) Putative BTK inhibitorBTK (covalent)BTK (covalent, more selective than ibrutinib)BTK (covalent, highly selective)
Mechanism of Action Data not availableIrreversibly binds to Cys481 in BTK, inhibiting its kinase activity.Irreversibly binds to Cys481 in BTK with higher selectivity, reducing off-target effects.Irreversibly binds to Cys481 in BTK with sustained high occupancy.
Indications Data not availableCLL, Mantle Cell Lymphoma, Waldenström's macroglobulinemia, etc.[1]CLL, Mantle Cell Lymphoma.[1]CLL, Mantle Cell Lymphoma, Waldenström's macroglobulinemia.
Reported Efficacy Data not availableHigh response rates and improved progression-free survival (PFS) in CLL.[1]Favorable efficacy with an improved safety profile compared to ibrutinib.[1]Demonstrates high efficacy and a favorable safety profile.
Common Adverse Events Data not availableAtrial fibrillation, hypertension, bleeding, diarrhea.Headache, diarrhea, upper respiratory tract infection.Neutropenia, upper respiratory tract infection, hemorrhage.

Benchmarking Against Standard-of-Care for Rheumatoid Arthritis (RA)

The treatment paradigm for RA involves a stepwise approach, starting with conventional synthetic DMARDs (csDMARDs) like methotrexate, and escalating to biologic DMARDs (bDMARDs) or targeted synthetic DMARDs (tsDMARDs), including JAK inhibitors.[3][4][5]

Table 2: Comparison with Standard-of-Care Drugs for RA

FeatureThis compoundMethotrexateAdalimumab (TNF Inhibitor)Tofacitinib (JAK Inhibitor)
Target(s) Putative JAK inhibitorDihydrofolate reductaseTumor Necrosis Factor-alpha (TNF-α)JAK1, JAK2, JAK3
Mechanism of Action Data not availableInhibits purine and pyrimidine synthesis, leading to immunosuppressive and anti-inflammatory effects.Monoclonal antibody that binds to and neutralizes TNF-α, a key inflammatory cytokine.Inhibits the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.[6]
Indications Data not availableRA, psoriasis, various cancers.[3]RA, psoriatic arthritis, Crohn's disease, ulcerative colitis.[6]RA, psoriatic arthritis, ulcerative colitis.[3][6]
Reported Efficacy Data not availableCornerstone of RA therapy, effective in reducing disease activity.[3][5]High efficacy in reducing signs and symptoms of RA and inhibiting radiographic progression.[6]Effective in patients with inadequate response to methotrexate.[3][6]
Common Adverse Events Data not availableNausea, liver enzyme elevation, myelosuppression.[7]Injection site reactions, infections (including tuberculosis), headache.Upper respiratory tract infections, headache, diarrhea, increased risk of serious infections and malignancies.[6]

Signaling Pathways and Experimental Workflow

To evaluate the potential of "this compound," a series of in vitro and in vivo experiments would be necessary. The following diagrams illustrate the targeted signaling pathways and a hypothetical experimental workflow.

B_Cell_Receptor_Signaling_Pathway B-Cell Receptor (BCR) Signaling Pathway cluster_inhibition Potential Inhibition BCR B-Cell Receptor LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 (Proliferation, Survival) IP3_DAG->NFkB_NFAT_AP1 4_MPA 4-[(4-Methylpiperidin-1-yl) sulfonyl]aniline 4_MPA->BTK Inhibits

Caption: Putative inhibition of the BCR signaling pathway by this compound.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_inhibition Potential Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 4_MPA 4-[(4-Methylpiperidin-1-yl) sulfonyl]aniline 4_MPA->JAK Inhibits

Caption: Putative inhibition of the JAK-STAT signaling pathway by this compound.

Experimental_Workflow Hypothetical Experimental Workflow for Compound Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assays (BTK, JAKs, Kinome Scan) Cell_Based_Assay Cell-Based Signaling Assays (e.g., Phospho-BTK, Phospho-STAT) Kinase_Assay->Cell_Based_Assay Proliferation_Assay Cancer Cell Line Proliferation Assays (e.g., CLL cell lines) Cell_Based_Assay->Proliferation_Assay Cytokine_Assay Cytokine Release Assays (e.g., in PBMCs) Proliferation_Assay->Cytokine_Assay PK_PD Pharmacokinetics & Pharmacodynamics (Animal Models) Cytokine_Assay->PK_PD Efficacy_Models Efficacy Studies (e.g., CLL Xenograft, RA Models) PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization

Caption: A structured workflow for the preclinical evaluation of a novel kinase inhibitor.

Detailed Methodologies for Key Experiments

Should "this compound" advance to preclinical testing, the following experimental protocols would be fundamental to characterizing its activity and benchmarking it against standard-of-care drugs.

1. Biochemical Kinase Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of the test compound against purified BTK and JAK enzymes.

  • Principle: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase by the test compound results in a decreased fluorescent signal.

  • Procedure:

    • Purified recombinant human BTK or JAK enzymes are incubated with the test compound at various concentrations.

    • A specific peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • A detection solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled acceptor molecule is added.

    • After incubation, the TR-FRET signal is measured using a suitable plate reader.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

2. Cell-Based Phosphorylation Assay

  • Objective: To assess the ability of the test compound to inhibit BTK or JAK signaling within a cellular context.

  • Principle: This assay measures the phosphorylation of downstream targets of BTK (e.g., PLCγ2) or JAKs (e.g., STATs) in response to cellular stimulation.

  • Procedure:

    • Relevant cell lines (e.g., a human B-cell lymphoma line for BTK, or a cytokine-responsive cell line for JAKs) are pre-incubated with a range of concentrations of the test compound.

    • The cells are then stimulated to activate the respective signaling pathway (e.g., with an anti-IgM antibody for BCR/BTK activation, or with a specific cytokine like IL-6 for JAK/STAT activation).

    • Following stimulation, the cells are lysed, and the levels of phosphorylated target proteins are quantified using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.

    • The concentration-dependent inhibition of target phosphorylation is used to determine the cellular potency (EC50) of the compound.

3. In Vivo Tumor Xenograft Model (for CLL)

  • Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

  • Principle: Human CLL cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, a standard-of-care drug (e.g., ibrutinib), or a vehicle control.

  • Procedure:

    • Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously inoculated with a human CLL cell line.

    • Tumor growth is monitored regularly. When tumors reach a predetermined size, the mice are randomized into treatment groups.

    • The test compound, standard-of-care drug, and vehicle are administered according to a defined schedule and route (e.g., oral gavage daily).

    • Tumor volume and body weight are measured throughout the study.

    • At the end of the study, tumors are excised and may be used for pharmacodynamic marker analysis (e.g., target engagement).

    • Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

Conclusion

This compound represents a molecule of interest for the development of novel kinase inhibitors. Its structural similarity to known inhibitors suggests potential activity against BTK and JAKs. However, a comprehensive preclinical data package, including quantitative measures of potency, selectivity, and in vivo efficacy, is required for a meaningful comparison with the well-established standard-of-care drugs for CLL and RA. The experimental frameworks provided in this guide outline the necessary steps to elucidate the therapeutic potential of this and other novel candidate compounds. Researchers are encouraged to pursue such studies to validate these potential therapeutic applications.

References

Head-to-Head Comparison of "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" Analogs as Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" analogs as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3. This enzyme is a promising therapeutic target implicated in the progression of various cancers, including prostate and breast cancer, as well as in leukemia. The following sections present a summary of quantitative inhibitory data, detailed experimental methodologies for the cited assays, and visualizations of the relevant biological pathway and experimental workflow.

Performance Comparison of AKR1C3 Inhibitors

The inhibitory activities of a series of (piperidinosulfonamidophenyl)pyrrolidin-2-one analogs were evaluated against the AKR1C3 enzyme. The following table summarizes the structure-activity relationship (SAR), highlighting the impact of substitutions on the piperidine ring and the phenyl ring on the inhibitory potency, presented as IC50 values.

Compound IDR Group (Piperidine)X Group (Phenyl)AKR1C3 IC50 (nM)[1][2]
1 HH63
2 4-MeH48
3 3-MeH110
4 2-MeH250
5 4-OHH>1000
6 4-FH120
7 H2-F85
8 H3-F70

Experimental Protocols

AKR1C3 Inhibition Assay

A detailed protocol for determining the in vitro inhibitory activity of the compounds against AKR1C3 is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human AKR1C3 enzyme.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • Substrate: 9,10-phenanthrenequinone (PQ)

  • Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer, NADPH (final concentration, 400 µM), and the AKR1C3 enzyme in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. A DMSO control (vehicle) is also included.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, 9,10-phenanthrenequinone (final concentration, 40 µM).

  • Immediately measure the decrease in absorbance at 340 nm over a period of 10 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

Role of AKR1C3 in Steroid Metabolism

AKR1C3 is involved in the synthesis of active androgens and the metabolism of prostaglandins. Its inhibition is a key strategy in targeting hormone-dependent cancers.

AKR1C3_Pathway cluster_androgen Androgen Synthesis cluster_prostaglandin Prostaglandin Metabolism DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione HSD3B Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT DHT Testosterone->DHT SRD5A Prostaglandins Prostaglandins Inactive_Metabolites Inactive Metabolites Prostaglandins->Inactive_Metabolites AKR1C3 Inhibitor Analog Inhibitor AKR1C3 AKR1C3 Inhibitor->AKR1C3 Inhibition

Caption: AKR1C3 pathway in steroidogenesis and prostaglandin metabolism.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 values of the analog compounds.

IC50_Workflow A Prepare Reagents (Buffer, NADPH, Enzyme, Substrate) C Plate Setup in 96-well Plate (Enzyme, Buffer, NADPH, Compound) A->C B Serial Dilution of Test Compounds B->C D Pre-incubation (15 min at RT) C->D E Initiate Reaction (Add Substrate) D->E F Kinetic Measurement (Absorbance at 340 nm) E->F G Data Analysis (Calculate % Inhibition) F->G H IC50 Determination (Dose-Response Curve) G->H

Caption: Workflow for AKR1C3 enzymatic assay and IC50 determination.

References

Independent Verification of Biological Data for 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the potential biological activities of "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline". Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide focuses on a comparative analysis with structurally similar compounds for which biological data has been published. The information presented is intended to guide researchers in evaluating its potential therapeutic applications and to provide standardized protocols for further investigation.

Executive Summary

"this compound" belongs to the sulfonamide class of compounds, which are known to exhibit a wide range of biological activities. While specific quantitative data for this compound is scarce, preliminary studies on analogous structures suggest potential applications as antimicrobial and anticancer agents. The proposed mechanisms of action often involve enzyme inhibition. Structurally similar compounds have been investigated for their inhibitory effects on proteases, as well as kinases involved in cell signaling, such as Bruton's tyrosine kinase (BTK) and Janus kinase (JAK). This guide provides a comparative overview of the biological data of related compounds and detailed experimental protocols to facilitate the independent verification and further exploration of "this compound".

Comparative Biological Data

The following tables summarize the biological activities of compounds structurally related to "this compound". It is important to note that direct extrapolation of these activities to the target compound should be done with caution and serve as a basis for experimental validation.

Table 1: Anticancer and Enzyme Inhibitory Activity of Structurally Related Sulfonamide and Piperidine Derivatives

Compound Name/ClassTarget/AssayCell Line/EnzymeActivity (IC50/Ki)Reference
Sulfonamide DerivativesCytotoxicityMDA-MB-468 (Breast Cancer)< 30 μM[1]
Sulfonamide DerivativesCytotoxicityMCF-7 (Breast Cancer)< 128 μM[1]
Sulfonamide DerivativesCytotoxicityHeLa (Cervical Cancer)< 360 μM[1]
3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivativesPI3Kδ InhibitionPI3Kδ0.286 μM and 0.452 μM[2]
3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivativesCytotoxicityBT-474 (Breast Cancer)1.565 μM and 1.311 μM[2]
ts-D-Phe-Pro-sulfanilyl-dicyandiamideThrombin InhibitionThrombin9 nM[3]
ts-D-Phe-Pro-sulfanilyl-dicyandiamideTrypsin InhibitionTrypsin1400 nM[3]
Sulfanilyl-dicyandiamideThrombin InhibitionThrombin3 μM[3]
Sulfanilyl-dicyandiamideTrypsin InhibitionTrypsin15 μM[3]

Table 2: Antimicrobial Activity of Structurally Related Sulfonamide and Piperidine Derivatives

Compound ClassBacterial/Fungal StrainActivity (MIC in µg/mL)Reference
Piperidin-4-one DerivativesStaphylococcus aureus3.12 - 12.5[4]
Piperidin-4-one DerivativesEscherichia coli6.25 - 25[4]
Piperidin-4-one DerivativesBacillus subtilis3.12 - 12.5[4]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesStaphylococcus aureus125[5]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesBacillus subtilis125[5]
Pyrazole-derived anilinesGram-positive strains0.78 - 3.125[6]
N-methyl-4-piperidone-derived monoketone curcuminoidsStreptococcus mutans, S. mitis, S. sanguinis250 - 500[7]

Potential Signaling Pathways

Based on the suggested inhibitory activities of the structurally similar compound "4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline" on Bruton's tyrosine kinase (BTK) and Janus kinase (JAK), the following signaling pathways are of interest for investigation.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Inhibition of BTK can disrupt these processes and is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Cell_Proliferation Cell Proliferation & Survival NF_kB->Cell_Proliferation

Caption: Simplified BTK signaling pathway in B-cells.

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide variety of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK Janus Kinase (JAK) Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Caption: Overview of the JAK-STAT signaling pathway.

Experimental Protocols

To independently verify the biological data of "this compound" and its analogs, the following standardized experimental protocols are recommended.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" and its analogs in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protease Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protease.

Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the specific protease being assayed. Prepare a stock solution of the protease and a stock solution of a suitable fluorogenic or chromogenic substrate.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the protease solution. Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate to all wells.

  • Signal Measurement: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the rate of substrate cleavage.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of "this compound" is limited, the analysis of structurally related compounds suggests its potential as a lead structure for the development of novel anticancer and antimicrobial agents. The proposed mechanisms of action, including the inhibition of key enzymes like proteases and kinases, warrant further investigation. The experimental protocols provided in this guide offer a framework for the systematic and independent verification of these potential biological activities. Future research should focus on synthesizing and testing "this compound" to obtain quantitative biological data, elucidating its precise mechanism of action, and exploring its structure-activity relationship through the synthesis of novel analogs.

References

Safety Operating Guide

Proper Disposal of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols. The following personal protective equipment (PPE) and handling procedures are mandatory when working with 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline and its waste:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves.[1]

    • Eye Protection: Chemical splash goggles are essential to prevent eye contact.[1]

    • Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[1]

    • Respiratory Protection: All work should be conducted in a certified laboratory chemical fume hood.[1][2]

  • Designated Work Area: All handling and waste collection should be confined to a designated and clearly marked area.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry substance like vermiculite or sand.[1][3] The absorbed material should then be collected in a sealed, labeled container for hazardous waste disposal.[1][3]

  • Large Spills: For significant spills, evacuate the area immediately and secure it to prevent entry.[1][3] Notify your institution's Environmental Health & Safety (EH&S) department or the appropriate emergency response team.[1]

Disposal Procedure

This compound and any materials contaminated with it must be disposed of as hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4][5]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and glassware), in a designated and compatible hazardous waste container.[1][2] A polyethylene container is a suitable option.[1][2]

    • Do not mix this waste with other incompatible waste streams.[6] Store acids and bases separately, and keep this waste away from cyanides or sulfides.[6]

  • Labeling:

    • Clearly label the hazardous waste container with its contents, including the full chemical name: "this compound".[7][8] Ensure the label also includes the appropriate hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).[6][9] This area should be secure, well-ventilated, and away from sources of ignition and direct sunlight.[1][6]

    • Follow institutional guidelines regarding the maximum amount of waste that can be stored in an SAA and the maximum storage duration.[9]

  • Arranging for Pickup:

    • Once the waste container is full or has reached the designated storage time limit, arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.[1][4]

Summary of Safety and Disposal Information

Aspect Guideline Reference
Personal Protective Equipment Chemical-resistant gloves, chemical splash goggles, lab coat, use of a chemical fume hood.[1][2]
Spill Management (Small) Absorb with inert material, collect in a sealed, labeled hazardous waste container.[1][3]
Spill Management (Large) Evacuate and secure the area, contact EH&S or emergency services.[1][3]
Waste Classification Hazardous Waste.[3][4]
Disposal Method Collect in a designated, compatible, and labeled hazardous waste container. Arrange for pickup by EH&S or a licensed contractor.[1][2][4]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[1][4][5]
Waste Segregation Do not mix with incompatible waste streams. Store separately from acids, bases, cyanides, and sulfides.[6]
Waste Storage Store in a secure, well-ventilated satellite accumulation area, away from ignition sources and direct sunlight.[1][6][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste is_spill Is it a spill? start->is_spill routine_disposal Routine Disposal: Collect in a labeled, compatible hazardous waste container. is_spill->routine_disposal No spill_size Assess Spill Size is_spill->spill_size Yes storage Store waste container in a designated, secure, and well-ventilated area. routine_disposal->storage small_spill Small Spill: Absorb with inert material. Collect in hazardous waste container. spill_size->small_spill Small large_spill Large Spill: Evacuate and secure area. Call emergency services/EH&S. spill_size->large_spill Large small_spill->storage end End: Proper Disposal Arrange for pickup by EH&S or licensed contractor. large_spill->end storage->end

Disposal decision workflow for this compound.

It is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines, as well as local and national regulations, to ensure full compliance.

References

Essential Safety and Operational Guide for Handling 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazard profiles of structurally related aniline, sulfonamide, and piperidine derivatives. A conservative approach is advised, treating the compound as potentially hazardous.

Hazard Assessment

While specific toxicity data for this compound is unavailable, analogous compounds exhibit a range of hazards. Aniline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin, may cause serious eye damage, and are suspected of causing genetic defects and cancer.[1] Sulfonamides may also present risks. Therefore, it is crucial to handle this compound with care to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment to be used when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with powder-free nitrile gloves is recommended.[2][3] Change gloves every 30-60 minutes or immediately if contaminated.[4]
Eye Protection Safety Goggles/ShieldChemical splash goggles are required.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]
Body Protection Laboratory CoatA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3]
Respiratory Respirator/Fume HoodAll handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[5]
Other Head and Shoe CoversRecommended to prevent the spread of contamination.[2][4]

Safe Handling Protocol

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is functioning correctly.

  • Verify the accessibility of an emergency eyewash station and safety shower.

  • Clear the workspace of any non-essential items.

  • Assemble all necessary equipment for the procedure.

2. Weighing and Aliquoting:

  • Perform all weighing and handling of the solid compound within the chemical fume hood to prevent inhalation of dust.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

3. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Keep containers tightly sealed when not in use.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment after use.

  • Wash hands thoroughly with soap and water after removing gloves.[7]

  • Launder non-disposable protective clothing separately.[7]

Spill and Emergency Procedures

Minor Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution.

Major Spills:

  • Evacuate the area immediately.

  • Alert emergency services and provide them with the location and nature of the hazard.[7]

  • Prevent entry into the affected area until it has been deemed safe by trained personnel.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[9]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect contaminated items (e.g., gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions in a separate, compatible, and clearly labeled liquid hazardous waste container.[1]

Waste Container Management:

  • Use only containers approved for hazardous waste.

  • Label containers with "Hazardous Waste" and the full chemical name.

  • Keep containers tightly sealed and store them in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[1]

Final Disposal:

  • Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Safe Handling & Disposal Start Handling this compound AssessHazard Assess Potential Hazards (Based on Analogous Compounds) Start->AssessHazard IsHazardous Is the compound potentially hazardous? AssessHazard->IsHazardous EngineeringControls Work in a Chemical Fume Hood IsHazardous->EngineeringControls Yes HandProtection Wear Double Nitrile Gloves EngineeringControls->HandProtection EyeProtection Wear Chemical Splash Goggles (and Face Shield if needed) HandProtection->EyeProtection BodyProtection Wear a Low-Permeability Gown EyeProtection->BodyProtection RespiratoryProtection Respiratory Protection (as needed) BodyProtection->RespiratoryProtection FootProtection Wear Closed-Toed Shoes RespiratoryProtection->FootProtection Proceed Proceed with Handling FootProtection->Proceed Dispose Dispose of as Hazardous Waste Proceed->Dispose

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.